molecular formula C10H8N2O2 B1302346 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid CAS No. 885954-13-2

4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid

Cat. No.: B1302346
CAS No.: 885954-13-2
M. Wt: 188.18 g/mol
InChI Key: MAGYOMUEXSZVNW-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-1H-pyrrole-3-carboxylic Acid (CAS 885954-13-2) is a heterocyclic compound with a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol. This compound serves as a versatile scaffold in medicinal chemistry and drug discovery, with scientific studies highlighting its potential in several research areas. Its mechanism of action is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions . Researchers have investigated its derivatives for significant antimicrobial properties, demonstrating effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity . In antiviral research, derivatives of this pyrrole-carboxylic acid have been identified as promising capsid assembly modulators (CAMs) for the treatment of viral infections like Hepatitis B, showing high binding affinity to the HBV capsid protein . Furthermore, the compound has shown promise in anticancer research, where certain derivatives exhibit cytotoxic effects and can induce apoptosis in cancer cell lines, such as ovarian and breast cancer, while showing limited toxicity to non-cancerous cells . The compound also possesses a carboxylic acid functional group, which can be readily used for further synthetic modifications to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-2-1-3-11-4-7/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGYOMUEXSZVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364014
Record name 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-13-2
Record name 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The confluence of pyrrole and pyridine rings in a single molecular entity gives rise to a scaffold of significant interest in contemporary drug discovery. 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid stands as a noteworthy exemplar of this structural motif. The inherent biological relevance of both pyrrole and pyridine heterocycles, which are constituents of numerous natural products and FDA-approved drugs, underpins the therapeutic potential of their hybrid structures.[1][2][3][4][5][6] The pyrrole nucleus is a versatile pharmacophore known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3][5] This guide provides a comprehensive technical overview of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, encompassing its fundamental physicochemical properties, synthetic routes, and burgeoning therapeutic applications, with a particular focus on its potential as an antimicrobial and anticancer agent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. While specific experimental data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is not extensively published, we can infer its characteristics from data on its core constituents, pyrrole and pyrrole-3-carboxylic acid, and from commercially available information.

Table 1: Physicochemical Properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and Related Compounds

Property4-pyridin-3-yl-1H-pyrrole-3-carboxylic acidPyrrole-3-carboxylic acidPyrrole
Molecular Formula C₁₀H₈N₂O₂C₅H₅NO₂C₄H₅N
Molecular Weight 188.18 g/mol 111.10 g/mol 67.09 g/mol
CAS Number 885954-13-2931-03-3109-97-7
Appearance Solid (inferred)White to light yellow crystalline powderColorless volatile liquid
pKa Not available~4.5~17.5 (NH proton)
Solubility Not availableSoluble in waterSoluble in alcohol, ether, and dilute acids
Melting Point Not available209 °C-23 °C

Spectroscopic Characterization:

The structural elucidation of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of its functional groups and aromatic systems.

Table 2: Predicted Spectroscopic Data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Spectroscopy Expected Chemical Shifts/Signals
¹H NMR Aromatic protons of the pyridine and pyrrole rings (δ 7.0-9.0 ppm), a broad singlet for the carboxylic acid proton (δ >10 ppm), and a broad singlet for the pyrrole N-H proton (δ ~11-12 ppm).
¹³C NMR Aromatic carbons of both rings (δ 100-150 ppm), and a signal for the carboxylic acid carbonyl carbon (δ >165 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (1680-1710 cm⁻¹), N-H stretching of the pyrrole ring (~3300 cm⁻¹), and C=C and C=N stretching of the aromatic rings (1400-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to its molecular weight (188.18), with characteristic fragmentation patterns including the loss of CO₂ from the carboxylic acid.

Synthetic Strategies: Building the Pyridinyl-Pyrrole Core

Conceptual Synthetic Workflow

A plausible and efficient approach to the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and its derivatives is the Hantzsch pyrrole synthesis , particularly its modern adaptations using continuous flow chemistry. This method offers high efficiency and atom economy.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product A β-ketoester (e.g., tert-butyl acetoacetate) D Hantzsch Pyrrole Synthesis (Continuous Flow Reactor) A->D B Amine (e.g., ammonia or primary amine) B->D C α-haloketone (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one) C->D E tert-butyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate D->E Pyrrole ring formation F In situ Hydrolysis (Acidic conditions) E->F Ester cleavage G 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid F->G Protonation

Caption: Conceptual workflow for the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocol: A Representative Hantzsch Synthesis

The following is a generalized, yet detailed, protocol for the synthesis of a 4-aryl-pyrrole-3-carboxylic acid derivative, which can be adapted for the synthesis of the title compound.

Materials:

  • tert-butyl acetoacetate

  • Ammonia (or a primary amine)

  • 2-bromo-1-(pyridin-3-yl)ethan-1-one (requires synthesis)

  • Solvent (e.g., ethanol, DMF)

  • Acid for hydrolysis (e.g., HCl)

Procedure:

  • Preparation of the α-haloketone: 2-bromo-1-(pyridin-3-yl)ethan-1-one can be synthesized by the bromination of 3-acetylpyridine.

  • Hantzsch Condensation: In a round-bottom flask, dissolve tert-butyl acetoacetate and 2-bromo-1-(pyridin-3-yl)ethan-1-one in a suitable solvent.

  • Add an excess of the amine (e.g., ammonium hydroxide for the unsubstituted pyrrole nitrogen).

  • The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • Hydrolysis of the Ester: The crude product, the tert-butyl ester, is then subjected to acidic hydrolysis (e.g., by refluxing in a mixture of acetic acid and hydrochloric acid) to yield the carboxylic acid.

  • Purification: The final product is purified by recrystallization or column chromatography.

Potential Biological Applications and Therapeutic Promise

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, suggesting a high potential for biological activity.[1][2][3][4][5][6] Research into derivatives of this core has revealed promising activities in several therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Pyrrole derivatives have a well-documented history of antimicrobial activity.[1][2][9][10][11][12] The combination of the pyrrole and pyridine moieties may lead to compounds with enhanced potency and a broader spectrum of activity. Derivatives of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid have shown appreciable antibacterial activity, particularly against Staphylococcus species.[13]

Diagram of a Potential Antimicrobial Mechanism of Action

G A 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (or its derivative) B Bacterial Cell Wall A->B Targeting C Bacterial DNA Gyrase/ Topoisomerase A->C Targeting D Bacterial Cell Membrane A->D Targeting E Inhibition of Cell Wall Synthesis B->E F Inhibition of DNA Replication C->F G Disruption of Membrane Integrity D->G H Bacteriostatic or Bactericidal Effect E->H F->H G->H

Sources

An In-Depth Technical Guide to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (CAS 885954-13-2): A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a pyridine ring and a carboxylic acid group. This unique molecular architecture, combining two key pharmacophores, positions it as a compound of significant interest in medicinal chemistry and drug discovery. The pyrrole moiety is a common feature in a multitude of biologically active natural products and synthetic drugs, known for its diverse pharmacological activities.[1][2] Similarly, the pyridine ring is a prevalent scaffold in numerous pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3] The presence of the carboxylic acid group offers a handle for further chemical modification and can play a crucial role in binding to biological targets.

While specific biological data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is not extensively documented in publicly available literature, its structural motifs suggest a high potential for a range of therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the established pharmacology of related compounds.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Due to the limited experimental data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, the following table summarizes its predicted properties.

PropertyValueSource
CAS Number 885954-13-2[4]
Molecular Formula C₁₀H₈N₂O₂[5]
Molecular Weight 188.19 g/mol [5]
Predicted LogP 1.5(Predicted)
Predicted pKa (most acidic) 4.5 (Carboxylic Acid)(Predicted)
Predicted pKa (most basic) 5.0 (Pyridine Nitrogen)(Predicted)
Predicted Solubility Moderately soluble in polar organic solvents and aqueous bases.(Predicted)

Proposed Synthesis Methodology

The proposed synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Starting Materials cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Ester Hydrolysis cluster_step4 Step 4: Final Product SM1 Ethyl 4-bromo-1H-pyrrole-3-carboxylate Reaction1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) SM1->Reaction1 SM2 Pyridine-3-boronic acid SM2->Reaction1 Intermediate Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate Reaction1->Intermediate Reaction2 Acidic Conditions (e.g., HCl) Heat Intermediate->Reaction2 Product 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid Reaction2->Product

Caption: Proposed synthetic workflow for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Suzuki-Miyaura Coupling

  • To a solution of ethyl 4-bromo-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of dioxane and water (4:1) is added pyridine-3-boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate, is purified by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • The purified ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and 6 M hydrochloric acid (1:1).

  • The reaction mixture is heated to reflux for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual water.

  • The resulting solid is triturated with diethyl ether to afford 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid as a solid. The mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of ethanol.[8][9][10]

Potential Biological Activities and Therapeutic Applications

The combination of the pyrrole and pyridine rings in a single molecule suggests a rich pharmacological potential. While experimental data for the title compound is scarce, the known biological activities of structurally related pyridinyl-pyrrole derivatives provide a strong basis for predicting its therapeutic applications.

  • Kinase Inhibition: Many kinase inhibitors incorporate pyrrole and pyridine scaffolds. These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways.[11] Overactivity of certain kinases is implicated in various diseases, including cancer and inflammatory disorders.[12] Therefore, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid could be a valuable starting point for the development of novel kinase inhibitors.[13]

  • Antibacterial Activity: Pyrrole-containing compounds have been identified as a novel class of antibacterial agents.[14][15] The pyrrolopyridine scaffold has also demonstrated antibacterial properties.[3] It is plausible that 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid could exhibit activity against various bacterial strains, making it a candidate for the development of new antibiotics.[16][17]

  • Anti-inflammatory Activity: Several pyrrole and its fused derivatives have shown promising anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory cytokine production.[2][18][19][20] The structural features of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid suggest it could be investigated for its potential to treat inflammatory conditions.

Hypothetical Mechanism of Action: Kinase Inhibition

Given the prevalence of pyridinyl-pyrrole scaffolds in kinase inhibitors, a plausible, though unverified, mechanism of action for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid could involve the inhibition of a protein kinase. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Leads to Inhibitor 4-pyridin-3-yl-1H-pyrrole- 3-carboxylic acid Inhibitor->Kinase2 Inhibits

Caption: Hypothetical kinase inhibition by 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

In this speculative model, the compound could bind to the ATP-binding site of a "Target Kinase," preventing the phosphorylation of its "Substrate Protein" and thereby blocking the downstream cellular response. The nitrogen atoms in the pyridine and pyrrole rings, along with the carboxylic acid group, could form key hydrogen bonds and other interactions within the active site of the kinase.

Conclusion and Future Directions

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis is feasible through established chemical reactions, and its structural characteristics suggest a high likelihood of biological activity, particularly as a kinase inhibitor, antibacterial, or anti-inflammatory agent.

Future research should focus on:

  • Optimizing the proposed synthesis to achieve high yields and purity.

  • Comprehensive biological screening against a panel of kinases, bacterial strains, and inflammatory targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) studies by synthesizing and testing analogs to improve potency and selectivity.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of promising lead compounds derived from this scaffold.

This technical guide provides a foundational framework for researchers to initiate investigations into this intriguing molecule, potentially unlocking its therapeutic value.

References

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Sources

An In-depth Technical Guide to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its molecular structure, physicochemical properties, and outlines a plausible synthetic pathway based on established chemical principles. Furthermore, it delves into the compound's potential therapeutic applications, drawing parallels with structurally related molecules known for their bioactivity, particularly as kinase inhibitors and antibacterial agents. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the rational design and investigation of pyridinyl-pyrrole scaffolds.

Introduction: The Significance of the Pyridinyl-Pyrrole Scaffold

The fusion of pyridine and pyrrole rings creates a pharmacophore with a rich chemical landscape and diverse biological activities. The pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets, enhancing pharmacokinetic properties.[1] The pyrrole moiety, a five-membered aromatic heterocycle, is a common feature in numerous natural products and approved drugs, contributing to a wide array of pharmacological effects.[2][3] The combination of these two heterocycles in a single molecule, such as 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, presents a compelling scaffold for the development of novel therapeutic agents. This guide will focus on the specific attributes of the 3-pyridinyl isomer linked to the 4-position of a pyrrole-3-carboxylic acid core.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough characterization of its molecular and physical properties.

Molecular Structure

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid possesses a planar, bicyclic-like core structure, with the pyridine ring linked to the pyrrole at the 4-position. The carboxylic acid group at the 3-position of the pyrrole ring is a key functional group that can act as a hydrogen bond donor and acceptor, and can be further modified to modulate the compound's properties.

Caption: 2D structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Physicochemical Data

A summary of the key physicochemical properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is presented in Table 1. This data is essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 885954-13-2, [4][5]
Molecular Formula C₁₀H₈N₂O₂[4]
Molecular Weight 188.19 g/mol [4]
Physical Form Solid[4]
Purity ≥98%[4]
InChI Key MAGYOMUEXSZVNW-UHFFFAOYSA-N[4]

Synthesis and Characterization

The synthesis of substituted pyrrole-3-carboxylic acids can be achieved through various established methods. A plausible and efficient approach for the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is outlined below, based on the principles of the Hantzsch pyrrole synthesis.

Proposed Synthetic Pathway

The Hantzsch pyrrole synthesis involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. For the synthesis of the target molecule, a variation of this method can be employed, as depicted in the following workflow.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product SM1 Ethyl 2-(pyridin-3-yl)-3-oxobutanoate Reaction Hantzsch-type Cyclocondensation SM1->Reaction SM2 2-chloroacetaldehyde SM2->Reaction SM3 Ammonia SM3->Reaction Intermediate Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate Reaction->Intermediate Formation of pyrrole ring Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate->Hydrolysis Ester saponification Product 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid Hydrolysis->Product Acidification

Caption: Proposed Hantzsch-type synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization for yield and purity.

Step 1: Synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

  • To a solution of ethyl 2-(pyridin-3-yl)-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add a solution of 2-chloroacetaldehyde (1.1 eq) and an excess of aqueous ammonia (e.g., 28% solution).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the ethyl ester intermediate.

Step 2: Hydrolysis to 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

  • Dissolve the purified ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5, which should precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~11.5-12.0 ppm (s, 1H): Pyrrole N-H proton.

  • δ ~8.5-8.7 ppm (m, 2H): Protons on the pyridine ring adjacent to the nitrogen and at the 2-position.

  • δ ~7.8-8.0 ppm (m, 1H): Proton on the pyridine ring at the 4-position.

  • δ ~7.4-7.6 ppm (m, 1H): Proton on the pyridine ring at the 5-position.

  • δ ~7.2-7.4 ppm (t, J ≈ 2.5 Hz, 1H): Proton on the pyrrole ring at the 2-position.

  • δ ~6.8-7.0 ppm (t, J ≈ 2.5 Hz, 1H): Proton on the pyrrole ring at the 5-position.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165-170 ppm: Carboxylic acid carbonyl carbon.

  • δ ~148-152 ppm: Pyridine carbons adjacent to the nitrogen.

  • δ ~135-140 ppm: Pyridine carbon at the 4-position.

  • δ ~123-128 ppm: Remaining pyridine and pyrrole carbons.

  • δ ~110-120 ppm: Pyrrole carbons.

IR (KBr, cm⁻¹):

  • ~3400-3200 cm⁻¹: N-H stretching (pyrrole).

  • ~3200-2500 cm⁻¹ (broad): O-H stretching (carboxylic acid).

  • ~1700-1650 cm⁻¹: C=O stretching (carboxylic acid).

  • ~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic rings).

Mass Spectrometry (ESI-MS):

  • m/z: 189.06 [M+H]⁺, 187.05 [M-H]⁻.

Potential Therapeutic Applications and Biological Activity

The pyridinyl-pyrrole scaffold is a prominent feature in many biologically active molecules, particularly in the realm of oncology and infectious diseases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Numerous pyrrole-containing compounds have been developed as potent kinase inhibitors. For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core. The structural motif of a nitrogen-containing heterocycle linked to an aromatic ring, as seen in 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, is a common feature in many ATP-competitive kinase inhibitors. The pyridine and pyrrole nitrogens, along with the carboxylic acid, can form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Kinase_Inhibition_Hypothesis cluster_kinase Kinase ATP-Binding Pocket Compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Hinge Hinge Region (Backbone NH) Compound->Hinge H-bond from Pyridine-N Hydrophobic Hydrophobic Pocket Compound->Hydrophobic Hydrophobic interactions from aromatic rings Ribose Ribose-Binding Pocket Compound->Ribose H-bond from -COOH & Pyrrole-NH

Caption: Hypothetical binding mode in a kinase active site.

Potential kinase targets for this scaffold could include, but are not limited to, Janus kinases (JAKs), spleen tyrosine kinase (Syk), and cyclin-dependent kinases (CDKs), all of which have been targeted by structurally related compounds.

Antibacterial Activity

The pyrrole and pyridine moieties are also present in a number of antibacterial agents.[2] Some pyrrole-3-carboxylic acid derivatives have demonstrated activity against various bacterial strains, including Staphylococcus species.[2] The mechanism of action for such compounds can vary, but they often interfere with essential bacterial processes such as cell wall synthesis, DNA replication, or protein synthesis. The specific substitution pattern of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid may confer activity against a range of Gram-positive and Gram-negative bacteria.

Future Directions and Conclusion

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and its potential biological activities.

Key future research directions should include:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete, experimentally verified spectroscopic data are crucial next steps.

  • Biological Screening: A broad screening of this compound against a panel of kinases and various bacterial and fungal strains is warranted to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the pyridine and pyrrole rings, as well as the carboxylic acid, will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • Jadhav, S. A., & Patil, P. S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1185-1209. [Link]

  • Di Mola, A., et al. (2020). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Il Farmaco, 55(5), 333-339.
  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2195. [Link]

  • Verma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182-5185.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Tighadouini, S., et al. (2020). Synthesis, characterization and antibacterial activity of new pyrrole derivatives. Journal of Chemical and Pharmaceutical Research, 12(1), 1-8.

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthetic pathways to a key heterocyclic building block.

Abstract

4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of novel therapeutic agents. Its unique structural motif, featuring both a pyrrole and a pyridine ring, allows for diverse biological interactions. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable molecule, with a particular focus on the robust and versatile Van Leusen pyrrole synthesis. We will delve into the mechanistic underpinnings of this and other relevant synthetic methodologies, including the Paal-Knorr and Hantzsch pyrrole syntheses, offering a critical evaluation of their respective advantages and limitations. Detailed, step-by-step protocols, supported by mechanistic diagrams and quantitative data, are provided to enable the successful synthesis of 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid and its derivatives in a laboratory setting. This guide is intended to be a definitive resource for researchers engaged in the synthesis and application of this important class of compounds.

Introduction: The Significance of the 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic Acid Scaffold

The convergence of pyrrole and pyridine moieties within a single molecular framework gives rise to a scaffold with a rich potential for biological activity. The pyrrole ring is a ubiquitous feature in a vast array of natural products and pharmaceuticals, while the pyridine ring is a common pharmacophore known to modulate a wide range of biological targets. The combination of these two heterocycles in 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid creates a molecule with a unique electronic and steric profile, making it an attractive starting point for the design of novel drugs.

The carboxylic acid functionality at the 3-position of the pyrrole ring provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships through the synthesis of amide, ester, and other derivatives. The pyridin-3-yl substituent at the 4-position introduces a key hydrogen bond acceptor and a site for potential metal coordination, which can be crucial for binding to biological macromolecules. Given its potential as a versatile building block in drug discovery, a thorough understanding of its synthesis is of paramount importance.

Strategic Approaches to the Synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Several classical and modern synthetic methodologies can be envisaged for the construction of the 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid core. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. In this guide, we will focus on three prominent strategies:

  • The Van Leusen Pyrrole Synthesis: A powerful and convergent method for the formation of 3,4-disubstituted pyrroles.

  • The Paal-Knorr Pyrrole Synthesis: A classic and reliable method for constructing the pyrrole ring from 1,4-dicarbonyl compounds.

  • The Hantzsch Pyrrole Synthesis: A multi-component reaction that offers a high degree of molecular diversity.

A comparative overview of these methods is presented in the table below:

Synthesis MethodKey Starting MaterialsKey ReagentsAdvantagesDisadvantages
Van Leusen α,β-Unsaturated ester (e.g., ethyl 3-(pyridin-3-yl)acrylate)Tosylmethyl isocyanide (TosMIC), Base (e.g., NaH, t-BuOK)High convergence, good functional group tolerance, readily available starting materials.Use of stoichiometric strong base, potential for side reactions.
Paal-Knorr A substituted 1,4-dicarbonyl compoundAmmonia or a primary amine, Acid catalystSimple procedure, generally good yields.The required 1,4-dicarbonyl precursor can be challenging to synthesize.[1]
Hantzsch β-Ketoester, α-haloketone, Ammonia or a primary amine-Multi-component reaction, allows for rapid library synthesis.Can result in low yields and require significant optimization.[2]

The Van Leusen Pyrrole Synthesis: A Recommended Pathway

The Van Leusen reaction is arguably the most direct and efficient route to 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid. This method involves the [3+2] cycloaddition of a Michael acceptor with tosylmethyl isocyanide (TosMIC).[3] For the synthesis of our target molecule, the logical Michael acceptor is an ethyl or methyl ester of 3-(pyridin-3-yl)acrylic acid.

Mechanistic Rationale

The reaction commences with the deprotonation of the acidic methylene group of TosMIC by a strong base, such as sodium hydride or potassium tert-butoxide, to generate a stabilized carbanion.[4] This carbanion then undergoes a Michael addition to the electron-deficient double bond of the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.[3]

Van_Leusen_Mechanism Start Ethyl 3-(pyridin-3-yl)acrylate + TosMIC Intermediate1 Michael Addition Intermediate Start->Intermediate1 1. Michael Addition Base Base (e.g., NaH) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate Intermediate2->Product 3. Elimination of Tosyl Group FinalProduct 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid Product->FinalProduct 4. Saponification Hydrolysis Hydrolysis

Caption: Generalized workflow for the Van Leusen synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is based on established procedures for the Van Leusen synthesis of similar 4-aryl-pyrrole-3-carboxylates.[5]

Step 1: Synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

  • Materials:

    • Ethyl 3-(pyridin-3-yl)acrylate

    • Tosylmethyl isocyanide (TosMIC)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 3-(pyridin-3-yl)acrylate (1.0 equivalent) and TosMIC (1.1 equivalents) in a mixture of anhydrous THF and DMSO is added dropwise at 0 °C.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

    • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • The aqueous layer is extracted with ethyl acetate (3 x).

    • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate.

Step 2: Saponification to 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

  • Materials:

    • Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

    • Lithium hydroxide or Sodium hydroxide

    • Methanol or Ethanol

    • Water

    • 1 M Hydrochloric acid

  • Procedure:

    • To a solution of ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate in methanol or ethanol, an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents) is added.

    • The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

    • The reaction mixture is concentrated under reduced pressure to remove the alcohol.

    • The aqueous residue is diluted with water and washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid at 0 °C, resulting in the precipitation of the carboxylic acid.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid.

Alternative Synthetic Strategies

While the Van Leusen synthesis is highly recommended, it is valuable for the research scientist to be aware of alternative pathways.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6] To apply this method to the synthesis of our target molecule, a suitable 1,4-dicarbonyl precursor bearing the pyridin-3-yl moiety would be required.

Paal_Knorr_Pathway Dicarbonyl 1,4-Dicarbonyl Precursor (with pyridin-3-yl group) Intermediate Hemiaminal Intermediate Dicarbonyl->Intermediate 1. Condensation Ammonia Ammonia or Primary Amine Product 4-(Pyridin-3-yl)-1H-pyrrole Derivative Intermediate->Product 2. Cyclization & Dehydration

Caption: The Paal-Knorr synthesis pathway to a 4-substituted pyrrole.

The primary challenge of this approach lies in the synthesis of the requisite 1,4-dicarbonyl compound. While feasible, it may involve multiple steps, potentially reducing the overall efficiency of the synthesis compared to the more convergent Van Leusen approach.

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a multi-component reaction that brings together a β-ketoester, an α-haloketone, and ammonia or a primary amine to construct the pyrrole ring.[7] This method is particularly attractive for generating libraries of substituted pyrroles due to its one-pot nature.

A potential adaptation for our target molecule could involve a β-ketoester bearing the pyridin-3-yl group. However, the Hantzsch synthesis can be sensitive to the nature of the substituents and may require considerable optimization to achieve good yields.[2]

Conclusion and Future Perspectives

The synthesis of 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a critical step in the development of novel therapeutics based on this privileged scaffold. This guide has provided a comprehensive overview of the most viable synthetic strategies, with a detailed focus on the highly efficient and convergent Van Leusen pyrrole synthesis. The provided experimental protocols offer a practical starting point for the laboratory synthesis of this important molecule.

Future research in this area may focus on the development of more sustainable and scalable synthetic routes, potentially exploring continuous flow methodologies or catalytic, atom-economical approaches. Furthermore, the derivatization of the carboxylic acid and the pyridine ring will undoubtedly lead to the discovery of new compounds with enhanced biological activities, further cementing the importance of the 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid scaffold in medicinal chemistry.

References

  • A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry. (Link not available)
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Pyrroles as Dienes in (4+3) Cycloadditions. Thieme Synthesis. (Link not available)
  • Hantzsch pyrrole synthesis. Wikipedia. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Van Leusen Reaction. NROChemistry. [Link]

  • 4-(3-ethyl-pyridin-4-yl)-1h-pyrrole-3-carboxylic acid ethyl ester. PubChem. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. SciSpace. [Link]

  • Pyrrole studies. 22. [4.pi. + 2.pi.] Cycloaddition reactions with vinylpyrroles. The Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

  • Synthesis of Ethyl 4-(p-chlorophenyl)-pyrrole-3-carboxylate. PrepChem.com. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. [Link]

  • Typical cycloaddition methods for the synthesis of pyrroles. ResearchGate. [Link]

  • Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. National Institutes of Health. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. MDPI. [Link]

  • Recent Advancements in Pyrrole Synthesis. National Institutes of Health. [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Cambridge Open Engage. [Link]

  • Sequential Modification of Pyrrole Ring with up to Three Different Nucleophiles. ResearchGate. [Link]

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"4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Abstract

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif and building block in the development of therapeutic agents, notably kinase inhibitors.[1][2] Its synthesis is a critical step in the drug discovery pipeline, demanding efficient and versatile chemical strategies. This guide provides a detailed examination of the principal synthetic routes to this target molecule, focusing on the requisite starting materials and the underlying chemical logic that governs each pathway. We will dissect two primary and highly effective strategies—the Van Leusen Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis—providing senior scientists and drug development professionals with the causal insights behind experimental choices, detailed protocols, and a comparative analysis to inform synthetic planning.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis—working backward from the target molecule to identify potential precursor fragments and the corresponding reactions (transforms) that can form the key bonds. For 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, the central challenge is the construction of the 3,4-disubstituted pyrrole ring.

G cluster_vanleusen Van Leusen Transform cluster_hantzsch Hantzsch Transform Target 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid VL_SM1 α,β-Unsaturated Ketone (Pyridinyl Chalcone derivative) Target->VL_SM1 [3+2] Cycloaddition VL_SM2 Tosylmethyl Isocyanide (TosMIC) Target->VL_SM2 [3+2] Cycloaddition H_SM1 α-Haloketone (2-Bromo-1-(pyridin-3-yl)ethanone) Target->H_SM1 Condensation/ Cyclization H_SM2 β-Ketoester (e.g., tert-Butyl Acetoacetate) Target->H_SM2 Condensation/ Cyclization H_SM3 Amine Source (Ammonia) Target->H_SM3 Condensation/ Cyclization

Caption: Retrosynthetic pathways for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

This analysis reveals two robust bond-forming strategies for the pyrrole core: a [3+2] cycloaddition approach (Van Leusen) and a multi-component condensation (Hantzsch). Each path dictates a unique set of starting materials, which we will now explore in detail.

The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Strategy

The Van Leusen reaction is a powerful method for constructing pyrroles from α,β-unsaturated carbonyl compounds and tosylmethyl isocyanide (TosMIC).[3][4] It proceeds via a base-mediated Michael addition of the TosMIC anion to the enone, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring.[5][6] This method is particularly well-suited for our target, as it directly establishes the 3,4-disubstitution pattern.

Core Starting Materials
  • Tosylmethyl isocyanide (TosMIC): This commercially available reagent serves as the three-atom C-N-C synthon for the pyrrole ring. The tosyl (p-toluenesulfonyl) group serves two critical functions: it acidifies the adjacent methylene proton, facilitating deprotonation by a base, and it acts as an excellent leaving group in the final aromatization step.[5]

  • α,β-Unsaturated Carbonyl Compound: This component provides the remaining two carbon atoms of the pyrrole ring and introduces the desired substituents. For our target, the ideal precursor is an enone where the pyridine ring is attached at the β-position and the carbonyl group will ultimately become the carboxylic acid. A suitable starting material is (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one . This can be prepared from 3-acetylpyridine and Bredereck's reagent or a similar formylating agent.

Experimental Workflow and Mechanism

The synthesis involves the base-catalyzed cycloaddition of TosMIC to the pyridinyl-enone. The choice of base (e.g., NaH, t-BuOK) and solvent is crucial for managing reactivity and yield.

G cluster_prep Enone Preparation cluster_cyclo Van Leusen Cycloaddition cluster_hydrolysis Final Step start1 3-Acetylpyridine product_enone (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one start1->product_enone Condensation start2 DMFDMA start2->product_enone intermediate Cyclized Intermediate product_enone->intermediate Michael Addition tosmic TosMIC tosmic->intermediate base Base (NaH) base->intermediate final_product Target Pyrrole Carboxylate Ester intermediate->final_product Elimination of Tosyl Group & Amine target_acid 4-pyridin-3-yl-1H-pyrrole- 3-carboxylic acid final_product->target_acid Hydrolysis

Caption: Workflow for the Van Leusen synthesis of the target molecule.

Detailed Protocol: Van Leusen Approach

This protocol is a representative synthesis adapted from methodologies described in the literature for similar heteroaryl pyrroles.[7]

  • Reaction Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in a mixture of anhydrous DMSO and diethyl ether at room temperature, add a solution of the pyridinyl enone (1.0 equivalent) and TosMIC (1.05 equivalents) in DMSO dropwise under an inert atmosphere (e.g., Argon).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product (a pyrrole-3-carboxylate ester, if the enone was appropriately functionalized) is then purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is subsequently hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water), followed by acidic workup to protonate the carboxylate.

The Hantzsch Pyrrole Synthesis: A Multi-Component Condensation

The Hantzsch synthesis is a classic and highly adaptable method for preparing pyrroles. The modern application of this reaction, particularly in continuous flow systems, makes it an attractive route for library synthesis and rapid analogue generation.[8] The core transformation involves the condensation of an α-haloketone, a β-ketoester, and an amine source.[9]

Core Starting Materials
  • α-Haloketone: This component introduces the C4 and C5 atoms of the pyrrole ring, along with their substituents. For our target, the required starting material is 2-bromo-1-(pyridin-3-yl)ethanone . This can be synthesized by the bromination of 3-acetylpyridine.

  • β-Ketoester: This reagent provides the C2, C3, and the carboxylic acid precursor. A common choice is tert-butyl acetoacetate . The tert-butyl ester is advantageous as it can be cleaved under acidic conditions, which can be generated in situ during the reaction, simplifying the workflow.[8]

  • Amine Source: To obtain the N-unsubstituted (1H) pyrrole, ammonia (or an ammonia equivalent like ammonium acetate) is used as the nitrogen source.

Experimental Workflow and Mechanism

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The use of a continuous flow microreactor can significantly improve efficiency and yield by precisely controlling reaction time and temperature, and by utilizing byproducts (like HBr) to catalyze subsequent steps.[8]

G start1 2-Bromo-1-(pyridin-3-yl)ethanone mixing Reactant Mixing (Continuous Flow) start1->mixing start2 tert-Butyl Acetoacetate start2->mixing start3 Ammonia Source start3->mixing reactor Heated Microreactor (Condensation & Cyclization) mixing->reactor Hantzsch Reaction cleavage In Situ Ester Cleavage (HBr byproduct) reactor->cleavage Saponification product 4-pyridin-3-yl-1H-pyrrole- 3-carboxylic acid cleavage->product

Caption: Continuous flow workflow for the Hantzsch synthesis.

Detailed Protocol: Hantzsch Continuous Flow Synthesis

This protocol is based on the one-step flow synthesis methodology reported for substituted pyrrole-3-carboxylic acids.[8]

  • Reagent Preparation: Prepare separate stock solutions of 2-bromo-1-(pyridin-3-yl)ethanone, tert-butyl acetoacetate, and the amine (e.g., benzylamine for an N-substituted intermediate, or an appropriate ammonia source) in a suitable solvent like acetonitrile.

  • Flow System Setup: Use a microfluidic reactor system equipped with multiple syringe pumps, a mixing unit (T-mixer), and a heated capillary reactor coil.

  • Reaction Execution: Pump the reagent solutions at defined flow rates into the T-mixer. The combined stream then enters the heated microreactor (e.g., at 100-150 °C). The HBr generated as a byproduct of the Hantzsch condensation catalyzes the in situ cleavage of the tert-butyl ester to the carboxylic acid.

  • Collection and Purification: The output stream from the reactor is collected. The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by recrystallization or preparative HPLC, to yield the final 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Comparative Analysis of Starting Materials and Routes

The choice between the Van Leusen and Hantzsch syntheses depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

Parameter Van Leusen Synthesis Hantzsch Synthesis
Key Starting Materials TosMIC, Pyridinyl Enoneα-Bromo Pyridinyl Ketone, β-Ketoester, Ammonia
Key Transform [3+2] CycloadditionMulti-component Condensation
Pros - Operationally simple[3]- High convergence- Broad substrate scope[4]- Adaptable to modern flow chemistry[8]- Readily available starting material types- Potential for one-pot synthesis to acid
Cons - Requires synthesis of the specific enone precursor- Use of strong bases like NaH- Classical batch yields can be low[8]- α-haloketones can be lachrymatory- Requires specialized equipment for flow synthesis
Ideal Application Bench-scale synthesis, structural diversification via enone modification.High-throughput synthesis, library generation, process optimization.

Conclusion

The synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is readily achievable through established and robust methodologies. The Van Leusen synthesis offers an elegant and convergent route, relying on the powerful [3+2] cycloaddition of TosMIC with a custom-synthesized pyridinyl enone. This approach is ideal for researchers requiring high control and efficiency on a laboratory scale. In contrast, the Hantzsch synthesis provides a versatile multi-component strategy using more fundamental building blocks. Its modern adaptation to continuous flow chemistry makes it a superior choice for rapid analogue synthesis and library production, leveraging in situ byproduct catalysis to streamline the path from simple starting materials to the final carboxylic acid.[8] The selection of the optimal route and its corresponding starting materials should be guided by the specific objectives of the research program, balancing precursor accessibility with the desired throughput and scale.

References

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Introduction: The Strategic Importance of the Pyridinylpyrrole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid Derivatives

The fusion of a pyridine ring with a pyrrole core creates a heterocyclic scaffold of significant interest to the fields of medicinal chemistry and drug development. The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid framework, in particular, serves as a versatile pharmacophore found in a variety of biologically active agents.[1][2] Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The pyridine moiety often enhances solubility and provides a key interaction point for biological targets, such as kinases, through hydrogen bonding.[4]

The synthesis of these derivatives, however, presents unique challenges, including the regioselective construction of the polysubstituted pyrrole ring and the formation of the carbon-carbon bond between the two heterocyclic systems. This guide provides a comprehensive overview of the core synthetic strategies for assembling 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and its derivatives, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical retrosynthetic analysis of the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold reveals several key disconnections. The most apparent strategies involve either forming the pyrrole ring with the pyridine substituent already in place or attaching the pyridine ring to a pre-formed pyrrole. The primary pathways focus on established pyrrole syntheses, which dictate the required precursors.

G Target 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic Acid D1 Pyrrole Ring Formation Target->D1 D2 C-C Bond Formation (e.g., Suzuki Coupling) Target->D2 P_VanLeusen Van Leusen Precursors: Pyridinyl-α,β-unsaturated carbonyl + TosMIC D1->P_VanLeusen Van Leusen P_PaalKnorr Paal-Knorr Precursor: Pyridinyl-substituted 1,4-dicarbonyl D1->P_PaalKnorr Paal-Knorr P_MCR Multi-Component Reaction Precursors D1->P_MCR MCR P_Suzuki Suzuki Precursors: 4-Halopyrrole-3-carboxylate + Pyridine-3-boronic acid D2->P_Suzuki

Caption: Retrosynthetic analysis of the target scaffold.

Core Synthetic Strategy 1: The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a robust and highly versatile method for constructing the pyrrole ring. It involves a [3+2] cycloaddition between p-toluenesulfonylmethyl isocyanide (TosMIC) and a suitable Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[5][6][7] This approach is particularly effective for synthesizing 3,4-disubstituted pyrroles.[8]

For the synthesis of the target scaffold, the Michael acceptor must contain the pyridin-3-yl moiety. A common precursor is a pyridinyl-substituted chalcone or a related enone.

Mechanism: The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a strong base (e.g., NaH, NaOtBu), forming a nucleophilic carbanion.[7][9] This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to yield the aromatic pyrrole ring.[9]

G Start Pyridinyl-α,β-unsaturated Carbonyl + TosMIC Step1 Base-mediated Deprotonation of TosMIC Start->Step1 Step2 Michael Addition Step1->Step2 Step3 Intramolecular Cyclization (5-endo-dig) Step2->Step3 Step4 Elimination of Tosyl Group & Tautomerization Step3->Step4 Product 4-(Pyridin-3-yl)-1H-pyrrole Derivative Step4->Product G Start Pyridinyl-1,4-dicarbonyl + Amine/Ammonia Step1 Acid-catalyzed Hemiaminal Formation Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration (2x H₂O) Step2->Step3 Product Substituted 4-(Pyridin-3-yl)-1H-pyrrole Step3->Product G A Amine (NH₃) Reaction One-Pot Reaction (Hantzsch-type) A->Reaction B β-Ketoester (e.g., Ethyl 3-oxo-3-(pyridin-3-yl)propanoate) B->Reaction C α-Haloketone C->Reaction Product 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylate Reaction->Product

Sources

Unlocking the Therapeutic Potential of 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic Acid: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This guide delves into the therapeutic potential of the novel compound, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. Lacking direct empirical data, this document provides a predictive analysis of its biological activity, drawing upon the well-established pharmacological profiles of its constituent pyridine and pyrrole-3-carboxylic acid moieties. We will explore the chemical rationale for its synthesis, hypothesize its potential mechanisms of action, and propose a comprehensive suite of in vitro and in vivo screening protocols to systematically evaluate its predicted anti-inflammatory and antiproliferative properties. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising molecule, providing a structured roadmap from theoretical potential to experimental validation.

Introduction: The Rationale for a Pyridinyl-Pyrrole Conjugate

The strategic combination of distinct pharmacophores into a single hybrid molecule is a well-established approach to developing novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles. The structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid brings together two such critical heterocyclic systems: pyridine and pyrrole.

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its nitrogen atom imparts basicity, enhances water solubility, and provides a key point for hydrogen bonding, all of which are crucial for drug-receptor interactions.[][4] Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][4][5] The pyridin-3-yl (or nicotinic acid) moiety, in particular, has known lipid-modifying effects and interacts with specific receptors to modulate inflammatory responses.[6][7][8]

The pyrrole ring , another fundamental nitrogen-containing heterocycle, is a core component of many natural products and synthetic drugs.[9][10][11] The pyrrole-3-carboxylic acid scaffold is of particular interest, with derivatives demonstrating antibacterial and other valuable pharmacological activities.[12][13] This moiety provides a rigid framework and opportunities for diverse chemical modifications to optimize biological activity.[9]

The conjugation of these two moieties in 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid suggests the potential for synergistic or novel biological effects. This guide will, therefore, focus on two primary predicted activities: anti-inflammatory and antiproliferative effects.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of a compound is paramount for predicting its pharmacokinetic behavior and designing relevant biological assays.

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Formula C₁₀H₈N₂O₂Provides the elemental composition.
Molecular Weight 188.19 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Predicted) ~1.5 - 2.5Suggests a balance between aqueous solubility and membrane permeability.
pKa (Predicted) ~4.0-5.0 (carboxylic acid), ~5.0-6.0 (pyridine)Indicates the ionization state at physiological pH, affecting solubility and target interaction.
Hydrogen Bond Donors 2 (NH of pyrrole, OH of carboxylic acid)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 3 (N of pyridine, O=C and OH of carboxylic acid)Contributes to target binding and solubility.
Synthetic Strategy: A Conceptual Overview

G cluster_0 Conceptual Synthetic Pathway start Starting Materials (e.g., Pyridin-3-yl containing β-ketoester, α-haloketone, and amine source) hantzsch Hantzsch Pyrrole Synthesis start->hantzsch Reaction hydrolysis Ester Hydrolysis hantzsch->hydrolysis Intermediate product 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid hydrolysis->product Final Product

Caption: Conceptual workflow for the synthesis of the target compound.

Predicted Biological Activities and Mechanisms of Action

Based on the known pharmacology of its constituent moieties, we can hypothesize several potential biological activities and underlying mechanisms for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Anti-inflammatory Activity

The pyridin-3-yl moiety, being an analog of nicotinic acid, suggests a potential interaction with nicotinic acid receptors (e.g., GPR109A), which are known to mediate anti-inflammatory effects.[6][7] Additionally, many pyridine and pyrrole derivatives are known to inhibit key inflammatory mediators.

Hypothesized Mechanism of Action (Anti-inflammatory):

  • Receptor-mediated signaling: The compound may act as an agonist at nicotinic acid receptors on immune cells, leading to a reduction in the production of pro-inflammatory cytokines.

  • Enzyme Inhibition: It could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).

  • Modulation of Transcription Factors: The compound might interfere with the activation of pro-inflammatory transcription factors like NF-κB.

G cluster_0 Predicted Anti-inflammatory Signaling Pathway compound 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid receptor GPR109A compound->receptor Agonism enzyme COX/LOX compound->enzyme Inhibition tf NF-κB compound->tf Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) receptor->cytokines Downregulation enzyme->cytokines Reduced Synthesis tf->cytokines Reduced Transcription

Caption: Hypothesized anti-inflammatory mechanisms of action.

Antiproliferative Activity

Both pyridine and pyrrole scaffolds are present in numerous anticancer agents.[1][10] Their mechanism of action often involves the inhibition of kinases, interference with DNA replication, or induction of apoptosis.

Hypothesized Mechanism of Action (Antiproliferative):

  • Kinase Inhibition: The compound may act as an inhibitor of protein kinases that are crucial for cancer cell proliferation and survival.

  • DNA Intercalation/Damage: While less likely for this specific structure, some heterocyclic compounds can interact with DNA, leading to cell cycle arrest and apoptosis.

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: The pyrrole moiety shares structural similarities with indole, the natural substrate of IDO1. IDO1 is an important target in cancer immunotherapy, and its inhibition can restore anti-tumor immune responses.[18][19][20][21][22]

G cluster_0 Predicted Antiproliferative Signaling Pathway compound 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic acid kinase Protein Kinases compound->kinase Inhibition ido1 IDO1 compound->ido1 Inhibition proliferation Cell Proliferation kinase->proliferation Inhibition apoptosis Apoptosis kinase->apoptosis Induction immune Anti-tumor Immunity ido1->immune Restoration

Caption: Hypothesized antiproliferative mechanisms of action.

Proposed Experimental Protocols for Validation

A systematic and tiered approach to experimental validation is crucial. This should begin with in vitro assays to confirm the predicted activities and elucidate the mechanism of action, followed by in vivo studies to assess efficacy and safety.

In Vitro Screening

G cluster_0 In Vitro Experimental Workflow start Compound Synthesis and Characterization anti_inflammatory Anti-inflammatory Assays start->anti_inflammatory antiproliferative Antiproliferative Assays start->antiproliferative mechanism Mechanism of Action Studies anti_inflammatory->mechanism antiproliferative->mechanism adme In Vitro ADME/Tox mechanism->adme

Caption: Tiered in vitro screening cascade.

A. Anti-inflammatory Assays:

  • Cell-based Assays:

    • LPS-stimulated macrophages (e.g., RAW 264.7): Measure the inhibition of nitric oxide (NO) production (Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

    • Mast cell degranulation assay: Assess the ability of the compound to inhibit the release of histamine and other inflammatory mediators from mast cells.[23]

  • Enzyme Inhibition Assays:

    • COX-1/COX-2 Inhibition Assay: Determine the IC₅₀ values against purified COX-1 and COX-2 enzymes to assess potency and selectivity.

    • 5-LOX Inhibition Assay: Evaluate the inhibitory activity against 5-lipoxygenase.

B. Antiproliferative Assays:

  • Cell Viability/Cytotoxicity Assays:

    • MTT/MTS Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability. This is a primary screen to determine the concentration range for antiproliferative effects.[24][25][26][27]

    • CellTiter-Glo Luminescent Cell Viability Assay: A highly sensitive assay that measures ATP levels as an indicator of viable cells.[25]

  • Cell Proliferation Assays:

    • BrdU Incorporation Assay: Measures DNA synthesis as a direct marker of cell proliferation.[25]

    • Colony Formation Assay: Assesses the long-term ability of single cells to grow into colonies.

C. Mechanism of Action Studies:

  • Western Blot Analysis: Investigate the phosphorylation status of key signaling proteins in relevant pathways (e.g., MAPKs, Akt) and the expression levels of proteins involved in cell cycle and apoptosis (e.g., cyclins, caspases).

  • Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential molecular targets.

  • IDO1 Enzyme Inhibition Assay: Directly measure the inhibition of recombinant human IDO1 enzyme activity.

In Vivo Screening

A. Anti-inflammatory Models:

  • Carrageenan-induced Paw Edema in Rats: A classic model of acute inflammation to assess the compound's ability to reduce swelling.[28][29][30]

  • Cotton Pellet-induced Granuloma in Rats: A model of sub-chronic inflammation to evaluate the effect on the proliferative phase of inflammation.[28][29][31]

B. Antiproliferative Models:

  • Xenograft Tumor Models: Implant human cancer cell lines (e.g., those showing sensitivity in vitro) into immunocompromised mice and assess the compound's ability to inhibit tumor growth.

Computational Modeling and Target Prediction

In parallel with experimental work, computational approaches can provide valuable insights into potential drug-target interactions.

  • Molecular Docking: Dock the compound into the crystal structures of hypothesized targets (e.g., COX-2, various kinases, IDO1) to predict binding modes and affinities.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the compound's structure to search for other potential targets with similar binding features.

  • In Silico ADMET Prediction: Use computational tools to predict absorption, distribution, metabolism, excretion, and toxicity properties to guide lead optimization.[32][33][34][35]

Conclusion and Future Directions

While the biological activity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid remains to be empirically determined, a thorough analysis of its constituent chemical moieties provides a strong rationale for its investigation as a potential anti-inflammatory and antiproliferative agent. The proposed experimental roadmap, integrating in vitro and in vivo screening with computational modeling, offers a comprehensive strategy to unlock the therapeutic potential of this novel compound. Future research should focus on the efficient synthesis of the molecule and its analogs, followed by the systematic execution of the outlined screening cascade. The insights gained from these studies will be instrumental in determining the viability of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid as a lead compound for the development of new therapeutics.

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Unlocking the Therapeutic Potential of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

The confluence of a pyridine ring and a pyrrole-3-carboxylic acid core in the molecule 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid presents a compelling scaffold for therapeutic innovation. While direct pharmacological data on this specific molecule is nascent, the rich history of its constituent moieties in successful drug discovery campaigns provides a strong rationale for its investigation. Pyridine carboxylic acid isomers are foundational to a wide array of pharmaceuticals targeting conditions from cancer to diabetes and Alzheimer's disease, primarily through enzyme inhibition.[1][2] Similarly, the pyrrole ring is a privileged structure in medicinal chemistry, found in anti-inflammatory drugs and potent kinase inhibitors.[3][4]

This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of potential therapeutic targets for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. We will eschew a templated approach, instead presenting a logical and adaptive research cascade that moves from broad, predictive methodologies to specific, hypothesis-driven experimental validation. This document is intended for drug discovery and development scientists, offering not just protocols, but the strategic thinking behind them.

Part 1: Foundational Strategy - In Silico Target Prediction and Library Screening

Given the absence of established targets, our initial approach is one of broad exploration, guided by the structural characteristics of the lead compound. The initial phase of investigation should focus on computational prediction and high-throughput screening to generate a tractable list of candidate targets.

Computational Target Fishing

Before committing to resource-intensive wet lab experiments, in silico methods can provide valuable, data-driven hypotheses. The objective is to identify proteins whose known ligands share structural or electronic similarity with 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Methodology: Reverse Docking and Pharmacophore-Based Screening

  • Pharmacophore Model Generation:

    • Construct a 3D model of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

    • Identify key chemical features: hydrogen bond donors (N-H of pyrrole, O-H of carboxylic acid), hydrogen bond acceptors (N of pyridine, C=O of carboxylic acid), aromatic rings, and hydrophobic centers.

    • Generate a pharmacophore model based on these features.

  • Database Screening:

    • Utilize publicly available and commercial databases of protein structures (e.g., PDB) and ligand-binding information (e.g., ChEMBL, BindingDB).

    • Screen these databases against the generated pharmacophore to identify proteins that are known to bind ligands with similar features.

  • Reverse Docking:

    • For the initial list of potential targets identified, perform reverse docking studies.

    • This involves docking the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid molecule into the binding sites of the candidate proteins.

    • Prioritize targets based on predicted binding affinity (docking score) and the plausibility of the binding pose.

Causality Behind the Choice: This computational pre-screening is a cost-effective strategy to narrow the vast landscape of the human proteome to a manageable set of high-probability targets. It leverages existing structural biology data to make informed predictions, thereby increasing the efficiency of subsequent experimental work.

cluster_0 In Silico Target Prediction Compound Structure Compound Structure Pharmacophore Model Pharmacophore Model Compound Structure->Pharmacophore Model Feature ID Protein Databases Protein Databases Pharmacophore Model->Protein Databases Virtual Screen Ranked Target List Ranked Target List Protein Databases->Ranked Target List Prioritization

Caption: Workflow for in silico target identification.

High-Throughput Screening (HTS)

Parallel to in silico efforts, an unbiased experimental approach is crucial. HTS allows for the rapid assessment of the compound's activity against large panels of purified proteins or in cell-based assays.

Experimental Protocol: Target-Based and Phenotypic Screening

  • Target-Based Screening Panels:

    • Kinase Panel: Given that many pyrrole and pyridine derivatives are kinase inhibitors, screen against a broad panel of human kinases (e.g., a 400+ kinase panel).[5] This is particularly relevant as derivatives of pyrazole-3-carboxamide have shown potent inhibition of FLT3 and CDKs.[5]

    • Enzyme Panels: Assemble panels of other relevant enzymes, such as cyclooxygenases (COX-1/COX-2), based on the known anti-inflammatory activity of related pyrrole compounds.[3]

    • Assay Principle: Utilize established assay formats, such as fluorescence resonance energy transfer (FRET), luminescence-based ATP detection (for kinases), or colorimetric assays for other enzymes.

  • Phenotypic Screening:

    • Cancer Cell Line Panel: Screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel). This can uncover unexpected anti-proliferative activity.[6]

    • Anti-inflammatory Cell-Based Assays: Employ assays that measure key inflammatory readouts, such as lipopolysaccharide (LPS)-induced cytokine (e.g., TNF-α, IL-6) production in macrophages or prostaglandin E2 (PGE2) production in a relevant cell line.

    • Assay Principle: Use high-content imaging or ELISA-based readouts to quantify the phenotypic effects.

Part 2: Target Validation and Mechanistic Elucidation

"Hits" from the initial screening phase require rigorous validation to confirm a direct interaction and to understand the mechanism of action.

Hit Confirmation and Dose-Response Analysis

The first step in validation is to confirm the activity of the initial hits and to determine their potency.

Methodology: IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Enzymatic/Cell-Based Assay: Perform the same assay in which the hit was initially identified, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the activity is inhibited).

Trustworthiness: This step is critical to eliminate false positives from the primary screen and to quantify the potency of the compound, which is a key parameter for its therapeutic potential.

Direct Target Engagement Assays

To ensure that the observed biological effect is due to direct binding to the target protein, biophysical assays are employed.

Experimental Protocol: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

  • Protein Immobilization (SPR): Covalently immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow solutions of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid at various concentrations over the chip.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: From the binding data, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Causality Behind the Choice: These label-free methods provide direct evidence of a physical interaction between the compound and the target protein, and they yield quantitative data on binding affinity and kinetics, which are essential for understanding the drug-target interaction.

cluster_1 Target Validation Workflow Initial Hit Initial Hit Dose-Response Dose-Response Initial Hit->Dose-Response Confirm & Quantify Direct Binding Assay Direct Binding Assay Dose-Response->Direct Binding Assay IC50-guided Validated Target Validated Target Direct Binding Assay->Validated Target Confirm Interaction

Caption: A streamlined workflow for validating initial screening hits.

Part 3: Focused Investigation - A Deeper Dive into Anti-Inflammatory and Anticancer Potential

Based on the activities of related compounds, we will now outline more detailed investigative paths for two high-potential therapeutic areas.

Case Study: Anti-Inflammatory Potential

The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3]

Hypothesis: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid inhibits COX-2, leading to a reduction in pro-inflammatory prostaglandins.

Experimental Workflow:

  • COX-1/COX-2 Isoform Selectivity Assay:

    • Principle: Use commercially available kits that measure the conversion of arachidonic acid to prostaglandin H2 by purified human COX-1 and COX-2 enzymes.

    • Procedure: Perform dose-response curves for the compound against both isoforms to determine the IC50 for each.

    • Data Analysis: Calculate the selectivity index (SI = IC50 for COX-1 / IC50 for COX-2). A high SI indicates selectivity for COX-2, which is desirable to minimize gastrointestinal side effects.

  • Cellular Prostaglandin E2 (PGE2) Assay:

    • Cell Line: Use a cell line that expresses high levels of COX-2 upon stimulation, such as A549 human lung carcinoma cells or RAW 264.7 murine macrophages.

    • Procedure: Pre-treat the cells with various concentrations of the compound, then stimulate with a pro-inflammatory agent like interleukin-1β (IL-1β) or LPS.

    • Readout: Measure the concentration of PGE2 in the cell culture supernatant using an ELISA kit.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-pyridin-3-yl-1H-pyrrole-3-carboxylic acidExperimentalExperimentalCalculated
Celecoxib (Control)>1000.04>2500
Ibuprofen (Control)15350.43
Case Study: Anticancer Potential

Derivatives of the core scaffolds have demonstrated potent anti-proliferative activity, notably through the inhibition of kinases crucial for cancer cell survival and proliferation.[5][6][7]

Hypothesis: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid inhibits key oncogenic kinases such as FLT3 or CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow:

  • Kinase Inhibition Profiling:

    • Principle: If the initial HTS kinase panel identified specific hits, perform detailed enzymatic assays for those kinases.

    • Procedure: Determine the IC50 values for the top candidate kinases. For promising hits, perform kinetic studies to determine the mode of inhibition (e.g., ATP-competitive).

  • Cellular Target Engagement and Pathway Analysis:

    • Cell Line: Select a cancer cell line that is known to be dependent on the target kinase (e.g., MV4-11 cells for FLT3, which are AML cells with an FLT3-ITD mutation).[5]

    • Western Blot Analysis: Treat the cells with the compound for various times and at different concentrations. Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates (e.g., for FLT3, look at p-STAT5, p-AKT, p-ERK).[5] A reduction in the phosphorylated form of these proteins indicates target engagement in a cellular context.

  • Cell Cycle Analysis:

    • Procedure: Treat cancer cells with the compound for 24-48 hours. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.

cluster_2 Anticancer Mechanism of Action Compound Compound Kinase Inhibition Kinase Inhibition Compound->Kinase Inhibition Enzymatic Assay Pathway Analysis Pathway Analysis Kinase Inhibition->Pathway Analysis Western Blot Cell Cycle Arrest Cell Cycle Arrest Pathway Analysis->Cell Cycle Arrest Flow Cytometry Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Sources

Unraveling the Therapeutic Potential of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid: A Technical Guide to its Putative Mechanism of Action as a Nek2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, nitrogen-containing heterocycles such as pyrrole and pyridine derivatives have emerged as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] This in-depth technical guide focuses on the compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid , a molecule possessing both of these key pharmacophoric elements. In the absence of direct experimental data for this specific molecule, this guide proposes a scientifically-grounded, putative mechanism of action, positing it as a novel inhibitor of the NIMA-related kinase 2 (Nek2). This hypothesis is built upon a comprehensive analysis of the structural features of the compound and the well-documented role of similar heterocyclic moieties in kinase inhibition. We will delve into the critical role of Nek2 in cellular proliferation and its validation as a compelling target in oncology.[5][6][7][8] Furthermore, this guide will provide a detailed roadmap of experimental protocols to rigorously test this hypothesis, from initial biochemical assays to cell-based functional screens.

Introduction: The Emerging Significance of Pyrrole-Pyridine Scaffolds in Drug Discovery

The pyrrole ring is a fundamental component of numerous natural products and synthetic molecules with significant therapeutic value.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. Similarly, the pyridine moiety is a cornerstone of many FDA-approved drugs, valued for its hydrogen bonding capacity and its ability to confer favorable pharmacokinetic properties.[1][9] The combination of these two heterocycles in a single molecule, as seen in 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid , presents a compelling starting point for the development of targeted therapies. While the pyrrole-3-carboxylic acid framework itself has been isolated from natural sources like Penicillium chrysogenum[10], its derivatization with a pyridine ring suggests a deliberate design to engage with specific biological targets.

A Putative Target: The Critical Role of Nek2 Kinase in Mitotic Progression and Oncology

The NIMA (Never in Mitosis Gene A)-related kinases (Neks) are a family of serine/threonine kinases that play crucial roles in cell cycle regulation.[8][11] Among the 11 human Nek family members, Nek2 has garnered significant attention as a key regulator of mitotic events, particularly centrosome separation and the establishment of a bipolar spindle.[12][13][14]

2.1. The Cellular Functions of Nek2

Nek2's activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[15] Its primary function is to phosphorylate and displace centrosomal proteins, such as C-Nap1 and rootletin, thereby facilitating the separation of duplicated centrosomes.[8][11] This process is essential for the formation of a functional bipolar mitotic spindle, which in turn ensures the faithful segregation of chromosomes into daughter cells.[14] Dysregulation of Nek2 function can lead to mitotic errors, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[5][11]

2.2. Nek2 as a Therapeutic Target in Cancer

Elevated expression of Nek2 has been observed in a wide range of human malignancies, including breast cancer, cholangiocarcinoma, and diffuse large B-cell lymphoma, and often correlates with poor prognosis.[5][6][7] The oncogenic role of Nek2 is multifaceted; beyond its impact on chromosomal instability, it has been implicated in the activation of pro-survival signaling pathways, such as the AKT pathway, and in conferring resistance to chemotherapy.[6][16][17] Consequently, the inhibition of Nek2 kinase activity presents a promising therapeutic strategy to selectively target cancer cells, which are often more dependent on the proper functioning of mitotic kinases for their rapid proliferation.[7][8]

Proposed Mechanism of Action: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid as a Nek2 Inhibitor

We hypothesize that 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid functions as an ATP-competitive inhibitor of Nek2 kinase. This proposed mechanism is based on the following structural and chemical considerations:

  • Privileged Scaffolds for Kinase Inhibition: Both the pyrrole and pyridine rings are prevalent in the structures of known kinase inhibitors. They can form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.

  • Hydrogen Bonding Potential: The pyrrole NH, the carboxylic acid, and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. These interactions are critical for anchoring small molecules to the hinge region of the kinase active site.

  • Planar Aromatic System: The fused aromatic system can participate in π-π stacking interactions with aromatic residues, such as phenylalanine, commonly found in kinase ATP-binding sites.

The proposed binding mode involves the pyridine and pyrrole moieties occupying the adenine-binding region of the Nek2 ATP pocket, with the carboxylic acid group potentially forming interactions with solvent or nearby basic residues.

Below is a conceptual diagram illustrating the hypothesized signaling pathway of Nek2 and the proposed point of intervention for our compound of interest.

Nek2_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Centrosome Centrosome cluster_Mitosis Mitosis PLK1 PLK1 Nek2_inactive Inactive Nek2 PLK1->Nek2_inactive Phosphorylation Nek2_active Active Nek2 Nek2_inactive->Nek2_active Centrosome_Cohesion Cohesive Centrosomes (C-Nap1, Rootletin) Nek2_active->Centrosome_Cohesion Phosphorylation Centrosome_Separation Centrosome Separation Centrosome_Cohesion->Centrosome_Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Chromosome_Segregation Faithful Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Normal_Cell_Division Normal_Cell_Division Chromosome_Segregation->Normal_Cell_Division Leads to Inhibitor 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Inhibitor->Nek2_active Inhibition

Figure 1: Hypothesized Nek2 signaling pathway and the inhibitory action of the compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a Nek2 inhibitor, a systematic series of biochemical and cell-based assays should be conducted.

4.1. Biochemical Assays: Direct Measurement of Nek2 Inhibition

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified Nek2 kinase.

4.1.1. In Vitro Kinase Inhibition Assay

This assay quantitatively measures the ability of the compound to inhibit Nek2-mediated phosphorylation of a substrate.

Parameter Description
Enzyme Recombinant human Nek2 kinase
Substrate Myelin basic protein (MBP) or a specific peptide substrate
Detection Method Radiometric (32P-ATP) or non-radiometric (e.g., ADP-Glo™, HTScan®)
Compound Concentrations Serial dilutions to determine IC50
Controls No enzyme, no substrate, vehicle (DMSO), and a known Nek2 inhibitor

Experimental Protocol: ADP-Glo™ Kinase Assay [15]

  • Reaction Setup: In a 384-well plate, combine recombinant Nek2 kinase, the peptide substrate, and varying concentrations of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

4.2. Cell-Based Assays: Assessing the Cellular Consequences of Nek2 Inhibition

Following biochemical validation, it is crucial to assess the effects of the compound on cellular processes regulated by Nek2.

4.2.1. Cell Cycle Analysis

Inhibition of Nek2 is expected to cause a cell cycle arrest at the G2/M phase due to the failure of centrosome separation.[6][16]

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Culture: Seed cancer cell lines with high Nek2 expression (e.g., HeLa, MDA-MB-231) in 6-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid for 24-48 hours. Include a vehicle control and a positive control (e.g., nocodazole).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population in treated cells would support the proposed mechanism.

4.2.2. Apoptosis Assay

Prolonged G2/M arrest can lead to the induction of apoptosis.[7][16]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the compound as described for the cell cycle analysis.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. An increase in the apoptotic populations would indicate that the compound induces programmed cell death.

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Experimental_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis G2M_Arrest G2/M Arrest? Cell_Cycle->G2M_Arrest Apoptosis_Induction Apoptosis Induction? Apoptosis->Apoptosis_Induction Conclusion Mechanism Validated G2M_Arrest->Conclusion Yes Apoptosis_Induction->Conclusion Yes Hypothesis Hypothesis: Compound inhibits Nek2 Hypothesis->Kinase_Assay

Figure 2: Proposed experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

This technical guide has presented a plausible, scientifically-backed hypothesis for the mechanism of action of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid as a novel inhibitor of Nek2 kinase. The rationale for this hypothesis is rooted in the established roles of its constituent chemical moieties in kinase inhibition and the compelling validation of Nek2 as a therapeutic target in oncology. The detailed experimental protocols provided herein offer a clear and robust framework for the validation of this proposed mechanism.

Should the hypothesis be confirmed, future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold. Furthermore, in vivo studies in relevant cancer models will be essential to evaluate the therapeutic potential of this promising compound. The exploration of such novel chemical entities is paramount to the continued advancement of targeted cancer therapies.

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  • MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • MDPI. (2023). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • National Institutes of Health. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubChem. Pyrrole-3-carboxylic acid. [Link]

  • PubMed. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • National Institutes of Health. (2015). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. [Link]

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A Comprehensive Technical Guide to the Solubility Assessment of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

Understanding the Molecule: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

The structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (C₁₀H₈N₂O₂) integrates several key functional groups that will dictate its solubility behavior.[6] The presence of a carboxylic acid group suggests that its solubility will be highly dependent on the pH of the solution.[7][8] The pyridine ring, a weak base, and the pyrrole ring, a weak acid, further contribute to its ionizable nature. The aromatic character of both heterocyclic rings contributes to the molecule's overall lipophilicity.

Physicochemical Properties at a Glance:

PropertyValue/InformationSource
Molecular FormulaC₁₀H₈N₂O₂[6]
Molecular Weight188.19 g/mol [6]
Physical FormSolid[6]
Storage Temperature4°C[6]

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

The assessment of a compound's solubility is not a monolithic endeavor. Two primary types of solubility are measured in drug discovery, each providing distinct insights.[2][9]

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO).[1][10][11] It reflects the solubility under non-equilibrium conditions and is valuable for the early-stage assessment of large compound libraries.[2]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with its solid state.[3][12] This measurement is more time- and resource-intensive but provides a more accurate and formulation-relevant value.[3][12]

The following diagram illustrates the conceptual workflow for determining these two key solubility parameters.

G cluster_0 Solubility Assessment Workflow Compound Compound DMSO_Stock High-Concentration DMSO Stock Solution Compound->DMSO_Stock Solid_Compound Excess Solid Compound Compound->Solid_Compound Incubation_Short Short Incubation (e.g., 2 hours) DMSO_Stock->Incubation_Short Dilution into buffer Kinetic_Solubility Kinetic Solubility (High-Throughput) Thermodynamic_Solubility Thermodynamic Solubility (Equilibrium) Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Incubation_Short Incubation_Long Long Incubation (e.g., 24 hours) Aqueous_Buffer->Incubation_Long Solid_Compound->Incubation_Long Suspension in buffer Analysis_Kinetic Analysis (Nephelometry, UV-Vis) Incubation_Short->Analysis_Kinetic Analysis_Thermo Analysis (HPLC-UV, LC-MS) Incubation_Long->Analysis_Thermo Analysis_Kinetic->Kinetic_Solubility Analysis_Thermo->Thermodynamic_Solubility

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Part 1: Kinetic Solubility Determination via Nephelometry

This high-throughput method assesses the formation of a precipitate as the compound is introduced into an aqueous buffer from a DMSO stock.[1][10]

Materials:

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate shaker

  • Nephelometer

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in DMSO.[10]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Assay Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each concentration from the dilution plate to a new 96-well assay plate.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well of the assay plate. The final DMSO concentration should be 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[1]

  • Measurement: Measure the light scattering of each well using a nephelometer.[10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 1% DMSO).

Part 2: Thermodynamic Solubility Determination via the Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the compound.[1][12]

Materials:

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Protocol:

  • Sample Preparation: Add an excess amount of solid 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid to a glass vial (e.g., 1 mg).

  • Solvent Addition: Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).[12]

  • Equilibration: Cap the vial and place it in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[12]

  • Separation of Solid: Centrifuge the vial to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve of the compound in the same buffer system is required for accurate quantification.[3]

  • Data Analysis: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound under the tested conditions.

The following diagram outlines the decision-making process for choosing a solubility assay based on the stage of drug discovery.

G Start Drug Discovery Stage High_Throughput High Throughput Needed? Start->High_Throughput Early_Stage Early Stage (HTS, Hit-to-Lead) Kinetic_Assay Kinetic Solubility Assay (e.g., Nephelometry) Early_Stage->Kinetic_Assay Late_Stage Late Stage (Lead Optimization, Pre-formulation) Thermo_Assay Thermodynamic Solubility Assay (e.g., Shake-Flask) Late_Stage->Thermo_Assay High_Throughput->Early_Stage Yes High_Accuracy High Accuracy Needed? High_Throughput->High_Accuracy No High_Accuracy->Late_Stage Yes

Sources

"4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" stability profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability Profile of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the stability profile of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in drug discovery and development. Drawing upon established principles of chemical stability and data from analogous structures, this document outlines the molecule's inherent structural liabilities, potential degradation pathways, and robust methodologies for its stability assessment. Detailed protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions are presented, guided by the International Conference on Harmonisation (ICH) guidelines. Furthermore, this guide details the development of a stability-indicating analytical method and offers expert recommendations for the proper handling and storage of this compound to ensure its integrity for research and development applications.

Introduction and Molecular Overview

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a bifunctional heterocyclic compound featuring a pyrrole ring linked to a pyridine moiety, with a carboxylic acid group substituent. Such scaffolds are prevalent in medicinal chemistry, where the unique electronic properties of the coupled aromatic systems can facilitate critical interactions with biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H and carboxylic acid groups can serve as hydrogen bond donors, influencing solubility, permeability, and receptor binding.[1] However, these same functional groups are also potential sites of chemical instability. A thorough understanding of a molecule's stability profile is a cornerstone of drug development, informing formulation strategies, storage conditions, and shelf-life determination.[2] This guide provides the scientific framework for a comprehensive stability assessment of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Molecular Structure and Predicted Stability Liabilities

The chemical stability of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is dictated by the interplay of its three primary functional domains: the pyrrole ring, the pyridine ring, and the carboxylic acid group.

Caption: Structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Table 1: Physicochemical Properties and Structural Liabilities

PropertyValue / PredictionPotential Stability Implication
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol -
Pyrrole Ring Electron-rich aromatic system with an unsubstituted N-H group.Highly susceptible to oxidation, potentially leading to ring-opening or polymerization.[3][4] The N-H proton can be abstracted under basic conditions, and the ring can be unstable in strong acid.[5][6]
Pyridine Ring Electron-deficient aromatic system with a basic nitrogen atom.Generally stable, but can enhance metabolic stability or influence photoreactivity.[1][7] The basic nitrogen can be protonated in acidic media, affecting solubility.
Carboxylic Acid Acidic functional group.Can undergo decarboxylation under thermal stress.[8] The acidity influences solubility at different pH values and can participate in acid/base-catalyzed degradation reactions.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for identifying likely degradation products and pathways, thereby establishing the intrinsic stability of a molecule. These studies are critical for developing and validating a stability-indicating analytical method. The following protocols are designed in accordance with ICH Q1A guidelines.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API API Stock Solution (e.g., in Acetonitrile/Water) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) API->Base Oxid Oxidative (3% H₂O₂, RT) API->Oxid Therm Thermal (80°C, Solid & Solution) API->Therm Photo Photolytic (ICH Q1B Light Exposure) API->Photo Neutralize Neutralization / Quenching Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Dilute Dilution to Target Concentration Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Report Identify Degradants Determine Degradation % HPLC->Report Degradation_Pathways cluster_products Potential Degradation Products Parent 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Oxidation Pyrrole Ring-Opened Products Parent->Oxidation Oxidation (H₂O₂/Air) Decarboxylation 4-(Pyridin-3-yl)-1H-pyrrole (Thermal Stress) Parent->Decarboxylation Heat (Δ) Polymerization Colored Polymers (Oxidative/Acidic Stress) Parent->Polymerization Oxidation / H⁺ Hydrolysis Ring-Opened Products (Extreme pH) Parent->Hydrolysis H⁺/OH⁻

Caption: Postulated degradation pathways for the target molecule.

  • Oxidative Pathway: The pyrrole ring is prone to oxidation, which can proceed through an epoxide intermediate, leading to ring-opening and the formation of pyrrolidinones or more complex cleavage products. [3]This is often the most significant degradation route for pyrrole-containing compounds.

  • Thermal Pathway: The primary thermal degradation pathway is likely decarboxylation, where the carboxylic acid group is lost as CO₂, yielding 4-(pyridin-3-yl)-1H-pyrrole. [8]* Hydrolytic Pathway: While aromatic heterocycles are generally resistant to hydrolysis, studies on related fused systems like pyrrolo[3,4-c]pyridine-1,3-diones show extreme instability in alkaline medium and lability in acidic medium, suggesting the pyrrole ring can be cleaved under harsh pH conditions. [5]* Polymerization: In the presence of oxygen or acid, pyrrole and its derivatives can undergo polymerization to form colored, often insoluble, materials known as "pyrrole black". [6][9]This is often observed as a discoloration of the sample from white/pale yellow to dark orange or brown.

Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is required to separate the parent compound from all process impurities and degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and mass spectrometric (MS) detection is the method of choice.

Table 2: Recommended Starting HPLC-UV/MS Method

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for acidic and basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA broad gradient is necessary to elute the parent compound and potential degradants with a wide range of polarities.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
UV Detection Diode Array Detector (DAD) scanning 200-400 nmAllows for the identification of peak maxima and detection of impurities that may have different chromophores.
MS Detection Electrospray Ionization (ESI) in positive modeProvides mass information for peak identification and structural elucidation of unknown degradants.

Method Validation: The method must be validated to demonstrate it is "stability-indicating." This involves analyzing the stressed samples and ensuring that all degradation peaks are baseline resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

Summary of Forced Degradation Data

The results of the forced degradation studies should be compiled to provide a clear overview of the molecule's stability.

Table 3: Example Data Summary for Forced Degradation Studies

Stress ConditionDuration% Degradation of ParentObservations / Major Degradants (by RRT)
Control 24 h< 0.1%No significant degradation.
0.1 M HCl 24 h @ 60°C~ 8%Minor degradation, one major degradant at RRT 0.85.
0.1 M NaOH 4 h @ RT~ 35%Significant degradation, multiple degradants. Sample turned yellow.
3% H₂O₂ 8 h @ RT~ 50%Rapid degradation, multiple polar degradants.
Heat (Solid) 72 h @ 80°C~ 2%Minor degradation, potential decarboxylation product observed.
ICH Photolysis -~ 15%Moderate degradation, several photoproducts formed.

Recommendations for Handling and Storage

Based on the predicted liabilities, the following handling and storage procedures are recommended to maintain the integrity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid:

  • Storage: The solid compound should be stored at low temperatures (2-8°C or -20°C) in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation. [9]* Light Protection: Protect both solid material and solutions from light by using amber vials or by wrapping containers in aluminum foil. [10]* Solution Preparation: Use high-purity, neutral solvents. If preparing stock solutions for long-term storage, degas the solvent and store frozen under an inert atmosphere. Avoid alkaline conditions, as the compound is expected to be least stable at high pH.

Conclusion

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid possesses distinct chemical features that define its stability profile. The electron-rich pyrrole ring is the most significant liability, making the molecule highly susceptible to oxidative degradation. It also exhibits lability under basic conditions and moderate sensitivity to light and heat. A comprehensive understanding of these degradation pathways, achieved through systematic forced degradation studies, is paramount for its successful development. The implementation of a validated, stability-indicating HPLC method is critical for accurately monitoring its purity and shelf-life. By adhering to the recommended storage and handling conditions, researchers can ensure the quality and reliability of this compound for its intended scientific applications.

References

  • J. AOAC Int. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. [Link]

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • ResearchGate. (2015). The Oxidation of Pyrrole. [Link]

  • AIP Publishing. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • RSC Publishing. (1973). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. [Link]

  • University of Wisconsin-Milwaukee. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. [Link]

  • Journal of the American Chemical Society. (1968). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. [Link]

  • Journal of the American Chemical Society. (2024). Photo-DAC: Light-Driven Ambient-Temperature Direct Air Capture by a Photobase. [Link]

  • PubMed Central. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a molecule integrating the pharmacologically significant pyridine and pyrrole scaffolds, represents a compound of considerable interest for the development of new therapeutic agents and functional materials. Its potential biological activity is underscored by the prevalence of these core structures in a vast array of bioactive natural products and synthetic drugs. This guide, intended for researchers and professionals in the chemical sciences, provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this molecule. By detailing the theoretical underpinnings and practical considerations of each method, we aim to equip the reader with the knowledge necessary to both acquire and interpret the spectroscopic data of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and analogous compounds.

Molecular Structure and Key Features

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (CAS No. 885954-13-2) possesses a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . The molecule is characterized by a central pyrrole ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a pyridine-3-yl moiety. This unique arrangement of functionalities dictates its chemical reactivity, potential for intermolecular interactions, and, consequently, its spectroscopic signature.

Figure 1. Chemical structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment, with aromatic protons appearing in the downfield region.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Pyrrole N-H11.0 - 12.0broad singlet-
Carboxylic Acid O-H12.0 - 13.0broad singlet-
Pyridine H2'~8.6doubletJ ≈ 2.0
Pyridine H4'~7.8doublet of tripletsJ ≈ 8.0, 1.5
Pyridine H5'~7.4doublet of doubletsJ ≈ 8.0, 4.5
Pyridine H6'~8.5doubletJ ≈ 4.5
Pyrrole H2~7.5tripletJ ≈ 2.5
Pyrrole H5~6.8tripletJ ≈ 2.5

Causality of Predictions:

  • Acidic Protons: The pyrrole N-H and carboxylic acid O-H protons are highly deshielded due to their acidic nature and participation in hydrogen bonding, hence their predicted downfield shifts.

  • Pyridine Protons: The protons on the pyridine ring are in a heteroaromatic environment, leading to their appearance in the aromatic region (7.4-8.6 ppm). The specific shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the point of attachment to the pyrrole ring.

  • Pyrrole Protons: The pyrrole ring protons are also in an aromatic environment, but generally appear slightly more upfield than the pyridine protons. The expected triplet multiplicity arises from coupling to the adjacent pyrrole proton and the N-H proton (which may be broadened).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid C=O165 - 175
Pyridine C2'~150
Pyridine C6'~148
Pyridine C4'~135
Pyridine C5'~124
Pyridine C3'~130
Pyrrole C4~125
Pyrrole C3~118
Pyrrole C2~122
Pyrrole C5~110

Causality of Predictions:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at the lowest field.

  • Aromatic Carbons: The carbons of the pyridine and pyrrole rings will resonate in the aromatic region (110-150 ppm). The carbons attached to the electronegative nitrogen atom in the pyridine ring (C2' and C6') are expected to be the most downfield.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (N-H and O-H).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyrrole and pyridine rings.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Interpretation dissolve Dissolve in Deuterated Solvent H1_NMR 1D ¹H NMR dissolve->H1_NMR C13_NMR 1D ¹³C NMR dissolve->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) dissolve->TwoD_NMR process Process Spectra H1_NMR->process C13_NMR->process TwoD_NMR->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Figure 2. Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum
  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 188.18) is expected, especially with soft ionization techniques like Electrospray Ionization (ESI).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45). The pyridine and pyrrole rings are relatively stable, but fragmentation of the link between them is also possible.

Experimental Protocol: Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and clearly observe the molecular ion peak.

  • Mass Analysis: Employ a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To gain further structural information, select the molecular ion peak and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectrum
Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
N-H (Pyrrole)~3400Medium
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1725 - 1700Strong
C=C and C=N (Aromatic)1600 - 1450Medium to Strong
C-O (Carboxylic Acid)1320 - 1210Strong

Causality of Predictions:

  • O-H and N-H Stretching: The broad O-H stretch is a hallmark of a carboxylic acid due to strong hydrogen bonding. The N-H stretch of the pyrrole ring is also a key diagnostic feature.

  • C=O Stretching: The strong absorption in the carbonyl region is characteristic of the carboxylic acid group.

  • Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrrole and pyridine rings.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation.

Expected UV-Vis Spectrum

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid contains two conjugated aromatic systems. Therefore, it is expected to exhibit strong UV absorption. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λ_max) will depend on the solvent used.

Experimental Protocol: UV-Vis Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

While multiple synthetic routes can be envisioned, a plausible approach involves the construction of the pyrrole ring via a Paal-Knorr or a related cyclization reaction, followed by functional group manipulations. A potential synthetic strategy is outlined below.

synthesis_pathway cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_product Final Product SM1 3-Pyridinecarboxaldehyde Step1 Condensation SM1->Step1 SM2 Ethyl 4-nitrobutanoate SM2->Step1 Step2 Reductive Cyclization Step1->Step2 Step3 Hydrolysis Step2->Step3 Product 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Step3->Product

Figure 3. A potential synthetic pathway for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Note: The specific reaction conditions (reagents, solvents, temperatures) would need to be optimized experimentally.

Conclusion

The comprehensive spectroscopic characterization of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is essential for its definitive identification and for understanding its chemical properties. This guide has provided a detailed overview of the expected spectroscopic data from ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis analyses, along with standardized protocols for their acquisition. By combining the information from these complementary techniques, researchers can confidently elucidate the structure of this and other novel heterocyclic compounds, thereby accelerating the process of drug discovery and materials development.

References

  • At the time of writing, specific literature detailing the complete spectroscopic data of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid was not publicly available. The predicted data and protocols are based on established principles of organic spectroscopy and data from structurally related compounds. Researchers are encouraged to consult chemical databases such as SciFinder, Reaxys, and the Cambridge Structural Database for the most up-to-date information. Commercial suppliers of this compound, such as BLDpharm and Sigma-Aldrich, may also be contacted for analytical data.[1]

Sources

The Strategic Core of Modern Therapeutics: A Technical Guide to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid has solidified its position as one such cornerstone, providing a versatile platform for the development of novel therapeutics. Its unique combination of a pyrrole ring, a pyridine moiety, and a carboxylic acid group offers a trifecta of chemical features that facilitate targeted drug design. This guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of this pivotal molecule, with a particular focus on its role in the development of kinase inhibitors and antimicrobial agents.

The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in a vast array of biologically active natural products and synthetic drugs.[1] The addition of a pyridine ring introduces a key hydrogen bond acceptor and a modifiable vector for influencing physicochemical properties.[2] The carboxylic acid group not only provides a crucial point for hydrogen bonding and salt formation but also serves as a versatile handle for further chemical elaboration into amides and esters, significantly impacting a compound's pharmacokinetic and pharmacodynamic profile.

This guide will delve into the synthetic pathways to access this core, explore its primary biological target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and discuss its potential in combating microbial infections.

Chemical Synthesis: Building the Core Scaffold

The construction of the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold can be approached through several established synthetic strategies for pyrrole ring formation. The most prominent among these are the Hantzsch and Paal-Knorr pyrrole syntheses, which offer versatile routes from readily available starting materials.

Proposed Synthetic Pathway: A Modified Hantzsch Approach

A proposed retrosynthetic analysis is outlined below:

G Target 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Ester Ethyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate Target->Ester Ester Hydrolysis Hantzsch Hantzsch Pyrrole Synthesis Ester->Hantzsch StartingMaterials Ethyl 2-(pyridin-3-yl)-3-oxobutanoate + 2-haloacetaldehyde + Ammonia Hantzsch->StartingMaterials BetaKetoester Ethyl 2-(pyridin-3-yl)-3-oxobutanoate StartingMaterials->BetaKetoester Claisen Claisen Condensation BetaKetoester->Claisen Acetylpyridine 3-Acetylpyridine + Diethyl carbonate Claisen->Acetylpyridine

Caption: Retrosynthetic analysis for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Experimental Protocol: Proposed Hantzsch Synthesis

Step 1: Synthesis of Ethyl 2-(pyridin-3-yl)-3-oxobutanoate

  • To a solution of sodium ethoxide in anhydrous ethanol, add 3-acetylpyridine.

  • Slowly add diethyl carbonate to the reaction mixture at room temperature.

  • Heat the mixture to reflux for several hours to drive the Claisen condensation to completion.

  • After cooling, neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent.

  • Purify the resulting β-ketoester by vacuum distillation or column chromatography.

Step 2: Hantzsch Pyrrole Synthesis to form Ethyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate

  • Dissolve ethyl 2-(pyridin-3-yl)-3-oxobutanoate and a suitable 2-haloacetaldehyde (e.g., 2-chloroacetaldehyde) in a polar solvent such as ethanol or acetic acid.

  • Add a source of ammonia, such as ammonium acetate, to the reaction mixture.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

Step 3: Hydrolysis to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The Central Role in IRAK4 Inhibition

A significant body of research has highlighted the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold as a critical component of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5][6] IRAK4 is a serine/threonine kinase that plays a master regulatory role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are crucial components of the innate immune system.[6] Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[7][8]

Mechanism of Action and Structure-Activity Relationship (SAR)

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid core typically serves as the hinge-binding motif in IRAK4 inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of a methionine residue in the hinge region of the kinase's ATP-binding pocket. The pyrrole ring and its substituents project into the hydrophobic regions of the active site, while the carboxylic acid or its derivatives can form additional interactions with solvent-exposed residues, influencing solubility and pharmacokinetic properties.

Molecular docking studies of related compounds reveal that the pyridine ring sits in the "hinge" region, forming a hydrogen bond with Met265.[7][9] The pyrrole moiety and its substituents extend into the hydrophobic pocket, with potential for π-π stacking interactions with the gatekeeper residue Tyr262.[4]

G cluster_IRAK4 IRAK4 Active Site Inhibitor 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (or derivative) IRAK4 IRAK4 ATP Binding Site Inhibitor->IRAK4 Binding Hinge Hinge Region (Met265) Inhibitor->Hinge H-Bond (Pyridine N) HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket Hydrophobic Interactions (Pyrrole) Gatekeeper Gatekeeper Residue (Tyr262) Inhibitor->Gatekeeper π-π Stacking (Pyrrole) SolventFront Solvent Front Inhibitor->SolventFront Interactions (Carboxylic Acid/Amide)

Sources

An In-Depth Technical Guide to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. The fusion of pyridine and pyrrole rings has yielded a plethora of biologically active compounds, and within this class, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid emerges as a molecule of significant interest. Its structural architecture, featuring a hydrogen bond donor (pyrrole N-H), a hydrogen bond acceptor (carboxylic acid), and the ionizable pyridyl group, presents a compelling profile for interaction with diverse biological targets. This technical guide provides an in-depth exploration of this compound, from its chemical synthesis and characterization to its burgeoning potential in drug discovery, particularly in the realms of oncology and infectious diseases.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

PropertyValueSource
CAS Number 885954-13-2ChemScene
Molecular Formula C₁₀H₈N₂O₂ChemScene
Molecular Weight 188.18 g/mol ChemScene
Physical Form SolidSigma-Aldrich
Purity ≥98%ChemScene
Storage 4°CChemScene

The juxtaposition of the electron-rich pyrrole ring and the electron-deficient pyridine ring creates a unique electronic environment. The carboxylic acid moiety at the 3-position of the pyrrole ring is a key functional group, enabling the formation of salts and amides, which is crucial for modulating pharmacokinetic properties. The ability of the pyridyl nitrogen to be protonated at physiological pH can significantly influence the compound's solubility and its interactions with biological macromolecules.

Synthesis and Chemical Characterization: A Proposed Pathway

While specific, detailed synthetic protocols for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid are not abundantly available in publicly accessible peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established pyrrole synthesis methodologies. The Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), offers a robust approach.

Proposed Synthetic Protocol: A Van Leusen Approach

This proposed synthesis involves the reaction of a β-arylacrylic ester with tosylmethylisocyanide (TosMIC) under basic conditions to construct the pyrrole ring, followed by functional group manipulations.

Step 1: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate

This initial step involves a Horner-Wadsworth-Emmons reaction between pyridine-3-carbaldehyde and a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride.

Step 2: Cyclization to form Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

The core pyrrole scaffold is constructed via a [3+2] cycloaddition reaction. The ethyl 3-(pyridin-3-yl)acrylate from Step 1 is reacted with tosylmethylisocyanide (TosMIC) in the presence of a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Step 3: Hydrolysis to 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester from Step 2 with a base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an alcohol like ethanol, followed by acidic workup to protonate the carboxylate.

Characterization Workflow

A rigorous characterization of the synthesized compound is paramount to confirm its identity and purity.

Caption: Proposed synthetic and characterization workflow.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine and pyrrole rings, as well as the N-H and carboxylic acid protons. The coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
HRMS The high-resolution mass spectrum will provide the exact mass of the molecule, confirming its elemental composition.
FT-IR Characteristic absorption bands for the N-H stretch of the pyrrole, the O-H and C=O stretches of the carboxylic acid, and the aromatic C-H and C=C/C=N stretches.
HPLC A single major peak in the chromatogram will indicate the purity of the compound.

Exploration of Biological Activity and Therapeutic Potential

The true value of a novel chemical entity lies in its biological activity. While specific studies on 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid are emerging, the broader class of pyrrole-pyridine derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of research has focused on pyrrole-based compounds as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The pyrrole-indolin-2-one scaffold, for instance, is a well-established pharmacophore for kinase inhibitors, targeting receptors like VEGFR and PDGFR, which are key drivers of angiogenesis.[1] The structural similarities of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid to these known kinase inhibitors suggest its potential to interact with the ATP-binding site of various kinases.

The pyridine moiety can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors. The carboxylic acid can engage in additional hydrogen bonding or salt bridge interactions within the active site.

G cluster_pathway Kinase Inhibition Pathway Compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Pyridine Moiety Carboxylic Acid Moiety Kinase Protein Kinase ATP Binding Site Hinge Region Compound->Kinase Binds to ATP pocket Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream Effect Anti-proliferative/ Anti-angiogenic Effects Downstream->Effect

Caption: Putative mechanism of kinase inhibition.

Antimicrobial Potential: A Broad Spectrum of Activity

Derivatives of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid have demonstrated antibacterial activity, particularly against Staphylococcus species.[2] This suggests that the core scaffold of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid could be a valuable starting point for the development of new antibacterial agents. The presence of the pyridine ring may also confer activity against a broader range of microbes, including fungi.

The mechanism of antimicrobial action could involve various targets, including essential enzymes in bacterial metabolic pathways or disruption of the cell membrane. Further investigation is warranted to elucidate the specific mode of action.

Future Directions and Conclusion

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid stands as a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive target for further investigation.

Key areas for future research include:

  • Optimization of Synthetic Routes: Development of a high-yielding and scalable synthesis is crucial for further preclinical and clinical development.

  • Comprehensive Biological Screening: A broad screening against a panel of kinases and microbial strains is necessary to fully elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and pyrrole rings, as well as the carboxylic acid group, will provide valuable insights for optimizing potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound is essential for its rational development as a drug candidate.

References

  • Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

Sources

Methodological & Application

Synthesis of "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid, a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Pyrrole-pyridine derivatives are integral components of numerous biologically active compounds, serving as key intermediates in the development of kinase inhibitors and other therapeutic agents.[1] This guide outlines a robust and reproducible three-step synthetic strategy, beginning with the synthesis of a chalcone-like intermediate, followed by a pivotal van Leusen pyrrole synthesis, and concluding with ester hydrolysis. The causality behind experimental choices, detailed mechanistic insights, and self-validating checkpoints are provided to ensure scientific integrity and successful replication.

Introduction and Strategic Overview

The target molecule, 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid, features a 3,4-disubstituted pyrrole core. This structural motif is a valuable building block due to its ability to participate in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to biological targets.[1]

Several classical methods exist for pyrrole synthesis, including the Paal-Knorr, Hantzsch, and Knorr syntheses.[2][3][4] However, for the specific construction of a 3,4-disubstituted pattern as seen in our target, the van Leusen pyrrole synthesis offers a highly efficient and regioselective approach.[5][6] This reaction involves a [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC), which acts as a three-atom synthon, and an electron-deficient alkene (a Michael acceptor).[7]

Our synthetic strategy is therefore designed around this key transformation:

  • Step I: Synthesis of the Michael Acceptor. A chalcone-like α,β-unsaturated keto-ester is prepared via a Claisen-Schmidt condensation.

  • Step II: van Leusen [3+2] Cycloaddition. The pyrrole ring is constructed by reacting the Michael acceptor with TosMIC, yielding the ethyl ester of the target molecule.

  • Step III: Saponification. The final carboxylic acid is obtained through the hydrolysis of the ethyl ester.

This multi-step process is designed for efficiency and scalability, utilizing commercially available starting materials.

Overall Synthetic Workflow

G cluster_0 Step I: Michael Acceptor Synthesis cluster_1 Step II: van Leusen Cycloaddition cluster_2 Step III: Saponification A 3-Acetylpyridine + Diethyl Oxalate B Ethyl 2-(pyridin-3-yl)-2-oxoacetate A->B Claisen Condensation C Ethyl 4-(pyridin-3-yl)-1H- pyrrole-3-carboxylate B->C + TosMIC, Base D 4-(pyridin-3-yl)-1H- pyrrole-3-carboxylic acid C->D NaOH, H2O/EtOH

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

PART I: Synthesis of Ethyl 2-(pyridin-3-yl)-2-oxoacetate (Michael Acceptor)

Principle: This step employs a Claisen condensation between 3-acetylpyridine and diethyl oxalate, facilitated by a strong base like sodium ethoxide. The base deprotonates the α-carbon of the acetylpyridine, which then acts as a nucleophile, attacking one of the carbonyls of diethyl oxalate to form the desired β-ketoester.

Materials and Equipment:

Reagent/MaterialQuantityM.W.Moles (equiv)
3-Acetylpyridine10.0 g121.1482.5 mmol (1.0)
Diethyl oxalate13.2 g (12.1 mL)146.1490.8 mmol (1.1)
Sodium Ethoxide6.1 g68.0590.8 mmol (1.1)
Anhydrous Ethanol200 mL--
Diethyl Ether100 mL--
1 M Hydrochloric AcidAs needed--
Saturated NaCl (brine)50 mL--
Anhydrous MgSO₄As needed--
Round-bottom flask (500 mL)1--
Magnetic stirrer, stir bar1--
Ice bath, Separatory funnel1 each--
Rotary evaporator1--

Procedure:

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add anhydrous ethanol (200 mL) to the flask.

  • Base Addition: Carefully add sodium ethoxide (6.1 g) to the ethanol under a nitrogen atmosphere. Stir until fully dissolved. Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of 3-acetylpyridine (10.0 g) and diethyl oxalate (13.2 g) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the cold sodium ethoxide solution over 30 minutes.

    • Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3-acetylpyridine spot indicates reaction completion.

  • Workup: Quench the reaction by slowly adding it to 200 mL of ice-cold water. Neutralize the mixture to pH ~7 by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified further by column chromatography on silica gel if necessary.

PART II: Synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Principle: This is the core van Leusen reaction. Under strong basic conditions (NaH), TosMIC is deprotonated at the α-carbon.[6] This carbanion undergoes a Michael addition to the α,β-unsaturated Michael acceptor. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring.[5]

Materials and Equipment:

Reagent/MaterialQuantityM.W.Moles (equiv)
Ethyl 2-(pyridin-3-yl)-2-oxoacetate10.0 g193.1951.8 mmol (1.0)
Tosylmethyl isocyanide (TosMIC)10.1 g195.2451.8 mmol (1.0)
Sodium Hydride (60% in oil)2.5 g24.0062.1 mmol (1.2)
Anhydrous Dimethyl Sulfoxide (DMSO)150 mL--
Anhydrous Diethyl Ether50 mL--
Saturated NH₄Cl (aq)100 mL--
Ethyl Acetate200 mL--
Two-neck round-bottom flask (500 mL)1--
Magnetic stirrer, stir bar1--
Nitrogen inlet, Dropping funnel1 each--

Procedure:

  • Reaction Setup: Equip a dry 500 mL two-neck flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

  • Base Preparation: Add sodium hydride (2.5 g) to the flask and wash with anhydrous diethyl ether to remove the mineral oil. Carefully decant the ether. Add anhydrous DMSO (100 mL) to the flask.

    • Safety Note: NaH is highly reactive with water and flammable. Handle under an inert atmosphere.

  • Reagent Addition: Dissolve the ethyl 2-(pyridin-3-yl)-2-oxoacetate (10.0 g) and TosMIC (10.1 g) in anhydrous DMSO (50 mL). Add this solution to the dropping funnel.

  • Reaction: Add the reagent solution dropwise to the NaH/DMSO suspension at room temperature over 45 minutes. The reaction is often exothermic.

    • Causality: DMSO is an excellent polar aprotic solvent for this reaction, facilitating the formation of the TosMIC anion and solvating the intermediates.[8]

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Carefully pour the reaction mixture into a beaker containing ice water (400 mL) and stir. Quench any remaining NaH by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure ester.

PART III: Saponification to 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Principle: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid product.[9]

Materials and Equipment:

Reagent/MaterialQuantityM.W.Moles (equiv)
Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate5.0 g230.2521.7 mmol (1.0)
Sodium Hydroxide (NaOH)2.6 g40.0065.1 mmol (3.0)
Ethanol50 mL--
Water50 mL--
6 M Hydrochloric AcidAs needed--
Round-bottom flask (250 mL)1--
Reflux condenser, Heating mantle1 each--
Buchner funnel, filter paper1--

Procedure:

  • Reaction Setup: Dissolve the ethyl ester (5.0 g) in ethanol (50 mL) in a 250 mL round-bottom flask. Add a solution of NaOH (2.6 g) in water (50 mL).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.

    • Self-Validation: The reaction can be monitored by TLC. The disappearance of the starting ester spot and the appearance of a more polar spot at the baseline (the carboxylate salt) indicates completion.

  • Isolation: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 by the dropwise addition of 6 M HCl. A precipitate should form.

    • Causality: Protonation of the carboxylate salt renders the carboxylic acid less soluble in water, causing it to precipitate.

  • Purification: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold diethyl ether to aid drying.

  • Drying: Dry the product under vacuum to yield pure 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid. Confirm identity and purity using NMR and Mass Spectrometry.[10]

Mechanism of the van Leusen Cycloaddition

The formation of the 3,4-disubstituted pyrrole ring is a powerful transformation enabled by the unique reactivity of TosMIC.[5][11] The mechanism proceeds through several key steps:

  • Anion Formation: A strong base (B⁻) abstracts the acidic α-proton from TosMIC to form a resonance-stabilized carbanion.[6]

  • Michael Addition: The TosMIC anion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated keto-ester in a conjugate addition.

  • Intramolecular Cyclization: The resulting enolate intermediate undergoes a 5-endo-dig cyclization, where the nitrogen attacks the isocyanide carbon.

  • Elimination & Aromatization: The tosyl group, being an excellent leaving group, is eliminated under the basic conditions, followed by tautomerization to yield the stable, aromatic pyrrole ring.[5]

Sources

Application Notes & Protocols for the Synthesis of Pyridinyl Pyrroles via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyridinyl Pyrroles

The fusion of pyridine and pyrrole rings into a single molecular scaffold creates a class of compounds with significant interest in medicinal chemistry and drug development. Pyridinyl pyrroles are considered "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrrole ring, a five-membered aromatic heterocycle, is a core component of many natural products and pharmaceuticals, including anti-inflammatory, anti-cancer, and cholesterol-lowering agents.[1] The pyridine ring, a six-membered nitrogen-containing heterocycle, is also a key pharmacophore that imparts favorable properties such as improved solubility, metabolic stability, and receptor binding affinity. The combination of these two moieties offers a powerful strategy for the design of novel therapeutic agents.

The Hantzsch pyrrole synthesis, a classic multi-component reaction first reported in 1890, provides a versatile and convergent route to construct highly substituted pyrrole rings.[1] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] By strategically incorporating a pyridine moiety into one of these three building blocks, the Hantzsch synthesis becomes a powerful tool for generating libraries of functionalized pyridinyl pyrroles for drug discovery programs.

This document provides a detailed guide to the Hantzsch pyrrole synthesis for preparing pyridinyl pyrroles, outlining the underlying mechanism, a comprehensive experimental protocol, and key considerations for successful execution.

Reaction Mechanism: A Stepwise Assembly

The power of the Hantzsch synthesis lies in its elegant and efficient assembly of three components into a complex heterocyclic product. The generally accepted mechanism proceeds through several key stages, which provides a basis for understanding reaction kinetics and potential side-product formation.

  • Enamine Formation: The reaction initiates with the nucleophilic attack of an amine (in this case, ammonia is shown for simplicity) on the β-carbonyl group of the β-ketoester (e.g., ethyl acetoacetate). This is followed by dehydration to form a crucial enamine intermediate. This step is fundamental as it transforms the β-ketoester into a potent carbon nucleophile.

  • Nucleophilic Attack: The electron-rich enamine attacks the electrophilic carbonyl carbon of the α-haloketone (e.g., 2-bromo-1-(pyridin-4-yl)ethan-1-one).

  • Cyclization and Aromatization: An intramolecular condensation follows, where the nitrogen atom attacks the remaining carbonyl group, leading to the formation of a five-membered ring intermediate after the loss of water. The final step involves the elimination of a proton to achieve the stable aromatic pyrrole ring.

An alternative pathway has been proposed where the enamine attacks the α-carbon of the haloketone in an initial SN2 reaction, followed by cyclization.[1]

Mechanistic Pathway Visualization

Hantzsch_Mechanism Figure 1: Hantzsch Pyrrole Synthesis Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway Amine Amine (e.g., NH₃) Enamine Enamine Intermediate Amine->Enamine BetaKetoester β-Ketoester BetaKetoester->Enamine AlphaHaloKetone α-Haloacetylpyridine Attack Nucleophilic Attack AlphaHaloKetone->Attack Enamine->Attack attacks Cyclization Intramolecular Cyclization & Dehydration Attack->Cyclization Aromatization Aromatization (Proton Loss) Cyclization->Aromatization Product Pyridinyl Pyrrole Product Aromatization->Product

Caption: A simplified representation of the Hantzsch pyrrole synthesis mechanism.

Experimental Protocol: Synthesis of Ethyl 5-(Pyridin-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

This section provides a representative, detailed protocol for the synthesis of a pyridinyl pyrrole. This specific example utilizes 2-bromo-1-(pyridin-4-yl)ethan-1-one as the pyridine-containing building block.

Disclaimer: This is a generalized protocol based on the principles of the Hantzsch synthesis. Researchers must conduct their own risk assessment and optimize conditions for their specific substrates and equipment.

I. Materials and Reagents
  • α-Haloketone: 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1.0 eq)

  • β-Ketoester: Ethyl acetoacetate (1.0 eq)

  • Amine Source: Ammonium acetate (>3.0 eq) or aqueous ammonia (excess)

  • Solvent: Ethanol (ACS grade)

  • Workup: Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Water, Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel (for column chromatography), Hexane, Ethyl acetate

II. Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

III. Reaction Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Solvation: Add ethanol to the flask to create a solution with a concentration of approximately 0.2-0.5 M.

  • Amine Addition: Add an excess of the amine source. If using ammonium acetate, add at least 3 molar equivalents. If using concentrated aqueous ammonia, add 5-10 equivalents. Rationale: Using a large excess of the simple amine source (ammonia) helps to drive the initial enamine formation and maximize the yield of the desired pyrrole.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

  • Monitoring: Stir the reaction vigorously at reflux for 2-6 hours. Monitor the progress of the reaction by TLC. Expert Tip: A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product should be more nonpolar than the starting materials and will have a higher Rf value.

  • Completion: The reaction is considered complete when the limiting reagent (typically the α-haloketone) is no longer visible on the TLC plate by UV light.

IV. Workup and Purification
  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between diethyl ether (or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. Causality: The basic NaHCO₃ wash is critical to neutralize the hydrobromide salt of the starting material and any acidic byproducts, ensuring the product is in its free base form for efficient extraction into the organic layer.

  • Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with water and then brine.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Overall Experimental Workflow

Workflow Figure 2: General Experimental Workflow A 1. Reactant Setup (α-Haloketone, β-Ketoester, Amine, Solvent) B 2. Reaction (Reflux, 2-6h) A->B C 3. Monitoring (TLC) B->C C->B continue reaction D 4. Workup (Solvent Removal, Extraction, Washing) C->D reaction complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F G Pure Pyridinyl Pyrrole F->G

Sources

Application Note: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Flow Synthesis

Pyrrole-3-carboxylic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Traditional batch synthesis of these vital scaffolds, however, is often hampered by long reaction times, safety concerns with exothermic reactions, and challenges in scalability.[1][2] Continuous flow chemistry offers a transformative approach, providing precise control over reaction parameters, enhanced safety, and the potential for rapid, automated synthesis.[3][4][5][6] This application note provides a detailed protocol and the underlying scientific principles for the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids, adapted from the innovative work of Herath and Cosford.[1][2][7][8][9] This method leverages an in-situ hydrolysis of a tert-butyl ester, facilitated by a byproduct of the initial Hantzsch-type pyrrole synthesis, showcasing the elegance and efficiency of flow chemistry.[1][7][8]

Reaction Mechanism and Principles: A Modified Hantzsch Synthesis in Flow

The synthesis proceeds via a modified Hantzsch pyrrole synthesis.[1][2] This reaction involves the condensation of a β-ketoester (tert-butyl acetoacetate), a primary amine, and an α-haloketone (2-bromoketone).[1][9] A key innovation in this flow protocol is the use of the HBr generated as a byproduct to facilitate the in-situ hydrolysis of the tert-butyl ester to the desired carboxylic acid within a single microreactor.[1][7][8]

The generally accepted mechanism for the Paal-Knorr synthesis, a related classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10][11][12] The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring.[12][13][14] While the presented protocol is a Hantzsch-type synthesis, understanding the fundamental steps of amine condensation and cyclization is crucial.

Reaction_Mechanism Fig. 1: Hantzsch-Type Pyrrole Synthesis & In-Situ Hydrolysis cluster_0 Reagent Streams cluster_1 Microreactor cluster_2 Product tert-butyl acetoacetate tert-butyl acetoacetate Mixing Initial Mixing & Enamine Formation tert-butyl acetoacetate->Mixing Primary Amine Primary Amine Primary Amine->Mixing 2-bromoketone 2-bromoketone 2-bromoketone->Mixing Hantzsch_Reaction Hantzsch Pyrrole Synthesis Mixing->Hantzsch_Reaction Heat Hydrolysis In-situ Hydrolysis (HBr byproduct) Hantzsch_Reaction->Hydrolysis Generates HBr Pyrrole_Acid Pyrrole-3-Carboxylic Acid Hydrolysis->Pyrrole_Acid

Caption: Fig. 1: Hantzsch-Type Pyrrole Synthesis & In-Situ Hydrolysis.

Experimental Protocol

This protocol is designed for a standard laboratory flow chemistry setup. All reagents should be of analytical grade and solvents should be dry unless otherwise specified.

Reagent Preparation
  • Solution A (β-Ketoester/Amine): Prepare a stock solution of the desired tert-butyl acetoacetate (1.0 equiv.) and primary amine (1.0 equiv.) in a suitable solvent (e.g., DMF).

  • Solution B (α-Haloketone): Prepare a stock solution of the 2-bromoketone (1.0 equiv.) in the same solvent.

Expert Insight: The choice of solvent is critical. DMF is often used for its high boiling point and ability to dissolve a wide range of organic compounds. Ensure all solutions are homogenous before pumping to prevent blockages in the flow system.

System Setup and Workflow

The continuous flow system should be assembled as depicted in Figure 2. This setup consists of two syringe pumps, a T-mixer, a heated microreactor, and a back-pressure regulator.

Experimental_Workflow Fig. 2: Continuous Flow Synthesis Workflow PumpA Pump A Solution A: tert-butyl acetoacetate + Primary Amine TMixer T-Mixer PumpA->TMixer PumpB Pump B Solution B: 2-bromoketone PumpB->TMixer Microreactor Heated Microreactor TMixer->Microreactor BPR Back-Pressure Regulator Microreactor->BPR Collection Product Collection BPR->Collection

Caption: Fig. 2: Continuous Flow Synthesis Workflow.

Continuous Flow Reaction Protocol
  • System Priming: Prime the pumps and tubing with the reaction solvent to ensure a stable flow and remove any air bubbles.

  • Initiate Flow: Set the desired flow rates for Pump A and Pump B. The relative flow rates will determine the stoichiometry of the reaction.

  • Heating: Heat the microreactor to the optimized reaction temperature.

  • Reaction and Collection: Once the system has reached a steady state, begin collecting the product stream. The residence time in the microreactor is determined by the reactor volume and the total flow rate.

  • Work-up: The collected product stream can be worked up using standard extraction and purification techniques (e.g., liquid-liquid extraction, crystallization, or chromatography).

Illustrative Reaction Parameters

The following table provides example parameters for the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid.[2]

ParameterValueRationale
Flow Rate (Solution A) 0.1 mL/minControls residence time and stoichiometry.
Flow Rate (Solution B) 0.1 mL/minControls residence time and stoichiometry.
Microreactor Temperature 200 °CHigh temperature accelerates the reaction rate.
Residence Time 8 minOptimized time for complete reaction and hydrolysis.
Back Pressure 10 barPrevents solvent boiling at elevated temperatures.

Results and Discussion

This continuous flow method has been shown to be highly efficient, with the potential for rapid synthesis of a diverse library of pyrrole-3-carboxylic acids.[7][8] The in-situ hydrolysis step is particularly advantageous as it eliminates a separate reaction and work-up step, which is often required in traditional batch syntheses.[1][7] The scalability of this process has been demonstrated, with the synthesis of 850 mg of a target compound in just 2.5 hours of flow time.[2][7]

System Validation and Troubleshooting

Self-Validating System:

  • Steady State Monitoring: The system's back pressure should remain constant once the flow is initiated. Fluctuations may indicate a blockage.

  • In-line Analysis (Optional): For advanced setups, in-line analytical techniques such as UV-Vis or IR spectroscopy can be used to monitor reaction conversion in real-time.[15]

Troubleshooting:

IssuePossible CauseSolution
Pressure Fluctuations Air bubbles in the lines.Degas solvents before use and prime the system thoroughly.
Precipitation in the lines.Check reagent solubility at the reaction concentration. Dilute if necessary.
Low Yield Insufficient residence time.Decrease the flow rate or use a larger volume microreactor.
Sub-optimal temperature.Optimize the reaction temperature.
Incomplete Hydrolysis Insufficient HBr generation.Ensure the stoichiometry of the starting materials is correct.

Conclusion

The continuous flow synthesis of pyrrole-3-carboxylic acids represents a significant advancement over traditional batch methods. This approach offers enhanced safety, efficiency, and scalability, making it an invaluable tool for researchers in drug discovery and development.[3][4] The protocol detailed in this application note provides a robust and validated method for the rapid synthesis of this important class of heterocyclic compounds.

References

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available at: [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - Syrris. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. PubMed. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. SpringerLink. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]

  • Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis - ResearchGate. Available at: [Link]

  • Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de. Available at: [Link]

  • Flow Chemistry - NJ Bio, Inc. Available at: [Link]

  • 9 Reasons to Perform Flow Chemistry - Lab Unlimited. Available at: [Link]

  • Main advantages of flow chemistry on the drug discovery and development pipeline. - ResearchGate. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of the heterocyclic compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require high-purity samples of this and structurally related compounds. This document elucidates the rationale behind the selection of chromatographic conditions, focusing on the physicochemical properties of the target molecule, and offers a step-by-step protocol for achieving optimal separation.

Introduction: The Challenge of Purifying a Zwitterionic Heterocycle

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a molecule of significant interest in medicinal chemistry, possessing a unique structure that combines a basic pyridine ring with an acidic pyrrole-carboxylic acid moiety.[1] This dual functionality can lead to zwitterionic character, presenting a distinct challenge for chromatographic purification. The polarity and ionizable nature of such compounds often result in poor peak shape, low retention on traditional reversed-phase columns, and unpredictable chromatographic behavior.[2][3]

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. HPLC is a powerful technique for the analysis and purification of such compounds.[4] This application note details a robust reversed-phase HPLC (RP-HPLC) method developed to overcome the challenges associated with purifying 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, ensuring high purity and recovery.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the analyte's properties. Key parameters for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid are summarized in Table 1.

Table 1: Physicochemical Properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

PropertyValue/PredictionRationale and Implication for HPLC
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.19 g/mol [5]
Predicted pKa pKa₁ ≈ 4.5 (Carboxylic Acid)pKa₂ ≈ 5.5 (Pyridine)The presence of both acidic and basic functional groups suggests zwitterionic potential. Mobile phase pH control is critical to ensure a consistent ionization state for predictable retention and good peak shape.[6][7]
Predicted LogP LowThe molecule is expected to be polar, favoring hydrophilic interaction or requiring careful mobile phase optimization in reversed-phase chromatography for adequate retention.[8]
UV Absorbance Predicted λₘₐₓ ≈ 254 nmThe conjugated aromatic system of the pyridine and pyrrole rings provides a strong chromophore, enabling sensitive UV detection.[9]

The dual pKa values are the most critical factor influencing the HPLC method development. At a neutral pH, the molecule may exist in a zwitterionic form, which can lead to poor interaction with the stationary phase and peak tailing. By controlling the mobile phase pH, we can suppress the ionization of one or both functional groups, leading to a more chromatographically amenable species.[3]

The Chromatographic Approach: Rationale and Strategy

For polar and ionizable compounds, several HPLC modes can be considered, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography.[2] For its robustness, versatility, and the availability of a wide range of stationary phases, a reversed-phase approach was selected as the primary strategy.

The core of our strategy is to maintain a low mobile phase pH. By setting the pH to approximately 2.5-3.5, we can achieve two critical objectives:

  • Protonation of the Pyridine Nitrogen: The pyridine ring (pKa ≈ 5.5) will be fully protonated, carrying a positive charge.

  • Suppression of Carboxylic Acid Dissociation: The carboxylic acid group (pKa ≈ 4.5) will remain largely in its neutral, protonated form.

This strategy effectively transforms the analyte into a cationic species with reduced overall polarity, which enhances its retention on a non-polar stationary phase and minimizes undesirable secondary interactions with residual silanols on the silica backbone of the column.[6]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purification of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Materials and Equipment

Table 2: Materials and Reagents

ItemSupplier and Grade
4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (crude)Synthesis batch
Acetonitrile (ACN)HPLC Grade
WaterDeionized, 18.2 MΩ·cm
Formic Acid (FA)LC-MS Grade
Methanol (MeOH)HPLC Grade
Table 3: HPLC System and Consumables
HPLC System A preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 silica-based column (e.g., 150 x 4.6 mm, 5 µm for analytical scouting; 150 x 20 mm, 5 µm for preparative scale). A high-purity, end-capped C18 is recommended to minimize silanol interactions.[6]
Syringe Filters 0.45 µm PTFE or nylon
Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Method cluster_post Post-Purification A Sample Preparation: Dissolve crude in DMSO/MeOH C Analytical Scouting: Fast gradient to determine retention time A->C B Mobile Phase Preparation: A: 0.1% FA in Water B: 0.1% FA in ACN B->C D Method Optimization: Adjust gradient for optimal resolution C->D E Preparative Run: Inject larger sample volume D->E F Fraction Collection: Collect peak of interest E->F G Purity Analysis: Analyze collected fractions by analytical HPLC F->G H Solvent Evaporation: Remove solvent to obtain pure compound G->H

Caption: Workflow for the HPLC purification of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Detailed Methodological Steps

Step 1: Sample Preparation

  • Accurately weigh the crude 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

  • Dissolve the sample in a minimal amount of a suitable solvent. Given its polar nature, a mixture of Methanol and a small amount of DMSO can be effective. Aim for a concentration of approximately 10-20 mg/mL for the preparative run.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of deionized water (0.1% v/v).

  • Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of acetonitrile (0.1% v/v).

  • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

Step 3: Analytical Method Development (Scouting Run)

  • Equilibrate the analytical C18 column (150 x 4.6 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Set the column oven temperature to 30 °C.

  • Set the UV detector to monitor at 254 nm.

  • Inject a small volume (5-10 µL) of the filtered sample solution.

  • Run a fast gradient to determine the approximate retention time of the target compound.

Table 4: Example Analytical Scouting Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Step 4: Preparative Method Optimization and Execution

  • Based on the scouting run, optimize the gradient for the preparative column to achieve the best separation between the target compound and any impurities. The gradient should be shallower around the elution time of the target peak.

  • Equilibrate the preparative C18 column (e.g., 150 x 20 mm, 5 µm) with the initial mobile phase conditions. The flow rate will need to be scaled up (e.g., 15-20 mL/min).

  • Inject a larger volume of the sample solution.

  • Run the optimized preparative gradient.

  • Collect the fractions corresponding to the main peak of interest.

Table 5: Example Preparative Gradient

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.0901018
20.0604018
22.059518
25.059518
25.1901018
30.0901018

Step 5: Post-Purification Processing

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Pool the pure fractions.

  • Remove the mobile phase solvents using a rotary evaporator or lyophilizer to obtain the purified 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid as a solid.

Troubleshooting and Advanced Considerations

  • Peak Tailing: If significant peak tailing is observed even at low pH, consider adding a competing base like triethylamine (TEA) to the mobile phase (note: this is not MS-compatible). Alternatively, a column with a different stationary phase (e.g., polar-embedded or a polymer-based column stable at higher pH) could be beneficial.[6]

  • Poor Retention: If the compound elutes too early, a HILIC column might be a suitable alternative, as it is designed for better retention of polar compounds.[2]

  • Mass-Directed Purification: For complex mixtures or when the UV profile is not clear, coupling the HPLC system to a mass spectrometer (LC-MS) for mass-directed fraction collection can be highly advantageous. This allows for the specific collection of the fraction corresponding to the mass of the target compound.[4]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. By carefully controlling the mobile phase pH to maintain a consistent ionization state of the analyte, excellent peak shape and resolution can be achieved on a standard C18 reversed-phase column. This methodology serves as a strong foundation for the purification of other challenging polar and ionizable heterocyclic compounds in a drug discovery and development setting.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Garrido, J. L., & Zapata, M. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? CrystEngComm, 17(3), 634-641.
  • ChemRxiv. (2022). pKa predictions for arsonic acid derivatives. Contrasting ML and DFT-based models. Retrieved from [Link]

  • MDPI. (2017). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2017(3), M951.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. Retrieved from [Link]

  • PMC. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 25(15), 3421.
  • ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of pyrrole before and after polymerization.... Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both pyridine and pyrrole scaffolds in pharmacologically active molecules.[1] The precise structural elucidation of such molecules is paramount for understanding their chemical properties, reactivity, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds. This application note provides a detailed guide to the comprehensive NMR analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, outlining experimental protocols and principles for structural verification and characterization.

Causality Behind Experimental Choices

The selection of a multi-technique NMR approach is crucial for the complete assignment of all proton (¹H) and carbon (¹³C) signals of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. The molecule's structure, featuring two interconnected aromatic rings and protons attached to nitrogen and oxygen, necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

  • ¹H NMR: Provides initial information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar (J) couplings to neighboring protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts provide insights into the electronic environment of each carbon atom (e.g., aromatic, carboxylic).

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-spin coupled, typically over two to three bonds. This is essential for tracing the connectivity of protons within the pyrrole and pyridine rings.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of carbons that bear protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is critical for connecting different spin systems and for assigning quaternary (non-protonated) carbons, such as the carboxylic acid carbon and the carbons at the junction of the two rings.[3]

The choice of solvent is also a critical experimental parameter. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds with exchangeable protons (like -NH and -COOH) as it can slow down the exchange rate, allowing for their observation in the ¹H NMR spectrum.[4][5] Furthermore, the polarity of the solvent can influence the chemical shifts of the nuclei.[6]

Experimental Workflow

A systematic approach ensures the accurate and efficient structural elucidation of the target molecule.

G cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Assignment prep Dissolve sample in DMSO-d6 h1 ¹H NMR prep->h1 c13 ¹³C NMR h1->c13 cosy COSY c13->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc assign Assign Signals hmbc->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

PART 1: Sample Preparation
  • Accurately weigh approximately 5-10 mg of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Gently agitate the tube to ensure a homogeneous solution.

PART 2: NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

1. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 16 ppm.

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Relaxation Delay: 2-5 seconds.

2. ¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

3. COSY (Correlation Spectroscopy):

  • Pulse Program: Standard DQF-COSY or gradient-selected COSY.

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

4. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard gradient-selected HSQC.

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): 0 to 160 ppm (or as needed to encompass all protonated carbons).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

5. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard gradient-selected HMBC.

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): 0 to 200 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 16-32.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Interpretation and Structural Assignment

The expected NMR data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is summarized below. Chemical shifts are predictive and may vary based on experimental conditions.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (from ¹H)
Pyrrole-NH ~11.5-12.5 (broad)-C2, C5, C4
Pyrrole-H2 ~7.5-8.0~120-130C3, C4, C5
Pyrrole-C3 -~110-120-
Pyrrole-C4 -~125-135-
Pyrrole-H5 ~7.0-7.5~110-120C3, C4, Pyrrole-NH
Pyridine-H2' ~8.8-9.2~148-152C4', C6', C3'
Pyridine-C3' -~130-140-
Pyridine-H4' ~8.0-8.4~135-140C2', C6', C5'
Pyridine-H5' ~7.4-7.8~123-128C3', C4', C6'
Pyridine-H6' ~8.5-8.8~147-151C2', C4', C5'
COOH ~12.5-13.5 (broad)~165-175C3

Note: Chemical shift values are estimations based on typical ranges for these functional groups.[7][8][9]

Step-by-Step Assignment Strategy:
  • Identify Exchangeable Protons: The broad signals at the downfield end of the ¹H spectrum (~11-14 ppm) are characteristic of the pyrrole N-H and carboxylic acid O-H protons.[9] Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their assignment.[10]

  • Assign the Pyridine Ring Protons: The pyridine ring protons will typically appear in the aromatic region (7.0-9.2 ppm). The proton at the 2' position is expected to be the most downfield due to its proximity to the nitrogen atom. The COSY spectrum will reveal the coupling network between H2', H4', H5', and H6'.[11]

  • Assign the Pyrrole Ring Protons: The pyrrole ring protons (H2 and H5) will also be in the aromatic region. The COSY spectrum will show a correlation between them.

  • Connect the Rings using HMBC: The HMBC spectrum is crucial for establishing the connectivity between the pyrrole and pyridine rings. A key correlation will be from one of the pyridine protons (likely H2' or H4') to the C4 carbon of the pyrrole ring.

  • Assign Quaternary Carbons: The HMBC spectrum will also allow for the assignment of the quaternary carbons. For example, the carboxylic acid carbon will show a correlation to the H2 proton of the pyrrole ring. The C3 and C4 carbons of the pyrrole ring and the C3' carbon of the pyridine ring can also be assigned based on their correlations to various protons.

Key Correlation Diagram:

The following diagram illustrates the expected key long-range correlations that would be observed in an HMBC experiment, which are essential for confirming the overall structure.

G cluster_pyrrole Pyrrole Ring cluster_pyridine Pyridine Ring H_NH NH C2 C2 H_NH->C2 HMBC C5 C5 H_NH->C5 HMBC H2 H2 C3 C3 H2->C3 HMBC C4 C4 H2->C4 HMBC COOH COOH H2->COOH HMBC H5 H5 H2_prime H2' H2_prime->C4 HMBC C3_prime C3' H2_prime->C3_prime HMBC H4_prime H4' H4_prime->C4 HMBC

Caption: Key HMBC correlations for structural assignment.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the structure of this and related heterocyclic molecules, which is a critical step in the drug discovery and development process.

References

  • Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics.
  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.
  • Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum. ChemicalBook.
  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • 13C NMR Chemical Shifts.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom

Sources

Application Notes & Protocols for "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Heterocyclic Scaffold

The compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid represents a compelling molecular architecture for drug discovery. It integrates two key pharmacophores: the pyrrole ring, a versatile scaffold present in numerous bioactive natural products and synthetic drugs, and the pyridine ring, a common motif in enzyme inhibitors.[1][2][3][4] The presence of a carboxylic acid moiety further enhances its potential for forming critical interactions within an enzyme's active site, such as hydrogen bonds and salt bridges.[5][6]

While specific enzymatic targets for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid are not yet extensively documented in peer-reviewed literature, its structural analogs have demonstrated a wide range of enzyme inhibitory activities. Derivatives of pyrrole-carboxylic acids have been identified as inhibitors of enzymes such as HIV-1 integrase and reverse transcriptase, cytosolic phospholipase A2, and terminal deoxynucleotidyl transferase.[5][7][8] Furthermore, the broader class of pyridine-containing compounds is a wellspring of enzyme inhibitors targeting diverse enzyme families.[6]

These precedents strongly suggest that 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a promising candidate for screening against various enzyme classes. This guide provides a comprehensive framework for researchers to systematically evaluate its enzyme inhibition properties, from initial screening to detailed mechanism of action studies.

Potential Enzyme Targets and Rationale

Based on the structural motifs within 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, several classes of enzymes emerge as high-priority targets for initial screening:

  • Protein Kinases: The pyridine and pyrrole rings can mimic the purine core of ATP, making this compound a candidate for competitive inhibition of protein kinases. Many successful kinase inhibitors incorporate similar heterocyclic systems.

  • Polymerases and Nucleotidyltransferases: The ability of pyrrolyl diketo acid derivatives to inhibit HIV-1 integrase and terminal deoxynucleotidyl transferase suggests that DNA and RNA polymerases could be potential targets.[7][8] The carboxylic acid may chelate divalent metal cations often required for catalysis in the active sites of these enzymes.

  • Metalloenzymes: The nitrogen atoms in the pyridine and pyrrole rings, along with the carboxylic acid, can act as ligands for metal ions in the active sites of metalloenzymes, such as metallo-β-lactamases.[9]

  • Metabolic Enzymes: The structural similarity to endogenous metabolites could allow this compound to inhibit enzymes involved in metabolic pathways.

Experimental Workflow for Assessing Enzyme Inhibition

A systematic approach is crucial for characterizing the inhibitory potential of a novel compound. The following workflow outlines the key stages, from initial screening to detailed kinetic analysis.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_dose_response Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action A Compound Preparation & QC B Single-Concentration Enzyme Assay A->B C Hit Identification (>50% Inhibition) B->C D Dose-Response Assay (IC50) C->D Proceed with Hits E Data Analysis & Curve Fitting D->E F Enzyme Kinetics Assays E->F Characterize Potent Inhibitors G Determination of Ki and Inhibition Type F->G H Reversibility Studies F->H inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition A Inhibitor binds to free enzyme (E) B Km increases, Vmax unchanged A->B C Inhibitor binds to E and ES complex D Km unchanged, Vmax decreases C->D E Inhibitor binds only to ES complex F Km and Vmax decrease proportionally E->F

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably in cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role, and in fibrotic diseases.[2] A key mediator in this pathway is the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5), a serine/threonine kinase that, upon activation by TGF-β, phosphorylates downstream SMAD proteins (SMAD2 and SMAD3). This initiates their translocation to the nucleus to regulate target gene expression.[1] Consequently, small molecule inhibitors of ALK5 are of significant interest as potential therapeutic agents.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid , a compound belonging to a class of heterocyclic molecules with potential inhibitory activity against ALK5. While the precise IC50 value for this specific compound is not widely published, its structural motifs are common in known kinase inhibitors. These application notes will provide a comprehensive framework for characterizing the inhibitory potential of this compound on the TGF-β/ALK5 signaling pathway using a suite of robust cell-based assays.

I. Understanding the Mechanism of Action: The TGF-β/ALK5 Signaling Pathway

A foundational understanding of the signaling cascade is paramount for designing and interpreting cell-based assays. The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, modulating the expression of TGF-β target genes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Nuclear_SMAD_complex p-SMAD2/3-SMAD4 Complex SMAD_complex->Nuclear_SMAD_complex Nuclear Translocation Inhibitor 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Inhibitor->ALK5 Inhibition DNA Target Gene Promoters Nuclear_SMAD_complex->DNA Binding Transcription Gene Transcription (e.g., PAI-1, SNAIL) DNA->Transcription experimental_workflow A Assay 1: TGF-β-Responsive Reporter Gene Assay (Primary Screen for Pathway Inhibition) B Assay 2: SMAD2/3 Phosphorylation Assay (Western Blot) (Target Engagement Verification) A->B If Inhibition is Observed D Assay 4: Cell Viability/Cytotoxicity Assay (Assessment of Off-Target Effects) A->D Parallel Assessment C Assay 3: TGF-β Target Gene Expression Analysis (qPCR) (Confirmation of Downstream Effects) B->C If pSMAD2/3 is Reduced

Sources

Application Notes & Protocols: Characterization of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pursuit of novel, selective kinase inhibitors is therefore a cornerstone of modern drug discovery. The heterocyclic scaffolds of pyrrole and pyridine are prevalent structural motifs in a multitude of approved and investigational kinase inhibitors.[1][2][3] The pyridine ring can engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of kinases, while the pyrrole moiety serves as a versatile scaffold for further functionalization.[2][4]

This document provides a comprehensive guide for researchers and drug development professionals on the characterization of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (CAS No: 885954-13-2) as a potential kinase inhibitor.[5] While extensive public data on the specific kinase targets of this compound are limited, its structural features suggest it may serve as a valuable building block or an active compound in kinase-directed drug discovery programs. These protocols are designed to be broadly applicable for the initial screening and detailed characterization of this and similar novel chemical entities.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is crucial to understand the physicochemical properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid to ensure proper handling and accurate results.

PropertyValue/InformationSource/Note
CAS Number 885954-13-2[5]
Molecular Formula C10H8N2O2-
Molecular Weight 188.18 g/mol -
Solubility Recommended to test in DMSO for stock solutions. Aqueous solubility may be limited and should be determined empirically.General practice
Storage Store as a solid at -20°C, desiccated. In solution (e.g., DMSO), store at -80°C to minimize degradation.General practice

Compound Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in 100% DMSO.

  • For assays, create a serial dilution of the compound in DMSO. This will be used to generate a dose-response curve. It is critical to maintain a consistent final DMSO concentration across all wells of an assay to avoid solvent-induced artifacts.

In Vitro Kinase Inhibition Assay

The following protocol describes a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid against a kinase of interest. This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.[6][7]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Rationale: This assay is a robust and high-throughput method for measuring kinase activity.[8][9] The luminescent signal is proportional to the amount of ADP generated, providing a sensitive measure of kinase inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • In a 96-well plate, add 2.5 µL of serially diluted 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid or DMSO control to the appropriate wells.

  • Kinase Incubation:

    • Prepare a kinase reaction mixture containing the kinase in kinase assay buffer.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[6]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Compound Preparation cluster_assay Assay Plate cluster_detection Detection A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add Compound/DMSO B->C D Add Kinase Solution C->D E Incubate (10 min) D->E F Add Substrate/ATP E->F G Incubate (60 min) F->G H Add ADP-Glo™ Reagent G->H I Incubate (40 min) H->I J Add Kinase Detection Reagent I->J K Incubate (30 min) J->K L Read Luminescence K->L

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cell-Based Assay for Kinase Inhibition

Cell-based assays are essential for determining the efficacy of a compound in a more physiologically relevant context.[10] The following protocol describes a general method for assessing the impact of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid on the viability of a cancer cell line known to be dependent on a particular kinase signaling pathway.

Protocol: Cell Viability Assay (MTT Assay)

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects, potentially due to the inhibition of a critical kinase.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Adhere Overnight A->B C Add Compound/Vehicle B->C D Incubate (e.g., 72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance G->H

Caption: Workflow for the cell viability (MTT) assay.

Data Interpretation and Further Steps

The IC50 value from the in vitro assay will establish the potency of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid against a specific kinase. The GI50 value from the cell-based assay will provide an indication of its cellular efficacy. A strong correlation between these two values can suggest that the observed cellular effect is due to the inhibition of the target kinase.

Further characterization should involve:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Target Engagement Assays: Confirming that the compound binds to the intended kinase target in a cellular context.[10]

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

Conclusion

The structural features of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid make it an intriguing candidate for investigation as a kinase inhibitor. The protocols outlined in this document provide a robust framework for its initial characterization, from in vitro potency determination to cell-based efficacy assessment. The insights gained from these studies will be instrumental in elucidating its therapeutic potential and guiding future drug development efforts.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • PubMed. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. [Link]

  • Modern Scientific Press. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. [Link]

  • SpringerLink. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubMed. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. [Link]

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MySkinRecipes. (n.d.). 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. [Link]

  • ResearchGate. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

  • NIH. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

  • NIH. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • ResearchGate. (2025). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

  • PubMed Central. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. [Link]

  • PubMed. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Therapeutic Potential of Pyrrole-Pyridine Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Heterocyclic compounds, particularly those containing nitrogen, are cornerstones in the architecture of many approved drugs.[1] Among these, the pyrrole-pyridine scaffold has emerged as a promising pharmacophore due to its presence in various biologically active molecules with demonstrated antibacterial, antifungal, and anticancer properties.[2][3][4] The unique electronic and structural characteristics of this fused heterocyclic system allow for diverse molecular interactions, making it a fertile ground for identifying new therapeutic leads.[5]

This document provides a comprehensive guide for the initial antimicrobial and cytotoxic evaluation of a specific pyrrole-pyridine derivative: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid . While extensive research has been conducted on related pyrrole derivatives, this particular compound remains a compelling subject for investigation.[6][7] These application notes are designed to provide researchers with robust, step-by-step protocols for determining its antimicrobial efficacy and selectivity, thereby laying the groundwork for further preclinical development.

The protocols herein are based on established methodologies for antimicrobial susceptibility testing and in vitro cytotoxicity assessment, ensuring data reliability and reproducibility.[8] We will delve into the causality behind experimental choices, offering insights honed from field experience to empower researchers to not only execute these protocols but also to interpret the results with confidence.

Part 1: In Vitro Antimicrobial Susceptibility Testing

The primary objective of this phase is to determine the antimicrobial spectrum and potency of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This will be achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This method is favored for its efficiency in testing multiple concentrations and replicates simultaneously.

Rationale: This assay provides a precise measure of the bacteriostatic activity of the test compound, which is a critical parameter in assessing its potential as an antimicrobial agent. The use of a 96-well plate format allows for high-throughput screening against a panel of clinically relevant bacterial strains.

Experimental Workflow:

BROTH_MICRODILUTION_WORKFLOW cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading PREP_COMPOUND Prepare stock solution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid SERIAL_DILUTION Perform 2-fold serial dilutions of the compound in MHB PREP_COMPOUND->SERIAL_DILUTION Add to plate PREP_INOCULUM Prepare bacterial inoculum (0.5 McFarland standard) ADD_INOCULUM Add standardized bacterial inoculum to each well PREP_INOCULUM->ADD_INOCULUM Inoculate wells PREP_MEDIA Prepare Mueller-Hinton Broth (MHB) PREP_MEDIA->SERIAL_DILUTION SERIAL_DILUTION->ADD_INOCULUM CONTROLS Include positive (antibiotic), negative (no compound), and sterility (no bacteria) controls INCUBATE Incubate at 37°C for 18-24 hours READ_MIC Visually inspect for turbidity to determine the MIC INCUBATE->READ_MIC Observe growth

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol:

  • Preparation of Test Compound:

    • Prepare a stock solution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the diluted test compound to the first well of each row designated for testing.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Controls:

      • Positive Control: A well containing a standard antibiotic with known efficacy against the test strain.

      • Negative Control: A well containing MHB and the bacterial inoculum (no test compound).

      • Sterility Control: A well containing only MHB.

      • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound and the bacterial inoculum.

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Rationale: While MIC indicates growth inhibition, MBC provides information on the bactericidal (killing) activity of the compound. This distinction is crucial for the therapeutic application of an antibiotic.

Detailed Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation:

Test MicroorganismGram StainMIC (µg/mL) of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acidMBC (µg/mL) of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acidPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusPositive[Insert Data][Insert Data]Vancomycin[Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]Gentamicin[Insert Data]
Candida albicansN/A (Fungus)[Insert Data][Insert Data]Fluconazole[Insert Data]

Note: The data in this table is for illustrative purposes and should be replaced with experimental results.

Part 2: Cytotoxicity Assessment

It is imperative to evaluate the toxicity of a potential antimicrobial compound against mammalian cells to ensure its selectivity for microbial targets. The XTT assay is a colorimetric method for assessing cell viability.

XTT Cell Viability Assay

Rationale: The XTT assay measures the metabolic activity of viable cells, providing a quantitative assessment of cytotoxicity.[9][10] Unlike the MTT assay, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[9]

Experimental Workflow:

XTT_ASSAY_WORKFLOW cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_reading Assay & Measurement SEED_CELLS Seed mammalian cells in a 96-well plate INCUBATE_CELLS Incubate for 24 hours to allow attachment SEED_CELLS->INCUBATE_CELLS TREAT_CELLS Treat cells with serial dilutions of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid INCUBATE_CELLS->TREAT_CELLS INCUBATE_TREATMENT Incubate for 24-48 hours TREAT_CELLS->INCUBATE_TREATMENT ADD_XTT Add XTT reagent to each well INCUBATE_TREATMENT->ADD_XTT INCUBATE_XTT Incubate for 2-4 hours ADD_XTT->INCUBATE_XTT READ_ABSORBANCE Measure absorbance at 450 nm INCUBATE_XTT->READ_ABSORBANCE

Caption: Workflow for XTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).

    • Incubate for 24 to 48 hours.

  • XTT Assay:

    • Prepare the XTT reagent according to the manufacturer's instructions.

    • Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Compound Concentration (µg/mL)% Cell Viability (Mean ± SD)
0 (Untreated Control)100 ± 5.2
1[Insert Data]
10[Insert Data]
50[Insert Data]
100[Insert Data]
IC₅₀ (µg/mL) [Insert Calculated Value]

Note: The data in this table is for illustrative purposes and should be replaced with experimental results.

Part 3: Hypothetical Mechanism of Action

While the precise mechanism of action for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is yet to be elucidated, related pyrrole-containing compounds have been shown to interfere with various essential bacterial processes.[1] A plausible hypothesis is the inhibition of a key enzyme in bacterial cell wall synthesis or DNA replication. For instance, some pyrrole derivatives have demonstrated inhibitory activity against DNA gyrase, an enzyme crucial for bacterial DNA replication.

MECHANISM_OF_ACTION cluster_cell COMPOUND 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid DNA_GYRASE DNA Gyrase COMPOUND->DNA_GYRASE Inhibits BACTERIAL_CELL Bacterial Cell DNA_REPLICATION DNA Replication DNA_GYRASE->DNA_REPLICATION Enables CELL_DEATH Bacterial Cell Death DNA_REPLICATION->CELL_DEATH Leads to (if inhibited)

Caption: Hypothetical Mechanism of Action.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid as a potential antimicrobial agent. The determination of MIC, MBC, and cytotoxicity are foundational steps in the drug discovery pipeline. Positive results from these initial screens would warrant further investigation, including:

  • Time-kill kinetic studies: To understand the dynamics of bacterial killing.

  • Mechanism of action studies: To identify the specific molecular target of the compound.

  • In vivo efficacy studies: To assess the compound's activity in an animal model of infection.

  • Structure-activity relationship (SAR) studies: To synthesize and screen analogs for improved potency and reduced toxicity.[11][12]

The exploration of novel chemical scaffolds like pyrrole-pyridines is a critical endeavor in the fight against antimicrobial resistance. We are confident that the methodologies described herein will be a valuable resource for researchers dedicated to this important mission.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.[Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central.[Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.[Link]

  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed.[Link]

  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Bentham Science.[Link]

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Odesa I. I. Mechnikov National University.[Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.[Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Jaypee University of Information Technology.[Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]

  • Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. PubMed.[Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate.[Link]

  • In Silico Evaluation of Antimicrobial Activity, Target Binding, and Drug‐Likeness Properties of Pyridine–Pyrrole Conjugates. ResearchGate.[Link]

  • Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. PubMed.[Link]

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Application Notes and Protocols for the Investigation of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrole-Based Heterocycles in Oncology

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel drugs. The incorporation of a pyridine ring, another key pharmacophore, can further enhance the pharmacological profile of these molecules, potentially leading to compounds with improved target specificity and efficacy.[2][3] This document provides a comprehensive guide for researchers interested in investigating the anticancer potential of a novel pyrrole-pyridine derivative, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Due to the novelty of this specific molecule, direct experimental data on its biological activity is not yet available. Therefore, this guide presents a proposed mechanism of action based on the known activities of structurally similar pyrrole-carboxylic acid and pyrrole-pyridine derivatives.[4][5] Furthermore, we provide a detailed set of experimental protocols to enable researchers to systematically evaluate its anticancer properties in a laboratory setting.

Proposed Mechanism of Action: A Multi-Targeted Approach to Cancer Therapy

Based on the established biological activities of related compounds, we hypothesize that 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid may exert its anticancer effects through a multi-targeted mechanism, primarily involving the inhibition of key protein kinases and the induction of apoptosis.

Kinase Inhibition

Many pyrrole derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4] Key kinase families that are often targeted by such compounds include:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overexpressed or mutated in various cancers.[4]

  • Non-Receptor Tyrosine Kinases: Such as FMS kinase (CSF-1R), which plays a critical role in the tumor microenvironment.[6]

The pyridine and carboxylic acid moieties of the title compound can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of these kinases, leading to their inhibition.

Kinase_Inhibition_Pathway Compound 4-pyridin-3-yl-1H-pyrrole- 3-carboxylic acid Kinase Protein Kinase (e.g., EGFR, VEGFR, FMS) Compound->Kinase Binds to ATP pocket Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) Phosphorylated_Substrate->Downstream Inhibition->Kinase

Caption: Proposed mechanism of kinase inhibition.

Induction of Apoptosis

Pyrrole derivatives have also been shown to induce programmed cell death (apoptosis) in cancer cells.[4][7] This can be achieved through various mechanisms, including:

  • Modulation of Apoptosis-Regulatory Proteins: Some pyrrole-pyridine compounds have been found to interact with proteins like Nur77, which can translocate to the mitochondria to trigger apoptosis.[8]

  • Disruption of Microtubule Dynamics: Certain pyrrole-based molecules act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5]

The planar structure of the pyrrole-pyridine core could facilitate intercalation into protein structures, disrupting their function and triggering the apoptotic cascade.

Apoptosis_Induction_Pathway Compound 4-pyridin-3-yl-1H-pyrrole- 3-carboxylic acid Apoptosis_Regulators Apoptosis Regulatory Proteins (e.g., Nur77, Tubulin) Compound->Apoptosis_Regulators Modulates Mitochondria Mitochondria Apoptosis_Regulators->Mitochondria Translocation/ Disruption Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols for Anticancer Evaluation

To empirically determine the anticancer properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a systematic in vitro evaluation is recommended. The following protocols provide a robust framework for this investigation.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cell_Viability 1. Cell Viability Assay (MTT) Start->Cell_Viability IC50 Determine IC50 values in various cancer cell lines Cell_Viability->IC50 Apoptosis_Assay 2. Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay Apoptosis_Quant Quantify apoptotic vs. necrotic cell populations Apoptosis_Assay->Apoptosis_Quant Cell_Cycle 3. Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Quant->Cell_Cycle Cell_Cycle_Dist Analyze cell cycle distribution (G1, S, G2/M) Cell_Cycle->Cell_Cycle_Dist Kinase_Assay 4. In Vitro Kinase Assay Cell_Cycle_Dist->Kinase_Assay Kinase_Inhibition Determine inhibitory activity against a panel of kinases Kinase_Assay->Kinase_Inhibition End End: Data Analysis & Mechanism Elucidation Kinase_Inhibition->End

Caption: Recommended experimental workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the absorbance of which is proportional to the number of living cells.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (dissolved in DMSO to a stock concentration of 10 mM)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock. Final concentrations should range from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[9]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with the compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 1-2 x 10^5 cells per well in 6-well plates and incubate overnight.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of the compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[16]

    • Incubate at 4°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of PI staining solution.[17]

    • Incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use the PI signal to generate a histogram of DNA content.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control.

Protocol 4: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Principle: The ability of the compound to inhibit the activity of a specific kinase is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).[18][19]

Materials:

  • Purified recombinant kinases (e.g., EGFR, VEGFR, FMS)

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and kinase reaction buffer.

    • Add serial dilutions of the compound to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at the Km value for the specific kinase.[19]

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the remaining ATP, then add the Kinase Detection Reagent to measure the amount of ADP produced, which is proportional to the kinase activity.[18]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. The use of tables to summarize IC50 values across different cell lines or for different kinases is highly recommended.

Table 1: Hypothetical IC50 Values of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
A549Lung8.7
HCT116Colon3.1

Table 2: Hypothetical IC50 Values of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid against Protein Kinases

KinaseIC50 (nM)
EGFR150
VEGFR2220
FMS85

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and kinase activity, researchers can gain valuable insights into its mechanism of action and therapeutic potential. It is important to reiterate that the proposed mechanisms are based on the activities of structurally related compounds and require experimental validation using the outlined protocols.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • C., S., & P.S., M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Liao, H., Chen, G., & Liu, J. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(2), e1016. [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • C., S., & P.S., M. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Singh, P., et al. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Organic Chemistry, 28(2), 114-131. [Link]

  • Guéguen, N., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 136. [Link]

  • Wolska, Z., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]

  • Singh, P., et al. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Organic Chemistry, 28(2), 114-131. [Link]

  • Pop, R., et al. (2023). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. Molecules, 28(14), 5374. [Link]

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(4), 1149-1159. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-34). Wiley-VCH. [Link]

  • Lin, X., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849. [Link]

  • Hunchak, V., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomedicine & Pharmacotherapy, 141, 111867. [Link]

  • Spagnuolo, C., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 198, 112351. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300063. [Link]

  • Li, J., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1436-1445. [Link]

Sources

Application Note: Strategic Derivatization of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid core represents a confluence of two "privileged" heterocyclic scaffolds in medicinal chemistry: pyridine and pyrrole.[1][2] The pyridine ring, with its nitrogen atom, acts as a hydrogen bond acceptor and can significantly influence a molecule's solubility, metabolic stability, and binding interactions with biological targets.[3] Similarly, the pyrrole framework is a ubiquitous motif in a wide array of biologically active agents, including the blockbuster drug Atorvastatin (Lipitor).[4][5] The combination of these two rings, coupled with a strategically placed carboxylic acid, creates a versatile template for engaging with various biological targets. The carboxylic acid moiety, in particular, is a powerful pharmacophoric feature, capable of forming strong ionic and hydrogen bond interactions with protein active sites.

However, the very properties that make the carboxylic acid group an effective anchor can also be a liability in drug development.[6] Issues such as poor membrane permeability due to ionization at physiological pH, rapid metabolism via glucuronidation, and potential for high plasma protein binding often hinder the development of orally bioavailable drugs.[6][7]

This application note provides a detailed guide for researchers on the strategic derivatization of the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold. We will explore three primary avenues for modification to build a comprehensive Structure-Activity Relationship (SAR) profile:

  • Amide Bond Formation: To explore the chemical space around the carboxylic acid vector.

  • Esterification: To modulate lipophilicity and membrane permeability.

  • Bioisosteric Replacement: To overcome the inherent pharmacokinetic challenges of the carboxylic acid group.

Each section will provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering researchers to make informed decisions in their drug discovery programs.

Core Scaffold

Chemical structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Figure 1: The core chemical structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Part 1: Derivatization via Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the systematic exploration of a target's binding pocket by introducing a diverse array of chemical functionalities.[8][9] By converting the carboxylic acid to an amide, we can probe for additional hydrogen bond donors/acceptors, lipophilic pockets, or regions where steric bulk is tolerated.

Rationale for Amide Library Synthesis

The primary goal of creating an amide library is to understand the steric and electronic requirements of the binding site adjacent to the carboxylic acid. A well-designed library should include a variety of amines:

  • Small aliphatic amines (e.g., methylamine, ethylamine): To probe for the presence of small, hydrophobic pockets.

  • Bulky aliphatic amines (e.g., tert-butylamine, cyclohexylamine): To define the steric limits of the binding pocket.

  • Aromatic and heteroaromatic amines (e.g., aniline, aminopyridines): To explore potential π-π stacking or cation-π interactions.[10]

  • Functionalized amines (e.g., amino alcohols, morpholine): To introduce additional hydrogen bonding capabilities and improve physicochemical properties.

Workflow for Amide Library Synthesis

Amide_Synthesis_Workflow Core 4-pyridin-3-yl-1H- pyrrole-3-carboxylic acid Activation Carboxylic Acid Activation Core->Activation Coupling Agent Coupling Amide Coupling Reaction Activation->Coupling Amine Diverse Amine (R1R2NH) Amine->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Library Amide Library for SAR Purification->Library

Caption: General workflow for amide library synthesis.

Protocol: Amide Coupling using Propylphosphonic Anhydride (T3P®)

This protocol utilizes T3P®, a versatile and user-friendly coupling reagent that often results in high yields and easy purification, as the byproducts are water-soluble.[11]

Materials:

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • Amine of choice (1.1 equivalents)

  • T3P® (50% solution in DMF or EtOAc, 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq) followed by DIPEA or pyridine (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[11] Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Part 2: Derivatization via Esterification

Esterification is a fundamental transformation that converts the polar, ionizable carboxylic acid into a more lipophilic, neutral ester.[12] This modification can dramatically improve cell permeability and oral bioavailability. Furthermore, esters can act as prodrugs, being hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid at the target site.

Rationale for Ester Synthesis

The primary motivation for synthesizing esters is to enhance pharmacokinetic properties.[13] By masking the polar carboxylic acid, the overall lipophilicity (logP) of the molecule is increased. A small panel of esters can be synthesized to evaluate the impact of the ester group's size and nature on permeability and metabolic stability:

  • Methyl and Ethyl Esters: Simple, small esters to assess the baseline effect of masking the acid.

  • tert-Butyl Ester: A bulkier ester that can provide steric hindrance to esterases, potentially increasing metabolic stability.[14]

Protocol: Fischer Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][15] Using a large excess of the alcohol can drive the equilibrium towards the product.

Materials:

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • Alcohol of choice (e.g., Methanol, Ethanol; used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol).

  • Cool the mixture to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or thionyl chloride (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ester.

Part 3: Bioisosteric Replacement of the Carboxylic Acid

Bioisosterism refers to the strategy of replacing a functional group with another that retains similar biological activity but has altered physicochemical properties.[16][17] This is a powerful tool to mitigate the liabilities of the carboxylic acid group while preserving its crucial binding interactions.[6][7]

Rationale for Bioisostere Selection

The choice of a bioisostere depends on the desired properties. The goal is to mimic the acidic, hydrogen-bonding character of the carboxylic acid.

BioisosterepKa (approx.)Key Advantages
Carboxylic Acid 4.2 - 4.5Parent Moiety
5-substituted 1H-Tetrazole 4.5 - 4.9Maintains acidity, increased lipophilicity and metabolic stability.[17]
N-Acyl Sulfonamide VariesCan form multiple hydrogen bonds, potentially increasing potency.[17]
Hydroxamic Acid 8 - 9Moderately acidic, strong metal-chelating properties.[7]
Workflow for Bioisostere SAR

Bioisostere_Workflow cluster_0 Core Scaffold Modification cluster_1 Bioisostere Synthesis Start 4-pyridin-3-yl-1H-pyrrole-3-carbonitrile (Synthetic Precursor) Tetrazole Tetrazole Formation (e.g., NaN3, ZnBr2) Start->Tetrazole AcylSulfonamide Acyl Sulfonamide Synthesis Start->AcylSulfonamide Via Acid HydroxamicAcid Hydroxamic Acid Formation Start->HydroxamicAcid Via Acid/Ester Evaluation Comparative Evaluation (Potency, ADME, PK) Tetrazole->Evaluation AcylSulfonamide->Evaluation HydroxamicAcid->Evaluation Lead Optimized Lead Candidate Evaluation->Lead

Caption: SAR workflow for carboxylic acid bioisosteres.

Protocol: Synthesis of a 5-substituted 1H-Tetrazole Bioisostere

This protocol describes the conversion of a nitrile precursor, which would be synthesized from the corresponding amide or via other established routes, into a tetrazole. Tetrazoles are among the most widely used non-classical bioisosteres of carboxylic acids.[17]

Materials:

  • 4-pyridin-3-yl-1H-pyrrole-3-carbonitrile (starting material)

  • Sodium azide (NaN₃, 3.0 equivalents)

  • Zinc bromide (ZnBr₂, 1.5 equivalents) or Triethylammonium chloride

  • N,N-Dimethylformamide (DMF) or Toluene

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Caution: Azide compounds are potentially explosive. Handle with extreme care behind a blast shield.

  • Dissolve 4-pyridin-3-yl-1H-pyrrole-3-carbonitrile (1.0 eq) in DMF or toluene.

  • Add sodium azide (3.0 eq) and zinc bromide (1.5 eq). The Lewis acid catalyzes the [3+2] cycloaddition.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the nitrile starting material.

  • Cool the reaction to room temperature and carefully pour it into a stirred solution of 1M HCl.

  • Stir vigorously for 30 minutes to break up the zinc-tetrazole complex.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired tetrazole derivative.

Conclusion

The derivatization of the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold offers a rich platform for SAR exploration in drug discovery. By systematically applying amide coupling, esterification, and bioisosteric replacement strategies, researchers can thoroughly probe the molecular interactions required for biological activity while simultaneously optimizing the physicochemical and pharmacokinetic properties of their lead compounds. The protocols and rationale provided in this note serve as a comprehensive guide to unlocking the therapeutic potential of this privileged heterocyclic core.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from: [Link]

  • ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications. Retrieved from: [Link]

  • Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Discovery Today, 26(10), 2475-2487. Available at: [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Available at: [Link]

  • ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from: [Link]

  • Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2024). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from: [Link]

  • Walter, H. (2016). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. CHIMIA International Journal for Chemistry, 70(5), 353-358. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from: [Link]

  • Nature. (2023). Enhancing the success rate of amide coupling reactions with machine learning predictions. Nature Communications, 14(1), 1-10. Available at: [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from: [Link]

  • Male, L., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(9), 5569-5631. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5182–5185. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. Retrieved from: [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from: [Link]

  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. Retrieved from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from: [Link]

  • Li, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1426-1431. Available at: [Link]

  • SciSpace. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from: [Link]

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Application Note: A Phased Approach to the In Vivo Characterization of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The journey of a novel chemical entity (NCE) from laboratory synthesis to potential clinical application is a rigorous, multi-stage process. This document provides a comprehensive framework for the initial in vivo evaluation of "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid," a compound for which public domain data on biological activity is not readily available. As such, the experimental design must be approached as a systematic investigation to determine its safety, tolerability, pharmacokinetic profile, and potential therapeutic utility. This guide is structured to follow a logical progression, ensuring that each experimental phase informs the next, thereby optimizing resource allocation and adhering to the highest ethical standards in animal research. The overarching goal is to efficiently determine if the compound warrants further, more resource-intensive development.[1][2][3]

Core Principle: The Staged Gateway The described workflow is designed as a series of gateways. A successful outcome in an earlier, foundational study (e.g., tolerability) is required to justify proceeding to more complex and costly studies (e.g., efficacy). This staged approach is critical for making sound go/no-go decisions in early-stage drug development.

Phase 1: Pre-Dosing Formulation and Vehicle Selection

Rationale: The most common cause of failure in in vivo studies for novel compounds is not a lack of efficacy, but poor bioavailability due to inadequate formulation. Before any animal is dosed, the physicochemical properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid must be understood to develop a safe and effective vehicle for administration. The choice of vehicle can dramatically impact absorption and, consequently, all downstream results.

Protocol: Vehicle Screening and Formulation Development

  • Solubility Assessment: Determine the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles.

    • Aqueous-based: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

    • Co-solvents/Surfactants: Solutions containing PEG400, Tween 80, Solutol HS 15, or DMSO. The concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.

  • pH Adjustment: Assess if pH modification can improve the solubility of the compound in aqueous solutions.

  • Stability Testing: Once a lead vehicle is identified, the stability of the formulated compound should be assessed at room temperature and 4°C for the expected duration of the study to ensure the dose administered is consistent.

  • Final Selection: The ideal vehicle is one that solubilizes the compound at the highest required concentration, is non-toxic, and maintains the chemical integrity of the compound. For initial studies, a simple formulation is preferred.

Phase 2: Acute Tolerability and Dose-Range Finding (DRF)

Rationale: The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not produce unacceptable side effects or overt toxicity over a specified period.[4][5] This information is foundational for designing subsequent pharmacokinetic and efficacy studies, ensuring that doses are both safe and high enough to potentially elicit a biological response.[6][7][8] This stage adheres to principles outlined in OECD guidelines for acute toxicity testing.[9][10][11]

Experimental Workflow Diagram: From Synthesis to Efficacy Screening

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Efficacy Screening cluster_4 Decision Gate QC Compound QC (Purity, Identity) Formulation Vehicle Screening & Formulation Development QC->Formulation DRF Dose Range Finding (DRF) Determine MTD Formulation->DRF Proceed with stable formulation PK Single Dose PK Study (IV & PO) DRF->PK Use doses ≤ MTD Efficacy Broad Efficacy Models (e.g., Inflammation, Oncology) PK->Efficacy Inform dose regimen Decision Go / No-Go Decision Efficacy->Decision G Start LPS Efficacy Study Outcome NoEffect No significant reduction in cytokines Start->NoEffect Effect Significant reduction in cytokines Start->Effect Action_NoEffect_1 Consider alternative models (e.g., Oncology Xenograft) NoEffect->Action_NoEffect_1 Action_NoEffect_2 Evaluate PK/PD mismatch NoEffect->Action_NoEffect_2 Action_Effect_1 Confirm activity in a secondary inflammation model Effect->Action_Effect_1 Action_Effect_2 Initiate mechanism of action (MoA) studies Effect->Action_Effect_2 Action_NoEffect_3 Decision: No-Go (Halt development) Action_NoEffect_2->Action_NoEffect_3 Action_Effect_3 Decision: Go (Proceed to further development) Action_Effect_2->Action_Effect_3

Caption: Decision-making flowchart based on initial efficacy screening results.

Conclusion

This application note outlines a foundational, phased strategy for the initial in vivo assessment of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. By systematically evaluating tolerability, pharmacokinetics, and preliminary efficacy, researchers can make informed, data-driven decisions. This structured approach not only maximizes the probability of identifying a viable therapeutic candidate but also upholds the ethical principles of reducing and refining animal use in research. A positive outcome in this screening cascade would provide a strong rationale for committing to more advanced, disease-specific models and mechanistic studies.

References

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Monoclonal Antibodies: Streamlined Nonclinical Safety Studies. (2025, December 3). U.S. Food and Drug Administration. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • In vivo Acute Inflammatory Models. (n.d.). Redoxis. Retrieved from [Link]

  • LPS Model of Systemic Inflammation. (n.d.). Melior Discovery. Retrieved from [Link]

  • FDA Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). ECA Academy. Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2009, June). U.S. Food and Drug Administration. Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program. Retrieved from [Link]

  • M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. (1997, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4, Health Effects: Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001, December 17). ResearchGate. Retrieved from [Link]

  • OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. (n.d.). Eurofins. Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. Retrieved from [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022, August 26). International Journal of Molecular Sciences. Retrieved from [Link]

  • In vivo porcine lipopolysaccharide inflammation models to study immunomodulation of drugs. (2015). Veterinary Immunology and Immunopathology. Retrieved from [Link]

  • In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-κB/MAPK JNK Pathways. (2022, October 20). Journal of Inflammation Research. Retrieved from [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity. (2017, October 9). Umwelt-online.de. Retrieved from [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Bio-protocol. Retrieved from [Link]

  • How to decide a dose for mice if the doses are not available in any literature. (2022, May 30). ResearchGate. Retrieved from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. Retrieved from [Link]

  • Planning Your Preclinical Assessment. (n.d.). Altasciences. Retrieved from [Link]

  • Navigating Dose Range Finding Studies. (n.d.). Charles River Labs. Retrieved from [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Southern Research. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). XenoTech. Retrieved from [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007, June). Drug Discovery Today. Retrieved from [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Pharmacokinetics Protocol – Rodents. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (2018, August 16). Open Access Pub. Retrieved from [Link]

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  • Small Animal In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved from [Link]

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Application Notes & Protocols: The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Design

The confluence of a pyridine and a pyrrole ring system represents a cornerstone in medicinal chemistry, with numerous compounds containing this arrangement progressing to clinical use.[1][2] The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold is a particularly noteworthy fragment for drug design. Its intrinsic properties—a rigid bicyclic-like core, a strategic presentation of hydrogen bond donors and acceptors, and the ionizable carboxylic acid group—make it an ideal starting point for engaging with a variety of biological targets.[3] This fragment embodies key principles of fragment-based drug design (FBDD), a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[4][]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid fragment. We will delve into its significance, synthetic accessibility, and potential therapeutic applications, and provide detailed protocols for its synthesis and evaluation in a relevant biological context.

The Strategic Advantage of the Pyridinyl-Pyrrole Carboxylic Acid Scaffold

The utility of the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid fragment is rooted in its distinct chemical and structural features:

  • Bioisosterism and Pharmacophore Mimicry: The pyrrole ring is a versatile pharmacophore found in a multitude of natural products and approved drugs.[2][6][7] When coupled with a pyridine ring, it can mimic endogenous ligands and fit into binding pockets that recognize purine or indole scaffolds.

  • Vectorial Diversity for Fragment Growth: The core scaffold presents multiple vectors for chemical modification. The pyrrole nitrogen, the carboxylic acid, and unsubstituted positions on both rings offer opportunities for fragment growing, linking, or merging strategies to enhance potency and selectivity.[]

  • Modulation of Physicochemical Properties: The pyridine nitrogen allows for fine-tuning of properties such as solubility and pKa. The carboxylic acid group, a common feature in many enzyme inhibitors, can be replaced with various bioisosteres to optimize pharmacokinetic and pharmacodynamic profiles.[8]

  • Broad Biological Potential: Derivatives of pyrrole and pyridine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][6][7] This suggests that the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid fragment could be a valuable starting point for developing inhibitors for various enzyme classes, such as kinases, proteases, and metabolic enzymes.

Synthetic Strategy: A Generalized Approach

The synthesis of substituted pyrrole-3-carboxylic acids can be achieved through several established methods, with the Hantzsch pyrrole synthesis being a prominent example.[9] This approach involves the reaction of a β-ketoester with an amine and an α-haloketone. For the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a multi-step sequence starting from commercially available precursors is a feasible strategy. A generalized synthetic workflow is depicted below:

Synthetic Workflow A Starting Materials (e.g., Pyridine derivative, Pyrrole precursor) B Key Intermediate Formation (e.g., Substituted Acrylate) A->B Step 1 C Cyclization Reaction (e.g., Paal-Knorr type) B->C Step 2 D Ester Hydrolysis C->D Step 3 E Final Product (4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid) D->E Step 4

Caption: Generalized synthetic workflow for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Protocol 1: Synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic Acid

This protocol outlines a plausible multi-step synthesis adapted from known methodologies for preparing substituted pyrroles.

Materials:

  • 3-Acetylpyridine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

  • In a round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) in DMF-DMA (3.0 eq).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess DMF-DMA under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

  • Dissolve the crude (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq) in anhydrous THF.

  • Add ethyl isocyanoacetate (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ethyl ester.

Step 3: Synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic Acid

  • Dissolve the purified ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of EtOH and water (3:1).

  • Add NaOH (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to ~4 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.[10]

Application in Drug Discovery: A Hypothetical Case Study Targeting Kinases

The pyridinyl-pyrrole scaffold is a common feature in many kinase inhibitors. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, while the pyrrole and its substituents can occupy the hydrophobic pocket. The carboxylic acid can form additional interactions with solvent-exposed residues.

Kinase Inhibition Pathway cluster_0 Cell Signaling Cascade cluster_1 Drug Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Drug Pyridinyl-Pyrrole Carboxylic Acid Derivative Drug->KinaseA Inhibition

Caption: Hypothetical signaling pathway showing inhibition of Kinase A by a pyridinyl-pyrrole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen the synthesized fragment and its derivatives for inhibitory activity against a target kinase.

Materials:

  • Target kinase (e.g., a commercially available recombinant kinase)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid (and its derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 1 µM.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase assay buffer.

    • Add 0.5 µL of the test compound dilution (or DMSO for control wells).

    • Add 1 µL of the kinase and peptide substrate mixture (pre-diluted in assay buffer).

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 1 µL of ATP solution (at a concentration close to its Km for the specific kinase) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The results from the kinase inhibition assay can be summarized in a table for easy comparison of different derivatives.

CompoundR1-substituentR2-substituentIC₅₀ (µM)
1 HH> 100
2a CH₃H55.2
2b PhH23.7
2c H4-F-Ph12.5

Table 1: Hypothetical IC₅₀ values for derivatives of the core scaffold against a target kinase.

The structure-activity relationship (SAR) can be elucidated from this data, guiding the next round of chemical synthesis to improve potency. For example, the hypothetical data above suggests that substitution at the R2 position with an aromatic ring is beneficial for activity.

Conclusion and Future Directions

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid fragment is a valuable building block in fragment-based drug design. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for developing potent and selective inhibitors for a range of therapeutic targets. The protocols provided herein offer a practical guide for the synthesis and initial biological evaluation of this promising scaffold. Future work should focus on exploring a diverse range of substitutions on the core structure and evaluating the resulting compounds in further in vitro and in vivo models to unlock their full therapeutic potential.

References

  • ResearchGate. (n.d.). Examples of the set of pyrrole-3-carboxylic acid 21 and... Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Molecules, 28(14), 5391.
  • Pisano, S., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 23(23), 15237.
  • Kae-Jung, L., et al. (2013). Chemical probes of a trisubstituted pyrrole to identify its protein target(s) in Plasmodium sporozoites. Bioorganic & Medicinal Chemistry Letters, 23(5), 1393-1397.
  • Jones, A. M., et al. (2020). Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry, 63(17), 9523-9538.
  • Szkatuła, D., et al. (2021).
  • Sanna, M., et al. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. International Journal of Molecular Sciences, 24(10), 8887.
  • Nikam, S. S., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5254-5257.
  • Camaioni, E., et al. (2020). Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. Bioorganic & Medicinal Chemistry, 28(22), 115731.
  • MySkinRecipes. (n.d.). 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

  • Sbardella, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112763.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-28.
  • Ivanov, I. G. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778.
  • Wang, Y., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1563.
  • Kumar, P., et al. (2015).

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a key heterocyclic building block in pharmaceutical synthesis. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely available in quality control and research laboratories. We provide a comprehensive guide covering the rationale behind the method development, a step-by-step experimental protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method to ensure the identity, purity, and concentration of this compound.

Introduction and Analyte Properties

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a bifunctional molecule incorporating both a pyrrole and a pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry, often serving as precursors for kinase inhibitors and other targeted therapeutics.[3][4] The accurate quantification of this intermediate is critical for ensuring the quality, consistency, and stoichiometric control of subsequent synthetic steps, and for stability testing of the bulk substance.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight: 188.19 g/mol

  • Chemical Structure:

  • Predicted Physicochemical Characteristics: The structure contains a carboxylic acid group (acidic, pKa ~4-5) and a pyridine nitrogen (basic, pKa of pyridinium ion ~5). This zwitterionic nature makes its solubility and chromatographic retention highly dependent on pH. The aromatic rings provide a strong chromophore, making UV detection a suitable analytical technique.

Part 1: Method Development Strategy

The primary objective was to develop a simple, specific, and reliable isocratic RP-HPLC method. The strategy was grounded in a systematic evaluation of critical chromatographic parameters.

Rationale for Chromatographic Choices
  • Technique: Reversed-Phase HPLC. RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of polar and non-polar compounds. The target analyte, with its moderate polarity, is an ideal candidate for this technique.

  • Stationary Phase: C18 Column. A C18 (octadecylsilyl) column was selected as the initial stationary phase. It is a non-polar phase that provides excellent hydrophobic retention for aromatic compounds. Its widespread use ensures method transferability.

  • Mobile Phase: pH Control is Critical. Due to the analyte's zwitterionic character, controlling the mobile phase pH is paramount for achieving reproducible retention and symmetrical peak shape. An acidic mobile phase (pH ≈ 3.0) was chosen to suppress the ionization of the carboxylic acid group. This neutralizes the carboxylate, increasing its hydrophobicity and retention on the C18 column, while ensuring the pyridine nitrogen is protonated. This single ionic state simplifies the chromatographic interaction.

  • Organic Modifier: Acetonitrile. Acetonitrile (ACN) was selected over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and its superior UV transparency at lower wavelengths.

  • Detection: UV Spectroscopy. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λ-max) for the analyte. A UV scan of a dilute solution of the analyte in the mobile phase was performed to identify the optimal wavelength for maximum sensitivity and specificity.

Optimization Workflow

The method was optimized by systematically adjusting the mobile phase composition. The percentage of acetonitrile was varied to achieve a retention time (k') between 2 and 10, ensuring sufficient separation from the solvent front and any potential early-eluting impurities without unnecessarily long run times. The final conditions were selected based on achieving optimal peak symmetry, resolution, and analysis time.

Part 2: Final Optimized HPLC Protocol

This section provides the detailed, step-by-step protocol for the analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (purity ≥98%).

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer pH 3.0: Acetonitrile, 70:30 v/v):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • To prepare 1 L of the mobile phase, mix 700 mL of the filtered buffer with 300 mL of acetonitrile.

    • Degas the final mobile phase by sonication or helium sparging before use.

  • Diluent: Mobile phase is used as the diluent to ensure sample compatibility.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 10 minutes

Part 3: Method Validation

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[5][6] The validation plan included tests for specificity, linearity, range, accuracy, precision, quantitation limit, and robustness.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the method development and validation process.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R2) Analyte Analyte Characterization (Structure, UV Spectrum) Selection Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Selection Optimization Parameter Optimization (% ACN, pH, Flow Rate) Selection->Optimization FinalMethod Final Optimized Method Optimization->FinalMethod Specificity Specificity & Forced Degradation FinalMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod caption Fig 1: Workflow for HPLC Method Development and Validation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block.[1][2] The unique arrangement of the pyridine and pyrrole-carboxylic acid moieties presents specific challenges in synthesis, often leading to suboptimal yields.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and improve your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial cyclization to form the pyrrole ring is giving very low yields. What are the most likely causes and how can I improve this step?

This is the most common bottleneck. The synthesis of a 4-aryl-1H-pyrrole-3-carboxylate ester, a key intermediate, is typically achieved via a Paal-Knorr type reaction.[3] This involves the condensation of a 1,4-dicarbonyl compound with an amine.[3][4][5] Low yields here often stem from three primary factors: suboptimal reaction conditions, formation of a furan byproduct, or low reactivity of the starting materials.[4][5][6]

Causality Explained: The Paal-Knorr reaction is a dehydration process.[4] The reaction equilibrium, rate, and side reactions are highly sensitive to pH, temperature, and catalyst choice. The electron-withdrawing nature of the pyridine ring can deactivate the 1,4-dicarbonyl precursor, making cyclization more difficult than with simple aryl substituents.

  • pH Control is Critical: Strongly acidic conditions (pH < 3) can favor the competing intramolecular cyclization of the dicarbonyl compound itself, leading to the formation of a furan derivative instead of the desired pyrrole.[5][6] Conversely, neutral or weakly acidic conditions favor the initial formation of a hemiaminal with the amine, guiding the reaction toward the pyrrole product.[4][6]

  • Thermal Degradation: While heat is often required, prolonged exposure to high temperatures can cause decomposition of the starting materials or the pyrrole product.[4][6]

Troubleshooting & Optimization Workflow:

G start Low Yield in Paal-Knorr Cyclization purity Verify Purity of 1,4-Dicarbonyl and Amine Starting Materials start->purity conditions Optimize Reaction Conditions purity->conditions If pure catalyst Screen Catalysts conditions->catalyst tlc Monitor by TLC for Optimal Time workup Refine Workup Protocol tlc->workup temp Screen Temperatures catalyst->temp Select best catalyst solvent Screen Solvents temp->solvent Select best temp solvent->tlc Select best solvent result Improved Yield workup->result

Recommended Protocol Adjustments:

  • Catalyst Screening: Shift from strong mineral acids to weaker protic acids or Lewis acids. Acetic acid is a common and effective choice that maintains a favorable pH.[6] Modern variations have shown excellent results with Lewis acids like Sc(OTf)₃, which can promote the reaction under milder conditions.[7]

  • Temperature & Time Optimization: Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times which can lead to byproduct formation.[6][8] Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[6]

  • Solvent Choice: While often performed in acetic acid or ethanol, running the reaction under solvent-free conditions can be highly effective, increasing reactant concentration and simplifying the procedure.[7][8]

ParameterStandard Condition (Often Low Yield)Recommended OptimizationRationale
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Weak Acid (e.g., Acetic Acid) or Lewis Acid (e.g., 1 mol% Sc(OTf)₃)Avoids furan byproduct formation; mild conditions.[5][6][7]
Temperature Prolonged reflux (>12h)60-80 °C or MicrowaveMinimizes thermal degradation; reduces reaction time.[6][8]
Solvent Ethanol or TolueneAcetic Acid or Solvent-FreeAcetic acid can act as both solvent and catalyst; solvent-free maximizes concentration.[6][8]
Q2: The final hydrolysis of my pyrrole-3-carboxylate ester to the carboxylic acid is incomplete or causes significant product degradation. How can I fix this?

Hydrolysis of the ester precursor is the critical final step. Pyrrole rings, especially those with electron-withdrawing substituents, can be sensitive to harsh hydrolytic conditions.

Causality Explained:

  • Alkaline Hydrolysis (Saponification): This is typically the most effective method for ester hydrolysis, often driving the reaction to completion.[9] However, the pyrrole ring can be susceptible to degradation under strongly basic conditions, particularly at elevated temperatures.

  • Acidic Hydrolysis: This method is often reversible and may not proceed to completion.[9] Furthermore, strong acids can lead to unwanted side reactions, including potential decarboxylation or polymerization of the sensitive pyrrole ring.

Troubleshooting & Optimization Workflow:

G start Poor Hydrolysis Yield ester_type Identify Ester Type (Methyl, Ethyl, t-Butyl) start->ester_type sapon Optimize Saponification (Mild Base, Lower Temp) ester_type->sapon Methyl/Ethyl Ester acid_hydro Consider Acid Hydrolysis (for t-Butyl esters) ester_type->acid_hydro t-Butyl Ester monitor Monitor by TLC/LC-MS sapon->monitor acid_hydro->monitor workup Careful Acidification for Precipitation monitor->workup result High Purity Carboxylic Acid workup->result

Recommended Protocol for Mild Saponification:

This protocol minimizes degradation by using a milder base at controlled temperatures.

  • Dissolution: Dissolve the ethyl or methyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add LiOH·H₂O (approx. 2-3 equivalents) and stir the mixture at room temperature. The use of LiOH is often gentler than NaOH or KOH.

  • Monitoring: Monitor the reaction progress carefully by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Cool the solution in an ice bath and carefully acidify with cold 1M HCl to a pH of ~4-5. The target carboxylic acid should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

ConditionHarsh Hydrolysis (Risk of Degradation)Mild Hydrolysis (Recommended)Rationale
Base NaOH or KOH in refluxing EtOH/H₂OLiOH in THF/H₂O at room temp.Milder conditions prevent ring degradation.
Acid Conc. H₂SO₄ or HCl at high temp.TFA at room temp. (for t-butyl esters)Avoids harsh conditions and potential for side reactions.[10]
Q3: I'm having extreme difficulty purifying the final carboxylic acid. It streaks on silica gel and is hard to extract. What are the best purification strategies?

The target molecule is zwitterionic in nature, containing both a basic pyridine nitrogen and an acidic carboxylic acid. This makes it highly polar and can cause significant challenges during both extraction and chromatography.

Causality Explained:

  • Chromatography: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, while the basic pyridine can also have strong interactions. This leads to severe tailing or "streaking" on the column, resulting in poor separation.[11]

  • Extraction: The zwitterionic character can increase the compound's solubility in water, making extraction into common organic solvents inefficient.

Recommended Purification Strategies:

  • Isoelectric Point Precipitation (Primary Method): This is the most effective method and avoids chromatography altogether.

    • Procedure: Dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 1M NaOH or NaHCO₃ solution) to form the sodium salt.[11][12] Filter off any insoluble, non-acidic impurities. Then, slowly add a dilute acid (e.g., 1M HCl or acetic acid) to the filtrate with stirring, constantly monitoring the pH. The product will precipitate out at its isoelectric point (typically pH 4-6).[12] Collect the solid by filtration, wash thoroughly with cold water to remove salts, and then with a small amount of a non-polar solvent like diethyl ether to remove organic impurities.[12]

  • Modified Column Chromatography (If Precipitation Fails):

    • Normal Phase (Silica): To prevent streaking, modify the mobile phase by adding a small amount of a volatile acid like acetic acid or formic acid (0.5-1%).[11] This keeps the carboxylic acid fully protonated, reducing its interaction with the silica gel and resulting in a much sharper peak.

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase flash chromatography is an excellent alternative.[13] A typical mobile phase would be a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.[13]

References

  • Benchchem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
  • Benchchem. (2025). Troubleshooting common issues in Paal-Knorr pyrrole synthesis. BenchChem.
  • Benchchem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis. BenchChem.
  • Doytchinova, D., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH. Available at: [Link]

  • RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • PubMed. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. PubMed. Available at: [Link]

  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace.
  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • MySkinRecipes. (n.d.). 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. MySkinRecipes.
  • ResearchGate. (2025). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
  • NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Optimization of the reaction conditions 1.
  • NIH PubMed Central. (2024).
  • NIH PubMed Central. (n.d.). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. NIH PubMed Central.
  • Organic Chemistry Portal. (n.d.). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal.
  • BLDpharm. (n.d.). 885954-13-2|4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid. BLDpharm.
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

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Technical Support Center: Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to overcome synthetic challenges and achieve optimal results.

I. Troubleshooting Guide: Addressing Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, providing explanations for the underlying causes and detailed protocols for resolution.

Issue 1: Low Yield of the Desired Pyrrole Product

Question: My reaction is resulting in a significantly lower than expected yield of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. What are the potential causes and how can I improve the yield?

Answer: Low yields in pyrrole synthesis, particularly when employing methods like the Paal-Knorr, Barton-Zard, or Van Leusen reactions, can be attributed to several factors.[1][2] Understanding the causality is key to effective troubleshooting.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • pH Control (Paal-Knorr Synthesis): The Paal-Knorr synthesis is highly sensitive to pH. The reaction should be maintained under neutral or slightly acidic conditions.[3][4] If the pH drops below 3, the formation of furan byproducts can become a significant competing reaction, thereby reducing the yield of your desired pyrrole.[1]

      • Solution: Monitor and adjust the pH of the reaction mixture. The use of a weak acid, such as acetic acid, can help catalyze the reaction without creating an overly acidic environment.[1][4]

    • Temperature and Reaction Time: Prolonged exposure to high temperatures can lead to the degradation of starting materials or the final product.[1] Conversely, insufficient heating may result in an incomplete reaction.

      • Solution: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted heating can sometimes offer a significant advantage by reducing reaction times and improving yields.[4]

  • Purity of Starting Materials: Impurities in the starting materials, such as the 1,4-dicarbonyl compound in a Paal-Knorr synthesis, can lead to the formation of unwanted side products.[1]

    • Solution: Ensure the purity of your starting materials. Recrystallization or distillation of the 1,4-dicarbonyl compound may be necessary if its purity is questionable.[1]

  • Formation of Furan Byproducts (Paal-Knorr): As mentioned, acidic conditions can favor the formation of furan derivatives from 1,4-dicarbonyl compounds.[1][3]

    • Solution: Maintain a pH above 3 and consider using milder catalysts.[1]

  • Side Reactions in Barton-Zard Synthesis: This reaction involves a Michael addition, cyclization, and elimination.[5][6] Incomplete elimination of the nitro group or side reactions of the isocyanoacetate can lower the yield.

    • Solution: Ensure the use of a suitable base in the correct stoichiometry to facilitate all steps of the reaction mechanism.[6][7]

  • Side Reactions in Van Leusen Synthesis: The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC).[2][8] Side reactions can occur if the reaction conditions are not carefully controlled.

    • Solution: The reaction is typically base-catalyzed. Careful selection of the base and solvent system is crucial for directing the reaction towards the desired pyrrole product.[9]

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify the crude 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. What are the common impurities and what purification strategies are most effective?

Answer: The purification of pyridinyl-pyrrole carboxylic acids can be challenging due to the presence of both acidic (carboxylic acid) and basic (pyridine) functional groups, which can affect its solubility and chromatographic behavior.

Common Impurities & Purification Strategies:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

    • Solution: Monitor the reaction to completion using TLC. If starting materials persist, consider extending the reaction time or adjusting the temperature.

  • Polymeric Byproducts ("Pyrrole-Red"): Pyrroles, especially under acidic conditions, can be prone to polymerization, forming a reddish, insoluble material.[10]

    • Solution: Avoid strongly acidic conditions during both the reaction and workup. Purification can be attempted by dissolving the desired product in a suitable solvent and filtering off the insoluble polymer.

  • Pyrrolidine Impurities: Over-reduction during certain synthetic steps could potentially lead to the formation of the corresponding pyrrolidine.

    • Solution: A patented method for purifying crude pyrroles involves treating the mixture with an acid or an activated carboxylic acid derivative, followed by distillation under reduced pressure.[11][12] This process can effectively remove pyrrolidine impurities.

  • Chromatographic Challenges: The amphoteric nature of the product can lead to streaking on silica gel columns.

    • Solution:

      • Acid/Base Treatment: Consider an acid-base extraction during the workup. Dissolve the crude product in a dilute basic solution, wash with an organic solvent to remove non-acidic impurities, then acidify the aqueous layer to precipitate the product. The reverse process (dissolving in dilute acid) can also be effective.

      • Modified Chromatography: If column chromatography is necessary, consider adding a small amount of acetic acid or triethylamine to the eluent to suppress ionization and improve peak shape. Alternatively, reverse-phase chromatography may be a suitable option.

Issue 3: Unexpected Side Product Formation

Question: I have isolated an unexpected byproduct in my synthesis. What are some common side reactions I should be aware of?

Answer: The nature of the side products will heavily depend on the synthetic route chosen.

Common Side Reactions:

  • Ring Expansion to Pyridine Derivatives: Under certain conditions, such as heating with sodium ethoxide, pyrrole rings can undergo expansion to form pyridines.[13]

  • Ciamician–Dennstedt Rearrangement: If carbenes (e.g., from chloroform and a strong base in a Reimer-Tiemann type reaction) are generated, they can react with the pyrrole ring to form a dichlorocyclopropane intermediate, which can rearrange to a chloropyridine.[2]

  • Self-Reactivity of Pyridinium Intermediates: In some cases, pyridinium intermediates can undergo unexpected ring contractions to form pyrrole scaffolds.[14] While this is a route to pyrroles, it highlights the potential for complex rearrangements.

  • Formation of Fused Heterocycles: Depending on the substituents and reaction conditions, intramolecular cyclizations can lead to the formation of fused bicyclic systems.

To identify the specific byproduct, it is crucial to use analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid?

A1: While several methods can be adapted, the Barton-Zard synthesis is particularly well-suited for preparing pyrroles with substitution at the 3 and 4 positions.[6] This method involves the reaction of a nitroalkene with an α-isocyanoacetate.[5] The Paal-Knorr synthesis , which condenses a 1,4-dicarbonyl compound with an amine, is also a fundamental and widely used method for pyrrole synthesis.[4][15] The choice of method will often depend on the availability and complexity of the required starting materials.

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the N-H of the pyrrole ring.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific considerations for pyrrole synthesis include:

  • Handling of Reagents: Many reagents used in these syntheses can be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Some reactions may be exothermic. Monitor the reaction temperature carefully, especially during the initial stages.

  • Pyrrole Stability: As mentioned, pyrroles can be sensitive to strong acids.[10] Care should be taken during workup and purification to avoid degradation.

III. Visualizing Reaction Mechanisms and Workflows

Paal-Knorr Synthesis: Furan vs. Pyrrole Formation

The pH of the reaction medium is a critical factor in the Paal-Knorr synthesis, dictating the outcome between the desired pyrrole and the furan byproduct.

paal_knorr_ph start 1,4-Dicarbonyl Compound acid_cond Strongly Acidic (pH < 3) start->acid_cond H⁺ Catalyst amine + Amine/Ammonia start->amine furan Furan Byproduct acid_cond->furan Favored Pathway neutral_cond Neutral / Weakly Acidic (pH > 3) pyrrole Desired Pyrrole Product neutral_cond->pyrrole Favored Pathway amine->neutral_cond H⁺ Catalyst

Caption: pH Influence in Paal-Knorr Synthesis.

General Troubleshooting Workflow for Low Yield

A systematic approach is essential when troubleshooting low-yielding reactions.

troubleshooting_workflow start Low Yield Observed check_purity 1. Verify Starting Material Purity start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure monitor_rxn 2. Monitor Reaction Progress (TLC) check_purity->monitor_rxn Pure purify_sm->monitor_rxn optimize_cond Optimize Temp. & Time monitor_rxn->optimize_cond Incomplete check_ph 3. Check Reaction pH (if applicable) monitor_rxn->check_ph Complete optimize_cond->check_ph adjust_ph Adjust pH with Weak Acid/Base check_ph->adjust_ph Suboptimal analyze_byproducts 4. Analyze Byproducts (NMR, MS) check_ph->analyze_byproducts Optimal adjust_ph->analyze_byproducts modify_procedure Modify Procedure to Minimize Side Reactions analyze_byproducts->modify_procedure success Improved Yield modify_procedure->success

Caption: Systematic Troubleshooting Workflow.

IV. Quantitative Data Summary

The following table provides a general comparison of common pyrrole synthesis methods. Note that optimal conditions and yields are highly substrate-dependent.

Synthesis MethodKey ReactantsTypical ConditionsCommon Side Reactions
Paal-Knorr 1,4-Dicarbonyl, Amine/AmmoniaNeutral or weakly acidic (e.g., AcOH), heat[1][4]Furan formation (at low pH)[1]
Barton-Zard Nitroalkene, α-IsocyanoacetateBasic conditions (e.g., K₂CO₃, DBU)[5][6]Incomplete elimination, Michael addition side products
Van Leusen Enone, TosMICBasic conditions (e.g., NaH, t-BuOK)[2][9]Formation of oxazolines[8]
Hantzsch α-Haloketone, β-Ketoester, Amine/NH₃Often basic or neutral, heat[2][13]Low yields with some substrates[16]

V. Experimental Protocols

General Protocol for a Trial Optimization of Paal-Knorr Synthesis

This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[1]

  • Reactant Preparation:

    • Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[1]

    • Use a fresh, high-purity primary amine.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the primary amine (1.1 - 1.5 eq).

    • Add a catalytic amount of a weak acid like acetic acid.[1]

  • Reaction Conditions:

    • Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Wikipedia. Pyrrole. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Wikipedia. Barton–Zard reaction. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • ALL ABOUT CHEMISTRY. Barton-Zard Pyrrole Synthesis. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Google Patents. EP0608688A1 - Process for the purification of crude pyrroles.
  • Google Patents. US5502213A - Purification of crude pyrroles.
  • American Chemical Society. Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Available from: [Link]

  • YouTube. Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

  • ResearchGate. Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Available from: [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Available from: [Link]

  • MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Available from: [Link]

  • Semantics Scholar. ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Available from: [Link]

  • National Institutes of Health. Recent Advancements in Pyrrole Synthesis. Available from: [Link]

  • PubMed. Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid. Available from: [Link]

  • ACS Publications. Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Available from: [Link]

  • PubChemLite. 4-(3-ethyl-pyridin-4-yl)-1h-pyrrole-3-carboxylic acid ethyl ester. Available from: [Link]

  • MySkinRecipes. 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. Available from: [Link]

  • OpenBU. Purification and properties of pyrrole. Available from: [Link]

  • RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Available from: [Link]

  • National Institutes of Health. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

  • JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • Heteroletters. SYNTHESIS AND CHARACTERIZATION OF RELATED SUBSTANCES OF RUPATADINE FUMARATE: AN ANTIHISTAMINE DRUG. Available from: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (Compound ID: 885954-13-2[1]). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to overcome these challenges effectively.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental physicochemical properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid that govern its solubility. Understanding these principles is the first step in designing a successful solubilization strategy.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is dictated by its amphoteric, and likely zwitterionic, nature. The molecule contains two key ionizable functional groups:

  • A Carboxylic Acid (-COOH): This is a weakly acidic group. At pH values above its acid dissociation constant (pKa), it will deprotonate to form a negatively charged carboxylate (-COO⁻).

  • A Pyridine Ring: This is a weakly basic group. At pH values below its pKa, the nitrogen atom will be protonated, carrying a positive charge.

This dual functionality means the compound's net charge, and therefore its interaction with polar solvents like water, is highly dependent on the pH of the solution.[2][3][4]

Q2: How do the pKa values of the compound explain its pH-dependent solubility?
  • The carboxylic acid on a pyrrole ring is expected to have a pKa roughly in the range of 4.0 - 5.0 .[5]

  • The pyridine ring has a pKa of approximately 5.2 .

This creates a situation where, at different pH values, the molecule exists in one of three states, directly impacting its aqueous solubility. The lowest solubility is expected at the isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion.

G Low_pH Low_pH Mid_pH Mid_pH Low_pH->Mid_pH Increase pH (Deprotonate -COOH) High_pH High_pH Mid_pH->High_pH Increase pH (Deprotonate Pyridine-H+) caption Fig. 1: pH-dependent charge and solubility of the compound.

Fig. 1: pH-dependent charge and solubility of the compound.
Q3: My compound precipitated out of my aqueous buffer. What is the most likely cause?

Answer: The most common cause of precipitation is adjusting the solution to a pH near the compound's isoelectric point (pI). At the pI, the positive charge on the pyridine ring and the negative charge on the carboxylate group cancel each other out, resulting in a net neutral molecule (a zwitterion).[6][7] This zwitterionic form has minimal interaction with water molecules and maximal interaction with other compound molecules, leading to aggregation and precipitation. For this compound, this "low solubility window" is likely between pH 4.5 and 5.5.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable steps and detailed protocols to resolve common solubility issues.

Q4: What is the first and most effective strategy to try when my compound won't dissolve in an aqueous buffer?

Answer: The primary and most effective strategy is pH adjustment .[8][9] By moving the pH of your solution away from the compound's isoelectric point, you can force the molecule into its more soluble cationic (low pH) or anionic (high pH) form.

  • Preparation:

    • Weigh the desired amount of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid into a suitable container.

    • Add a fraction (e.g., 80%) of your target final volume of purified water or a low-molarity buffer (e.g., 10 mM PBS).

    • Prepare dilute stock solutions of 0.1 M HCl and 0.1 M NaOH.

  • Acidification (to form the soluble cation):

    • While stirring the suspension, add 0.1 M HCl dropwise.

    • Monitor the suspension. As the pH drops (target pH < 4), the carboxylic acid will be protonated (-COOH) and the pyridine ring will be protonated, resulting in a net positive charge and enhanced solubility.

    • Continue adding acid until the solid is fully dissolved.

    • Once dissolved, add the remaining volume of your buffer and re-adjust the pH if necessary. Caution: Be mindful that subsequent addition of a buffered solution can shift the pH back towards the pI, potentially causing precipitation.

  • Alkalinization (to form the soluble anion):

    • While stirring the suspension, add 0.1 M NaOH dropwise.

    • Monitor the suspension. As the pH rises (target pH > 6), the carboxylic acid will be deprotonated (-COO⁻) while the pyridine remains neutral, resulting in a net negative charge and enhanced solubility.

    • Continue adding base until the solid is fully dissolved.

    • Adjust to the final volume with your buffer.

  • Validation & Finalization:

    • Always verify the final pH of your solution.

    • Visually inspect for any signs of precipitation or cloudiness after letting the solution sit for 15-30 minutes.

Q5: pH adjustment is not compatible with my experiment. How do I select and use an organic co-solvent?

Answer: Using a water-miscible organic co-solvent is a common and effective secondary strategy.[10][11][12] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic regions of your compound, thereby improving solvation.[11][12]

Co-SolventTypical Starting % (v/v)Key Considerations
DMSO 1-10%Excellent solubilizing power; can be cytotoxic in cell-based assays.[11]
Ethanol 5-20%Generally well-tolerated in many biological systems; less potent than DMSO.[11][12]
PEG 400 10-30%Low toxicity, often used in in-vivo formulations.[12]
Propylene Glycol 10-30%Common vehicle for parenteral formulations; can increase viscosity.[10][11][12]
  • Selection: Choose a co-solvent compatible with your downstream application (e.g., use ethanol over DMSO for sensitive cell lines).

  • Dissolution: Weigh your compound and dissolve it in the smallest practical volume of 100% co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM). Gentle warming or vortexing may be required.

  • Dilution: For your working solution, perform a serial dilution of the concentrated stock into your aqueous experimental medium. Crucially, add the stock solution to the aqueous medium slowly while vortexing. This prevents the compound from "crashing out" due to rapid solvent change.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is below the tolerance limit for your specific assay (typically <0.5% for DMSO in cell culture).

G Start Start pH_Check pH_Check Start->pH_Check Adjust_pH Adjust_pH pH_Check->Adjust_pH Yes CoSolvent CoSolvent pH_Check->CoSolvent No Success Success Adjust_pH->Success CoSolvent->Success Salt_Formation Salt_Formation CoSolvent->Salt_Formation If still problematic caption Fig. 2: Decision workflow for addressing solubility issues.

Fig. 2: Decision workflow for addressing solubility issues.
Q6: Can I improve solubility for long-term storage or formulation by forming a salt?

Answer: Yes, salt formation is a cornerstone of pharmaceutical development for improving the solubility and stability of ionizable drugs.[9][13][14] For an acidic compound like this one (focusing on the carboxylic acid), forming a salt with a suitable base can dramatically increase aqueous solubility.[15] For a basic compound (focusing on the pyridine), forming a salt with an acid is effective.

The general rule for stable salt formation is that the difference in pKa (ΔpKa) between the drug's functional group and the counter-ion should be greater than 2-3.[14][16][17]

  • For the Carboxylic Acid (pKa ≈ 4.5): A base with a pKa > 7.5 is ideal (e.g., Tris, meglumine).

  • For the Pyridine (pKa ≈ 5.2): An acid with a pKa < 2.2 is ideal (e.g., methanesulfonic acid, HCl).

  • Preparation: Dissolve the compound in a suitable organic solvent (e.g., methanol, ethanol).

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of different counter-ion solutions (e.g., sodium hydroxide in methanol, or HCl in dioxane).

  • Observation: Stir the solutions at room temperature. Observe for the formation of a precipitate, which would be the salt form.

  • Isolation & Analysis: If a solid forms, it can be isolated by filtration, dried, and then tested for its aqueous solubility compared to the original "free form" of the compound.

Q7: What advanced formulation strategies can be considered for in-vivo studies?

Answer: For challenging preclinical or clinical development, more advanced formulation strategies may be required. One highly effective method is the use of cyclodextrins .[8]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They can encapsulate the non-polar parts of a drug molecule, like the pyrrole and pyridine rings, forming a water-soluble "inclusion complex".[19][21][22] This effectively shields the hydrophobic drug from the aqueous environment, significantly enhancing its apparent solubility.[19][20] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective and commonly used in pharmaceutical formulations.[18][20]

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • Zwitterions and pH-dependent solubility. PubMed. Available at: [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. Available at: [Link]

  • Zwitterion and PH Dependent Solubilty. Scribd. Available at: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Google AI Search.
  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Google AI Search.
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

  • Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. PubMed. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Pyrrole-3-carboxylic acid. PubChem. Available at: [Link]

  • Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. Available at: [Link]

  • Pyrroles database - synthesis, physical properties. ChemSynthesis. Available at: [Link]

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Technical Support Center: Degradation Pathways of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for an in-depth understanding of the stability and degradation of this compound. The following content is structured in a question-and-answer format to directly address potential challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most likely degradation pathways for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid?

Based on the chemical structure, which contains both a pyridine and a pyrrole ring, the most probable degradation pathways are hydrolysis, oxidation, and photodegradation. The presence of these two heterocyclic rings suggests a complex degradation profile that may involve modifications to one or both rings.

  • Hydrolytic Degradation: While the carboxylic acid group is generally stable to hydrolysis, the pyrrole and pyridine rings can be susceptible to pH-dependent degradation. Studies on similar pyrrolo[3,4-c]pyridine derivatives have shown them to be extremely unstable in alkaline conditions and labile in acidic conditions[1].

  • Oxidative Degradation: Both the pyridine and pyrrole rings are susceptible to oxidation. The nitrogen on the pyridine ring can be oxidized to an N-oxide[2]. The pyrrole ring can undergo oxidative cleavage[3].

  • Photodegradation: Pyrrole-containing compounds are known to be photolabile[1][4]. Degradation can occur through direct absorption of UV light or indirect photo-oxidation involving reactive oxygen species[4].

  • Microbial Degradation: In environmental or biological systems, microbial degradation is a possibility. Bacteria are known to degrade pyridine, often through hydroxylation and subsequent ring cleavage[5][6][7].

Troubleshooting Guides

Issue 1: My compound is rapidly degrading in solution. How can I identify the cause?

Rapid degradation in solution is a common issue. To systematically identify the cause, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to determine its intrinsic stability.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
pH Instability Perform stability studies in buffers of varying pH (e.g., pH 1.2, 4.5, 7.4, 9.0).This will identify if the degradation is acid or base catalyzed. Pyrrole derivatives are often unstable in alkaline media[1].
Oxidation Expose the compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂).This will determine the compound's susceptibility to oxidative degradation. Both pyridine and pyrrole rings can be oxidized[2][3].
Photolability Expose the compound in solution and as a solid to a controlled light source (e.g., a photostability chamber with UV and visible light).This will identify if the compound is sensitive to light. Pyrrole moieties are known to be photolabile[1][4].
Thermal Instability Incubate the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).This will assess the thermal stability of the compound.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation: Heat the solid compound at 60°C for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

Issue 2: I am observing unexpected peaks in my chromatogram. How can I identify the degradation products?

The appearance of new peaks in your chromatogram during a stability study indicates the formation of degradation products. Identifying these products is crucial for understanding the degradation pathway.

Workflow for Degradation Product Identification:

G A Observe Unexpected Peaks in HPLC B LC-MS/MS Analysis A->B Analyze sample C Propose Structures based on Mass B->C Interpret mass spectra D Forced Degradation to Generate More Product C->D Need more material for confirmation E Isolation of Degradation Product D->E Purify via preparative HPLC F NMR Spectroscopy E->F Analyze pure compound G Structure Elucidation F->G Confirm structure

Caption: Workflow for the identification of degradation products.

Step-by-Step Guide:

  • LC-MS/MS Analysis: The first step is to analyze your stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and the degradation products.

  • Propose Potential Structures: Based on the mass of the degradation products, you can propose potential structures. For example:

    • An increase of 16 amu could indicate the addition of an oxygen atom (hydroxylation or N-oxide formation).

    • A loss of 44 amu could suggest decarboxylation.

  • Generate More Degradant: If a particular degradation product is of interest, you can optimize the stress conditions (e.g., longer exposure, higher temperature) to generate more of it for isolation.

  • Isolation: The degradation product can be isolated using preparative HPLC.

  • Structural Elucidation: The structure of the isolated degradation product can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Degradation Products:

Based on the degradation pathways of similar compounds, some potential degradation products of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid could include:

  • Pyridine N-oxide derivative: From oxidation of the pyridine nitrogen.

  • Hydroxylated derivatives: From oxidation of the pyridine or pyrrole ring[5][6][8].

  • Ring-opened products: From the oxidative cleavage of the pyrrole ring[3].

degradation_pathways cluster_main 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) A 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid B Pyridine N-oxide derivative A->B [O] C Hydroxylated derivatives A->C [O] D Ring-opened products A->D hv E Radical species A->E hv F Ring cleavage products A->F H+/OH-

Caption: Potential degradation pathways of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Issue 3: I am struggling to develop a stability-indicating HPLC method. What are the key parameters to consider?

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the drug.

Key HPLC Method Development Parameters:

Parameter Recommendation Rationale
Column Chemistry Start with a C18 column.C18 columns are versatile and provide good retention for a wide range of compounds.
Mobile Phase A gradient of acetonitrile and a phosphate buffer (pH 2.5-4.0) is a good starting point.The organic modifier and buffer pH can be adjusted to optimize the separation of the parent compound and its degradation products.
Detection Wavelength Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths.This will help to ensure that all degradation products are detected and can aid in peak purity assessment.
Forced Degradation Samples Use a mixture of stressed samples to ensure the method can separate all relevant degradation products.This is the most critical step in developing a stability-indicating method.

Protocol for HPLC Method Development:

  • Initial Screening:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm and 280 nm

  • Method Optimization:

    • Inject a mixture of the unstressed compound and all stressed samples.

    • Adjust the gradient slope and buffer pH to improve the resolution between the parent peak and the degradation product peaks.

    • Ensure the parent peak is spectrally pure using the PDA detector.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Exploring the photodegrad
  • Technical Support Center: Stability and Degradation of Alkyl
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals.
  • An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-ol
  • Metabolism of Pyridine Compounds by Phthal
  • Pyridine - Wikipedia. Wikipedia.
  • Degradation of Pyridines in the Environment.
  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed.

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Technical Support Center: Troubleshooting HPLC Separation of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving robust and reproducible HPLC separations for this class of compounds. As a zwitterionic molecule with significant polarity, it presents unique challenges that require a systematic and well-understood approach to method development and troubleshooting.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may be facing in the laboratory.

Understanding Your Analyte: The Key to a Successful Separation

Before troubleshooting any method, it is crucial to understand the physicochemical properties of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This molecule contains both a basic pyridine moiety (pKa ≈ 5.2-6.0) and an acidic carboxylic acid group (pKa ≈ 2.5-4.5).[1][2] This zwitterionic nature means its net charge, and therefore its chromatographic behavior, is highly dependent on the mobile phase pH.[3][4]

  • At low pH (e.g., <2.5): The carboxylic acid is neutral (protonated), and the pyridine is protonated (positive charge). The net charge is cationic.

  • At mid-range pH (e.g., 4-5): The carboxylic acid is deprotonated (negative charge), and the pyridine is protonated (positive charge). The molecule is a zwitterion with a net neutral charge, but it is highly polar.

  • At high pH (e.g., >6.5): The carboxylic acid is deprotonated (negative charge), and the pyridine is neutral. The net charge is anionic.

This pH-dependent behavior is the most critical parameter to control for a successful separation.[5]

Analyte Ionization States vs. pH

G cluster_low_ph Low pH (<2.5) cluster_mid_ph Mid pH (4-5) cluster_high_ph High pH (>6.5) low_ph Overall Charge: Cationic (+) -COOH (Neutral) -Pyridine-H+ (Cationic) mid_ph Overall Charge: Zwitterionic (Neutral) -COO- (Anionic) -Pyridine-H+ (Cationic) low_ph->mid_ph Increasing pH high_ph Overall Charge: Anionic (-) -COO- (Anionic) -Pyridine (Neutral) mid_ph->high_ph Increasing pH

Caption: pH-dependent ionization of the target analyte.

Troubleshooting Guides & FAQs

Section 1: Issues with Reversed-Phase (RP-HPLC)

Reversed-phase chromatography is often the first choice for method development.[4] However, the high polarity of this analyte class can lead to common problems.

Q1: My peak is eluting in or near the void volume on a standard C18 column. How can I increase retention?

A1: This is a classic issue for highly polar compounds in RP-HPLC.[6] The analyte has insufficient hydrophobic interaction with the C18 stationary phase. Here are several strategies, ordered from simplest to most effective:

1. Mobile Phase pH Adjustment (Ion Suppression): The most powerful tool for ionizable analytes is controlling the mobile phase pH with a suitable buffer.[3]

  • Mechanism: To increase retention on a C18 column, you need to make the analyte less polar. You can achieve this by "suppressing" the ionization of one of the functional groups. Lowering the pH to ~2.5 will neutralize the carboxylic acid group, reducing the molecule's overall polarity and increasing its interaction with the stationary phase.[7]

  • Protocol: Prepare mobile phases buffered at different pH values (e.g., 2.5, 3.0, 4.0, 5.0) using a 10-25 mM buffer like ammonium acetate or ammonium formate.[8] Analyze the sample with each mobile phase to find the optimal balance of retention and peak shape.

2. Use a Polar-Embedded or Polar-Endcapped Column: If your mobile phase is highly aqueous (>95% water) to elute other components, your C18 column may be experiencing "phase collapse," leading to a dramatic loss of retention.[6][7]

  • Mechanism: Polar-embedded or polar-endcapped columns are designed to prevent this collapse and offer better retention for polar analytes.[6] They have a polar group embedded in or at the end of the C18 chain, which helps maintain a hydrated layer on the stationary phase surface.

  • Recommendation: Switch to a column specifically marketed for use in highly aqueous mobile phases or for the analysis of polar compounds (e.g., those with "AQ", "Hydro", or "PS" in their names).[6][9]

3. Employ Ion-Pairing Chromatography: If pH adjustment alone is insufficient, adding an ion-pairing reagent can significantly boost retention.[10]

  • Mechanism: An ion-pairing reagent is a molecule with a charge opposite to your analyte and a hydrophobic tail. For your cationic analyte at low pH, you would use an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS). The reagent adsorbs to the stationary phase, creating an ion-exchange surface that retains the charged analyte.

  • Caution: Ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[11] Use a dedicated column for this type of analysis.

Q2: My peak shape is poor. It's tailing, fronting, or splitting into two. What is the cause?

A2: Poor peak shape is typically caused by secondary interactions with the stationary phase or operating at a pH too close to the analyte's pKa.[5]

1. Check Your Mobile Phase pH:

  • Mechanism: Operating at a pH equal to the analyte's pKa will result in the molecule existing as a 50/50 mixture of two different charge states, which can lead to severe peak broadening or splitting.[3] It is recommended to buffer the mobile phase at least 1.5-2 pH units away from the pKa of the functional group you are targeting.[3][10]

  • Troubleshooting: If you are working at pH 3.0, you might be too close to the carboxylic acid's pKa. Try lowering the pH to 2.5. Similarly, if working near pH 5.5, you could be seeing effects from the pyridine pKa.

2. Address Silanol Interactions (Peak Tailing):

  • Mechanism: Basic compounds, like the protonated pyridine ring in your analyte, can have strong, unwanted ionic interactions with residual silanol groups (Si-OH) on the silica surface of the column. This causes peak tailing.

  • Solutions:

    • Lower pH: Operating at a low pH (e.g., <3.0) protonates the silanol groups, reducing their ability to interact with the cationic analyte.[3]

    • Use a Modern, High-Purity Column: Modern columns are better end-capped and have fewer accessible silanol groups.

    • Add a Competing Base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the silanols, but this is an older technique and often unnecessary with modern columns.[3]

Section 2: Achieving Isomer Resolution
Q3: I have retention and good peak shape, but my isomers are co-eluting. How can I improve the resolution?

A3: Separating positional isomers is challenging because they often have very similar hydrophobicity and pKa values.[12] You need a chromatographic system that can exploit subtle differences in their structure, polarity, or shape.

Troubleshooting Workflow for Isomer Co-elution

G start Start: Isomers Co-eluting in RP-HPLC ph_screen 1. Systematically Screen Mobile Phase pH (e.g., 2.5 to 6.0) start->ph_screen organic_mod 2. Change Organic Modifier (Acetonitrile vs. Methanol) ph_screen->organic_mod No Resolution resolved Resolution Achieved ph_screen->resolved Resolved special_rp 3. Try a Different RP Stationary Phase (e.g., Phenyl-Hexyl, PFP, or Pyrenyl) organic_mod->special_rp No Resolution organic_mod->resolved Resolved hilic 4. Switch to an Orthogonal Technique: HILIC special_rp->hilic No Resolution special_rp->resolved Resolved mmc 5. Evaluate Mixed-Mode Chromatography (RP + Ion-Exchange) hilic->mmc No Resolution hilic->resolved Resolved mmc->resolved Resolved

Caption: A systematic approach to resolving co-eluting isomers.

1. Fine-Tune Reversed-Phase Selectivity:

  • pH Screening: Even small changes in pH can alter the selectivity between isomers. A detailed pH screen is the first step.

  • Organic Modifier: Acetonitrile and methanol interact differently with analytes. If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. Methanol is a hydrogen-bond donor and may provide unique selectivity for your molecule.[8]

  • Alternative Stationary Phases: If a C18 column doesn't work, try a phase that offers different interactions.

    • Phenyl-Hexyl or PFP (Pentafluorophenyl): These phases can provide π-π interactions with the aromatic rings in your analyte, which can be highly effective for separating positional isomers.[13]

    • Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Phases: These are specifically designed to separate isomers via strong π-π and charge-transfer interactions.[13]

2. Switch to an Orthogonal Separation Mode: HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[14][15]

  • Mechanism: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[16] The water forms a layer on the stationary phase, and analytes partition between this layer and the mobile phase. Elution is typically achieved by increasing the water content.[14]

  • Why it works for isomers: HILIC separates based on polarity and hydrogen bonding potential. Subtle differences in the position of the polar groups on your isomers can lead to significant differences in retention.[17]

3. Utilize Mixed-Mode Chromatography (MMC): This is arguably one of the most powerful techniques for separating polar, zwitterionic isomers.[2][18]

  • Mechanism: Mixed-mode columns combine reversed-phase (e.g., C18) and ion-exchange functionalities on the same stationary phase.[11] This allows you to simultaneously exploit differences in both hydrophobicity and ionic character. For your zwitterionic analyte, a column with both anion-exchange and cation-exchange properties would be ideal.

  • Why it works for isomers: MMC provides multiple modes of interaction. You can precisely control retention and selectivity by adjusting both the organic solvent percentage and the mobile phase pH and buffer concentration.[2] This high degree of tunability is often successful where other methods fail.

Experimental Protocols
Protocol 1: Systematic pH Screening in Reversed-Phase
  • Column: High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Prepare four different Mobile Phase A solutions, adjusting the pH to 2.8, 3.8, 4.8, and 5.8.

    • For each pH, run a generic gradient (e.g., 5% to 60% B over 15 minutes).

    • Equilibrate the column with the new mobile phase for at least 10 column volumes before each run.

    • Analyze the chromatograms for changes in retention time, peak shape, and, most importantly, the selectivity (spacing) between your isomers.

Protocol 2: Initial Method Development in HILIC
  • Column: HILIC Amide or bare Silica (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Procedure:

    • Crucial Step: Ensure your sample is dissolved in a high percentage of organic solvent (e.g., 90% acetonitrile) to ensure good peak shape. Injecting in a highly aqueous solvent will cause severe peak distortion.[14]

    • Run a gradient from a low percentage of B to a high percentage (e.g., 0% to 50% B over 15 minutes). This increases the water content and elutes the polar analytes.

    • Optimize the gradient slope and starting/ending percentages to achieve the best resolution.

ParameterReversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)
Mobile Phase High % Aqueous (Polar) to High % Organic (Non-polar)High % Organic (Non-polar) to High % Aqueous (Polar)
Strong Solvent Organic (Acetonitrile, Methanol)Water
Analyte Elution Most polar elutes firstLeast polar elutes first
Best For Non-polar to moderately polar compoundsHighly polar, hydrophilic compounds[16]

Table 1: Comparison of RP-HPLC and HILIC Modes.

References
  • Method Development Guide (rev. 05/04) - HPLC. ZirChrom Separations. 8

  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.

  • Pyridine | SIELC Technologies. SIELC Technologies.

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. LCGC International.

  • HPLC analytical Method development: an overview. PharmaCores.

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. National Institutes of Health (NIH).

  • Why HILIC is what your polar compounds need for purification. Buchi.com.

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing.

  • Method Development Guide of Ion-pair Reagents. J&K Scientific LLC.

  • Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. SIELC Technologies.

  • Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds. Benchchem.

  • Comparison of Different HILIC Stationary Phases in the Separation of Hemopexin and Immunoglobulin G Glycopeptides and Their Isomers. National Institutes of Health (NIH).

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.

  • HPLC Troubleshooting Guide. Sepanex.

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.

  • HPLC Column for Structual Isomers. NACALAI TESQUE, INC.

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry.

  • HPLC problems with very polar molecules. Axion Labs.

  • CAS 931-03-3: Pyrrole-3-carboxylic acid. CymitQuimica.

  • Pyrrole-3-carboxylic acid. PubChem.

  • 4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid. BLDpharm.

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica.

  • Pyrrole-3-carboxylic acid. Sigma-Aldrich.

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

  • Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. PubMed.

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.

Sources

Technical Support Center: NMR Signal Assignment for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR signal assignment challenges with 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related heterocyclic compounds. Here, we move beyond simple data reporting to provide in-depth, field-proven strategies for confident and accurate spectral interpretation.

The unique electronic environment created by the linkage of two distinct aromatic heterocycles—a pyridine and a pyrrole—can lead to complex and sometimes counterintuitive NMR spectra. This guide will equip you with the foundational knowledge and advanced techniques required to navigate these complexities.

Part 1: Understanding the Molecule & Anticipating Challenges

Before diving into troubleshooting, it's crucial to understand the structural features of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid that influence its NMR spectrum.

Molecular Structure and Numbering

Accurate communication about NMR signals starts with a universally accepted numbering scheme. Below is the standard numbering for the core structure.

Technical Support Center: Interpreting Mass Spectrometry Data of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the mass spectrometric analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with interpreting the mass spectrometry data of this heterocyclic compound. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your analysis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the mass spectrometric analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Q1: What is the expected molecular weight of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and what molecular ions should I look for?

A1: The chemical formula for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is C₁₀H₈N₂O₂. The monoisotopic mass is calculated to be 200.0586 g/mol .

When conducting your mass spectrometry experiment, you should primarily look for the following ions:

  • [M+H]⁺: In positive ion mode, the protonated molecule will be observed at m/z 201.0664. This is often the most abundant ion in electrospray ionization (ESI).

  • [M-H]⁻: In negative ion mode, the deprotonated molecule will be observed at m/z 199.0512. This is due to the acidic nature of the carboxylic acid group.

  • [M+Na]⁺: It is also common to observe sodium adducts, especially if there is trace sodium contamination in your sample or solvent, at m/z 223.0485.

Troubleshooting Poor Molecular Ion Signal:

  • Check Solvent System: Ensure your mobile phase is compatible with ESI. For positive mode, acidic additives like formic acid (0.1%) can enhance protonation. For negative mode, a basic additive like ammonium hydroxide or a volatile buffer may improve deprotonation.

  • Optimize Ionization Source Parameters: Adjust the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimize the ionization of your specific compound.

  • Sample Purity: Impurities can suppress the ionization of your target analyte. Consider an additional purification step if you suspect a complex sample matrix.

Q2: I am observing a significant peak at m/z 155.0660 in positive ion mode. What could this fragment be?

A2: This is a very common and expected fragment for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. It corresponds to the loss of the carboxyl group (-COOH), which has a mass of approximately 45.0 Da. This fragmentation process is known as decarboxylation.

  • Mechanism: The energy supplied in the mass spectrometer's collision cell induces the cleavage of the C-C bond between the pyrrole ring and the carboxylic acid group.

To confirm this, you can perform an MS/MS experiment by isolating the [M+H]⁺ ion (m/z 201.0664) and fragmenting it. The appearance of a product ion at m/z 155.0660 would validate this fragmentation pathway.

Q3: My fragmentation spectrum is very complex. How can I systematically interpret the data?

A3: A systematic approach is key to interpreting complex fragmentation spectra. Here is a suggested workflow:

  • Identify the Molecular Ion: First, confirm the presence of the [M+H]⁺ or [M-H]⁻ ion to ensure you are analyzing the correct compound.

  • Look for Neutral Losses: Identify peaks that correspond to the loss of small, stable molecules. For this compound, common neutral losses include:

    • H₂O (18.01 Da): Loss of water from the carboxylic acid.

    • CO (27.99 Da): Loss of carbon monoxide.

    • CO₂ (43.99 Da): Loss of carbon dioxide from the carboxylic acid.

  • Propose Fragment Structures: Based on the observed m/z values, propose chemically plausible structures for the fragment ions. Consider the relative bond strengths and the stability of the resulting fragments.

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides accurate mass measurements, which can help determine the elemental composition of fragment ions and increase confidence in your structural assignments.

Below is a diagram illustrating a potential fragmentation pathway for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

fragmentation_pathway M_H [M+H]⁺ m/z 201.0664 fragment1 [M+H - H₂O]⁺ m/z 183.0558 M_H->fragment1 - H₂O fragment2 [M+H - COOH]⁺ m/z 155.0660 M_H->fragment2 - COOH fragment3 [C₅H₄N]⁺ m/z 78.0344 fragment2->fragment3 - C₄H₃N

Caption: Proposed fragmentation pathway of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in positive ion mode.

Q4: I am seeing unexpected peaks in my spectrum that do not seem to be related to my compound. What could be the source of this contamination?

A4: Contamination is a common issue in mass spectrometry. Potential sources include:

  • Solvents: Always use high-purity, LC-MS grade solvents.

  • Glassware and Plasticware: Leachates from plastics (e.g., phthalates) or residues from improperly cleaned glassware can appear in your spectrum.

  • Sample Handling: Contamination can be introduced from gloves, parafilm, or other lab materials.

  • Carryover: If the previous sample run on the instrument was highly concentrated, you might observe carryover.

Troubleshooting Contamination:

  • Run a Blank: Inject your solvent blank to identify background ions.

  • Use High-Purity Reagents: Ensure all solvents and additives are of the highest possible purity.

  • Proper Cleaning Procedures: Implement and follow a rigorous cleaning protocol for all glassware and sample vials.

  • System Wash: If carryover is suspected, perform a thorough wash of the LC and MS system with a strong solvent mixture.

Part 2: Experimental Protocol

This section provides a detailed step-by-step methodology for a typical LC-MS analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Objective: To obtain a high-quality mass spectrum and fragmentation data for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Materials:

  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • Calibrated HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

    • Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA).

  • LC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • MS Method (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Gas Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Source Temperature: 120 °C

    • Acquisition Mode:

      • MS¹ (Full Scan): m/z 50-500

      • MS² (ddMS² or Targeted MS/MS): Isolate and fragment the precursor ion at m/z 201.07. Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Data Analysis Workflow:

data_analysis_workflow A Acquire Raw Data (LC-MS/MS) B Extract Ion Chromatogram (XIC) for m/z 201.07 A->B C Identify Molecular Ion [M+H]⁺ B->C D Analyze MS² Spectrum C->D E Identify Key Fragment Ions (e.g., m/z 155.0660) D->E F Propose Fragmentation Pathway E->F G Report Findings F->G

Caption: A typical workflow for analyzing LC-MS/MS data.

Part 3: Data Summary

Table 1: Expected m/z Values for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and its Common Fragments

IonFormulaMonoisotopic Mass (Da)Expected m/z
[M+H]⁺C₁₀H₉N₂O₂⁺201.0664201.0664
[M-H]⁻C₁₀H₇N₂O₂⁻199.0512199.0512
[M+Na]⁺C₁₀H₈N₂O₂Na⁺223.0485223.0485
[M+H - H₂O]⁺C₁₀H₇N₂O⁺183.0558183.0558
[M+H - COOH]⁺C₉H₉N₂⁺155.0660155.0660

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11599541, 4-(3-Pyridyl)-1H-pyrrole-3-carboxylic acid". PubChem, [Link]. Accessed January 11, 2026.

  • High-Resolution Mass Spectrometry. In Wikipedia. [Link]. Accessed January 11, 2026.

  • Electrospray Ionization. In Wikipedia. [Link]. Accessed January 11, 2026.

"4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" assay interference problems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Assay Development & Screening

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid . While this compound may present as a promising hit in various biochemical and cell-based assays, its structural motifs—containing both pyridine and pyrrole heterocycles—warrant a rigorous investigation into potential assay interference. Apparent activity can often stem from compound-dependent artifacts rather than specific, on-target interactions.[1][2]

This document provides a structured approach, through frequently asked questions (FAQs) and detailed troubleshooting protocols, to help you identify, diagnose, and mitigate common sources of assay interference. Our goal is to ensure the integrity of your data and prevent the costly pursuit of false-positive leads.[3] The core principle of this guide is the systematic validation of an active compound through a cascade of tailored counter-screens and orthogonal assays.

Initial Triage: Is Your Hit a Potential Artifact?

Before committing significant resources to a hit from a primary screen, it is crucial to perform a preliminary assessment for common interference flags. The following workflow provides a logical progression for triaging hits like 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

G start Primary Hit Identified (4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid) reconfirm 1. Re-test and Confirm Activity start->reconfirm pains_check 2. Computational Check (PAINS Filter) reconfirm->pains_check  Active inactive Result Not Reproduced (Discard) reconfirm->inactive  Inactive readout_check 3. Check for Readout Interference (Autofluorescence / Absorbance) pains_check->readout_check pains_flag PAINS Flag Positive (High-Risk, Proceed with Caution) pains_check->pains_flag aggregation_check 4. Test for Aggregation (Detergent Test / DLS) readout_check->aggregation_check  No Interference interferes Interference Confirmed (False Positive, Discard) readout_check->interferes  Interference orthogonal_assay 5. Validate in Orthogonal Assay (Different Technology) aggregation_check->orthogonal_assay  No Aggregation aggregates Aggregation Confirmed (Discard or Reformulate) aggregation_check->aggregates  Aggregates mechanism_study 6. Proceed to Mechanism of Action (MoA) Studies orthogonal_assay->mechanism_study  Activity Confirmed fail_orthogonal Inactive in Orthogonal Assay (False Positive, Discard) orthogonal_assay->fail_orthogonal  No Activity pains_flag->readout_check  Continue Triage

Caption: Initial hit validation workflow for small molecules.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with potentially interfering compounds like 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Q1: My compound shows activity in our primary screen. How can I be sure it's a genuine hit and not an artifact?

A1: Initial activity is only the first step. A significant portion of hits from high-throughput screening (HTS) campaigns can be false positives arising from various interference mechanisms.[4] Compounds containing scaffolds like pyridine and pyrrole are sometimes classified as Pan-Assay Interference Compounds (PAINS), which are known to appear as hits in multiple, unrelated assays through non-specific actions.[5][6]

To build confidence in your hit, you must:

  • Confirm the activity with a freshly prepared sample of the compound to rule out degradation or contamination.

  • Perform dose-response analysis. A genuine hit should display a classical sigmoidal curve.

  • Systematically rule out common interference mechanisms as detailed in this guide (fluorescence, aggregation, reporter inhibition, etc.).[7]

  • Validate the activity in an orthogonal assay. This is the most critical step. An orthogonal assay measures the same biological endpoint but uses a different detection technology (e.g., switching from a fluorescence-based assay to a label-free mass spectrometry-based assay).[2][8] If the compound is active in both, it is much more likely to be a genuine modulator of your target.

Q2: I'm using a fluorescence-based assay (FP, FRET, TR-FRET). Could the compound's intrinsic fluorescence be causing a false positive?

A2: Absolutely. Pyridine derivatives are known to be fluorescent under certain conditions.[9][10] This intrinsic fluorescence, or "autofluorescence," can directly interfere with the assay readout. In a typical fluorescence intensity assay, this would manifest as an apparent "activation." In a fluorescence polarization (FP) assay, it can depolarize the light, mimicking the signal of a positive hit (inhibitor).

Troubleshooting Steps:

  • Run a control experiment by measuring the fluorescence of your compound in the assay buffer without any biological reagents (e.g., enzyme, substrate, antibody).

  • If the compound is fluorescent at the assay's excitation and emission wavelengths, the signal must be subtracted from your experimental wells, or a different assay technology should be employed.[1]

  • See Protocol 1 for a detailed methodology.

G cluster_0 Scenario A: True Inhibition cluster_1 Scenario B: Autofluorescence Interference A_Reader Plate Reader (Detector) A_Well Assay Well (Low Fluorescence) A_Well->A_Reader Low Signal A_Inhibitor True Inhibitor A_Target Target + Fluorescent Probe A_Inhibitor->A_Target Binds & Inhibits A_Target->A_Well No Signal B_Reader Plate Reader (Detector) B_Well Assay Well (High Fluorescence) B_Well->B_Reader High Signal (False Negative/ Activation) B_Compound Autofluorescent Compound B_Compound->B_Well Emits Light B_Target Target + Fluorescent Probe B_Target->B_Well Generates Signal

Caption: Mechanism of autofluorescence interference.

Q3: My assay signal is consistently lower than expected when the compound is present, suggesting inhibition. Could this also be an artifact?

A3: Yes, a decrease in signal can also be an artifact, commonly caused by light absorption or quenching. If 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid absorbs light at the excitation or emission wavelength of your fluorophore, it will reduce the amount of light that reaches the detector, mimicking an inhibitory effect.[11] This is a frequent issue with colored or aromatic compounds in colorimetric (absorbance) and fluorescence-based assays.

Troubleshooting Steps:

  • Use a spectrophotometer to measure the absorbance spectrum of your compound across the wavelengths used in your assay.

  • Run a "product-spiked" control. In this experiment, you allow the enzymatic reaction to go to completion (or add a known amount of fluorescent product), then add your compound. A decrease in signal indicates direct interference with the readout, not inhibition of the biological target.[3]

Q4: The dose-response curve for my compound is unusually steep (high Hill slope) and activity is lost in the presence of non-ionic detergents. What is happening?

A4: This is a classic signature of compound aggregation.[4] At certain concentrations, some small molecules form colloidal aggregates that non-specifically inhibit enzymes by sequestering them.[4][7] This behavior is often sensitive to the presence of non-ionic detergents like Triton X-100 or Tween-20, which disrupt the aggregates.

Troubleshooting Steps:

  • Re-run the dose-response curve in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent. A significant rightward shift (increase) in the IC50 value strongly suggests aggregation-based inhibition.

  • If available, use Dynamic Light Scattering (DLS) to directly detect the formation of particles in your compound solution.

  • See Protocol 2 for a detailed methodology.

G Enzyme Enzyme Inhibited_Enzyme Sequestrated Enzyme (Inactive) Enzyme->Inhibited_Enzyme Compound Compound Molecules Aggregate Colloidal Aggregate Compound->Aggregate [Compound] > CAC* Forms Aggregate Aggregate->Inhibited_Enzyme Non-specifically Sequesters Enzyme Detergent Detergent (e.g., Triton X-100) Detergent->Aggregate Disrupts note *CAC = Critical Aggregation Concentration

Caption: Mechanism of aggregation-based enzyme inhibition.

Q5: I'm using a luciferase or β-lactamase reporter assay. Could 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid be inhibiting the reporter enzyme itself?

A5: This is a very common and often overlooked source of interference in cell-based reporter gene assays.[2][12] Instead of modulating your signaling pathway of interest, the compound may be directly inhibiting the reporter enzyme (e.g., Firefly Luciferase, Renilla Luciferase, NanoLuc).[13][14] This leads to a false-positive signal for pathway inhibition.

Troubleshooting Steps:

  • Perform a counter-screen using the purified reporter enzyme. Add your compound directly to a reaction containing the enzyme and its substrate (e.g., luciferin for luciferase) and measure the activity.

  • If inhibition is observed, your primary assay results are unreliable. You will need to switch to a different reporter system or an upstream assay that does not rely on that enzyme.

  • See Protocol 3 for a detailed methodology.

Q6: Could my compound be chelating essential metal ions in the assay?

A6: The structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, with its nitrogen atoms and carboxylic acid, has the potential to act as a chelator for metal ions. Many enzymes (e.g., metalloproteases, some kinases) require divalent cations like Mg²⁺, Mn²⁺, or Zn²⁺ for their activity. If your compound sequesters these ions, it will appear as an inhibitor.[5][15]

Troubleshooting Steps:

  • Perform the assay with and without a chelating agent like EDTA as a control to confirm metal dependence.

  • Test if the inhibitory activity of your compound can be reversed by adding an excess of the required metal ion. If the IC50 increases significantly with higher metal concentrations, chelation is a likely mechanism.

Troubleshooting Guides & Experimental Protocols
Protocol 1: Assessing Autofluorescence and Readout Interference

Objective: To determine if 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid intrinsically emits fluorescence or absorbs light at the wavelengths used in the primary assay.

Methodology:

  • Prepare Compound Plate: Create a serial dilution of your compound in a microplate, using the same plate type and assay buffer as your primary screen. Include wells with buffer only (blank) and a positive control fluorophore if available.

  • Read Plate (Fluorescence Mode): Place the plate in a plate reader. Set the excitation and emission wavelengths to match your primary assay.

  • Analyze Fluorescence Data: Subtract the average signal of the blank wells from the compound wells. A concentration-dependent increase in signal indicates autofluorescence.

  • Read Plate (Absorbance Mode): Scan the plate across a spectrum of wavelengths that includes your assay's excitation and emission wavelengths.

  • Analyze Absorbance Data: Significant absorbance at either wavelength indicates a potential for signal quenching.

Data Interpretation:

Compound Concentration (µM)Raw Fluorescence Signal (RFU)Blank-Subtracted Signal (RFU)Absorbance at 485 nmInterpretation
10015,20015,0500.25High Autofluorescence & Absorbance
508,1007,9500.12Moderate Autofluorescence & Absorbance
254,3004,1500.06Low Autofluorescence & Absorbance
0 (Blank)15000.01Background

Table shows hypothetical data indicating the compound is both autofluorescent and absorbs light near the assay wavelength.

Protocol 2: Detecting Compound Aggregation (Detergent-Based Assay)

Objective: To determine if the observed inhibitory activity is due to the formation of colloidal aggregates.

Methodology:

  • Prepare Two Assay Sets: Prepare two identical sets of assay plates to generate two full dose-response curves for your compound.

  • Assay Buffer Preparation:

    • Set A: Use the standard assay buffer.

    • Set B: Use the standard assay buffer supplemented with 0.05% (w/v) Triton X-100.

  • Perform Assay: Run your standard biochemical assay on both sets of plates, incubating the compound with the target protein according to your primary protocol.

  • Analyze Data: Calculate the IC50 value for each condition.

Data Interpretation:

ConditionIC50 of Compound (µM)Interpretation
Standard Buffer1.5Potent apparent inhibition
Buffer + 0.05% Triton X-10085.0>50-fold shift in IC50 indicates aggregation

A significant rightward shift (>10-fold) in IC50 in the presence of detergent is strong evidence that the primary activity was due to aggregation.[7]

Protocol 3: Counter-Screen for Reporter Enzyme Inhibition (Firefly Luciferase)

Objective: To test for direct inhibition of a common reporter enzyme.

Methodology:

  • Reagent Preparation: Prepare a solution of purified firefly luciferase enzyme in its assay buffer. Prepare the luciferin substrate according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

  • Compound Plate: Prepare a serial dilution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in a white, opaque microplate suitable for luminescence.

  • Reaction Initiation: Add the purified luciferase enzyme to the wells containing the compound and incubate for 10-15 minutes at room temperature.

  • Signal Generation: Place the plate in a luminometer equipped with injectors. Inject the luciferin substrate into each well and measure the luminescence signal immediately.

  • Analyze Data: Normalize the data to a vehicle control (e.g., DMSO) and calculate the IC50 for luciferase inhibition.

Data Interpretation:

  • If the compound shows a dose-dependent decrease in luminescence with an IC50 value at or near the potency observed in your primary cell-based reporter assay, the primary result is likely a false positive due to reporter enzyme inhibition.[2][14]

References
  • Baell J.B., Holloway G.A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Baell J., Walters M.A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Adam G.C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 19(9), 1306-1313. [Link]

  • Baell J.B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-10. [Link]

  • Dahlin J.L., Walters M.A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Ho P.I., et al. (2013). Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. ACS Chemical Biology, 8(6), 1234–1243. [Link]

  • Thorne N., Inglese J., Auld D.S. (2010). Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology. Chemistry & Biology, 17(6), 646-657. [Link]

  • de Souza A.M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences & Research, 1(1), 1-2. [Link]

  • Sykes Target Discovery (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Auld D.S., Inglese J. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]

  • Dahlin J.L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Capuzzi S.J., Muratov E.N., Tropsha A. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]

  • Engel J., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(1), 3-12. [Link]

  • Gellerman G., et al. (2004). Identification of small-molecule antagonists that inhibit an activator:coactivator interaction. PNAS, 101(51), 17694-17699. [Link]

  • Siegal G., et al. (2019). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. SLAS Discovery, 24(8), 847-854. [Link]

  • Thorne N., Auld D.S., Inglese J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • ResearchGate. (2016). Pan-assay interference compounds (PAINS). Figure from "Learning from our mistakes: The 'unknown knowns' in fragment screening". [Link]

  • Taylor & Francis Online. (2021). Pan-assay interference compounds – Knowledge and References. Expert Opinion on Drug Discovery. [Link]

  • Eurofins DiscoverX. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. [Link]

  • MySkinRecipes. 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. Product Page. [Link]

  • Molecular Biology Tutorials. Assay Troubleshooting. MB-About. [Link]

  • Nohta H., et al. (1993). [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. Yakugaku Zasshi, 113(6), 449-55. [Link]

  • ResearchGate. Pyridine derivatives as candidates for selective and sensitive fluorescent biosensors for lung cancer cell imaging and iron ions detection. Request PDF. [Link]

  • Wang Y., et al. (2020). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 16, 259-267. [Link]

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Technical Support Center: Enhancing the Selectivity of 4-Pyridin-3-yl-1H-pyrrole-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with the promising 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold. This chemical framework is a valuable starting point for developing potent kinase inhibitors.[1][2] However, a common challenge in kinase drug discovery is achieving high selectivity, as the ATP-binding site is highly conserved across the human kinome.[3][4][5] Off-target activity can lead to undesirable side effects or misinterpretation of experimental results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address specific issues you may encounter during your research. Our goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your experimental design.

Section 1: Initial Assessment & Characterization

FAQ 1: My lead compound based on the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold shows potent activity against my primary target, but I suspect off-target effects. How do I confirm and quantify its selectivity profile?

Answer:

Your suspicion is well-founded and addressing it early is critical. Moving from anecdotal evidence to a quantitative understanding of your compound's selectivity is the first essential step. The most robust method for this is comprehensive kinase inhibitor profiling.[5][6]

Causality: A promiscuous compound binds to multiple kinases, often because it targets the highly conserved ATP-binding pocket without exploiting the subtle differences that distinguish one kinase from another.[3][5] A quantitative profile will reveal the full spectrum of your compound's activity, identifying which kinases are inhibited and at what concentrations. This data is the foundation for any rational effort to improve selectivity.

Recommended Workflow: Tiered Kinase Profiling

We recommend a two-tiered approach for an efficient and cost-effective strategy.[6]

  • Tier 1: Single-Concentration Broad Screening. Screen your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases (commercial services offer panels of over 400 kinases).[6] The goal here is to quickly identify all potential "hits."

  • Tier 2: IC50 Determination for Hits. For any kinase that shows significant inhibition (e.g., >70% inhibition) in the Tier 1 screen, perform a full dose-response curve to determine the precise IC50 value.[6][7]

G cluster_0 Tiered Kinase Profiling Workflow A Lead Compound (4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid derivative) B Tier 1: Single-Concentration Screen (e.g., 1 µM against >400 kinases) A->B C Data Analysis: Identify kinases with >70% inhibition B->C D Tier 2: IC50 Determination (10-point dose-response curve for hits) C->D E Quantitative Selectivity Profile (Table of IC50 values) D->E F Decision Point: Proceed with selectivity optimization? E->F

Caption: A tiered workflow for efficient kinase selectivity profiling.

Data Presentation and Interpretation:

Your final output should be a table of IC50 values. This allows for a clear comparison of potency against your primary target versus off-targets.

Kinase TargetIC50 (nM)% Inhibition @ 1 µMComments
Primary Target (e.g., JAK2) 15 98% High Potency
Off-Target 1 (e.g., FLT3)8591%Significant off-target activity
Off-Target 2 (e.g., CDK2)25082%Moderate off-target activity
Off-Target 3 (e.g., SRC)1,20045%Weak off-target activity
Off-Target 4 (e.g., EGFR)>10,000<10%No significant activity

To quantify selectivity, you can use metrics like the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., 3 µM) divided by the total number of kinases tested.[6] A lower score is better. More advanced methods like the Gini coefficient can also provide a single value to rank-order inhibitor selectivity.[4]

Section 2: Strategy & Design for Improved Selectivity

FAQ 2: My initial screen confirmed that my compound is non-selective. What are the primary strategic approaches to improve the selectivity of this specific scaffold?

Answer:

Now that you have a quantitative baseline, you can employ several proven medicinal chemistry strategies. The key is to modify your scaffold to exploit unique features of your target kinase that are not present in the off-target enzymes.

Causality: Selectivity is achieved by increasing the binding affinity for the desired target while simultaneously decreasing the affinity for off-targets. This is done by introducing chemical moieties that form favorable interactions (e.g., hydrogen bonds, van der Waals forces) with non-conserved residues in the target's binding pocket or by introducing steric clashes that prevent binding to off-targets.

Key Strategic Approaches:

  • Exploit the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies across kinases. If your primary target has a small gatekeeper (e.g., threonine, valine), you can add a bulky substituent to your molecule that will be accommodated by the target but will sterically clash with off-targets that have a large gatekeeper (e.g., methionine, phenylalanine).[8]

  • Target Allosteric Sites: Instead of competing with ATP, allosteric inhibitors bind to a different, less-conserved pocket on the kinase.[9] This is an excellent strategy for achieving high selectivity, as allosteric sites are often unique to a specific kinase or kinase family.[9]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can add a reactive group (a "warhead" like an acrylamide) to your inhibitor. This forms a permanent covalent bond with the cysteine, leading to highly selective and potent inhibition.[8]

  • Target the Substrate-Binding Site: The substrate-binding site is generally less conserved than the ATP pocket. Designing inhibitors that interact with this region can significantly improve selectivity.[3]

G cluster_0 Strategies for Enhancing Kinase Inhibitor Selectivity A ATP-Competitive (Promiscuous) Binds to conserved hinge region B Gatekeeper Targeting Bulky group fits in target's pocket Clashes with off-target's large gatekeeper A->B improves upon C Allosteric Inhibition Binds to distinct, non-conserved site Induces conformational change A->C improves upon D Covalent Inhibition Warhead reacts with unique Cysteine Forms irreversible bond A->D improves upon

Caption: Major strategies to evolve from a non-selective to a selective inhibitor.

FAQ 3: How can I apply Structure-Activity Relationship (SAR) principles to methodically improve the selectivity of my compound series?

Answer:

A systematic Structure-Activity Relationship (SAR) study is the engine of your optimization campaign. For the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold, you should dissect the molecule into key regions and modify them systematically.

Causality: SAR establishes a correlation between a molecule's chemical structure and its biological activity. By making small, deliberate changes and observing the impact on both on-target potency and off-target activity, you can build a model of the pharmacophore and rationally design more selective compounds.[10][11][12]

Systematic Modification Strategy:

We can divide the scaffold into three primary modification zones:

G cluster_0 SAR Modification Zones img_node A Zone A: Pyridine Ring A->img_node Targets solvent-exposed region B Zone B: Pyrrole Core B->img_node Modify N-H for solubility/new vectors C Zone C: Carboxylic Acid C->img_node Modulate H-bonding & permeability

Caption: Key zones for SAR exploration on the core scaffold.

Zone A: The Pyridine Ring

  • Rationale: This part of the molecule often extends towards the solvent-exposed region of the kinase. Its interactions are critical for selectivity. The pyridine nitrogen can act as a hydrogen bond acceptor.[13]

  • Actionable Ideas:

    • Vary Substituents: Introduce small (methyl, chloro) or large (phenyl, morpholine) groups at positions 2, 4, 5, and 6 of the pyridine ring.

    • Modulate Electronics: Use electron-donating (methoxy) or electron-withdrawing (trifluoromethyl) groups to alter the pKa of the pyridine nitrogen and its hydrogen bonding capability.

    • Isomeric Scaffolds: Synthesize analogs where the pyrrole is attached to the 2- or 4-position of the pyridine to fundamentally change the vector of the molecule.[14]

Zone B: The Pyrrole Core

  • Rationale: The pyrrole N-H is a key hydrogen bond donor, often interacting with the kinase hinge region. Modifying this position can alter binding orientation or introduce new interactions.

  • Actionable Ideas:

    • N-Alkylation: Add small alkyl groups (methyl, ethyl) to the N1 position. This removes a hydrogen bond donor, which can decrease affinity for some kinases more than others.

    • Introduce Functional Groups: Synthesize N-aryl or N-heteroaryl analogs to probe for new pockets. An N-(2-methoxyethyl) group could improve solubility and potentially find a new hydrogen bond acceptor.

Zone C: The Carboxylic Acid

  • Rationale: The carboxylic acid is a strong hydrogen bond donor/acceptor and is typically charged at physiological pH. This impacts both binding and cell permeability.

  • Actionable Ideas:

    • Amide Scaffolding: Convert the carboxylic acid to a library of primary, secondary, and tertiary amides.[15] This is a classic strategy to replace a charged group with neutral hydrogen-bonding moieties, often improving cell permeability and introducing new vectors for SAR.[16]

    • Bioisosteric Replacement: Replace the carboxylic acid with bioisosteres like a tetrazole or hydroxamic acid to explore different acidity and geometric requirements for binding.

For each new analog, you must re-run, at a minimum, an IC50 assay for your primary target and your top 2-3 most problematic off-targets to see if you have improved the selectivity ratio.

Section 3: Practical Troubleshooting in the Lab

FAQ 4: I'm seeing a discrepancy between my biochemical assay data (IC50) and the results from my cellular assays. What could be causing this and how do I troubleshoot it?

Answer:

This is a very common and important observation. A discrepancy between biochemical and cellular assay results often indicates that factors beyond pure enzyme inhibition are at play.[17] Biochemical assays measure inhibition of an isolated, purified enzyme, while cellular assays measure the effect in a complex, living system.[4][17]

Causality: Several factors can cause this disconnect:

  • Cell Permeability: Your compound may be a potent enzyme inhibitor but may not be able to cross the cell membrane to reach its target. The carboxylic acid group on your scaffold, being charged, is a likely culprit.

  • High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that used in most biochemical assays (micromolar range).[4] For an ATP-competitive inhibitor, this high concentration of the natural substrate makes it much harder for your compound to bind, resulting in a weaker effect in cells.

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by enzymes within the cell.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Target Engagement: The kinase in a cell exists in complex with other proteins and may adopt conformations not present in the purified, recombinant form used in biochemical assays.[17]

Troubleshooting Protocol:

  • Confirm Target Engagement in Cells: Before measuring downstream effects, confirm your compound is actually binding to the target kinase inside intact cells.

    • Method: Use a target engagement assay like NanoBRET™ . This assay measures the displacement of a tracer from the target kinase by your compound in live cells, providing a direct measure of binding affinity and residence time.[5][17]

  • Run a Cellular Phosphorylation Assay: Measure the inhibition of the direct downstream substrate of your target kinase.

    • Method: Use a phospho-specific antibody in a Western Blot or ELISA format to quantify the phosphorylation status of the substrate in treated vs. untreated cells.[17] This directly measures the functional consequence of kinase inhibition in a cellular context.

  • Assess Cell Permeability:

    • Method: Use a parallel artificial membrane permeability assay (PAMPA) as a first-pass, cell-free assessment. If results are poor, consider modifying the compound (e.g., converting the carboxylic acid to an ester prodrug or a neutral amide) to improve lipophilicity.

  • Evaluate Metabolic Stability:

    • Method: Incubate your compound with liver microsomes and measure its depletion over time using LC-MS. This will give you an indication of its metabolic half-life.

By systematically working through these steps, you can diagnose the reason for the discrepancy and focus your optimization efforts on the right property (e.g., permeability, metabolic stability, or intrinsic potency).

References

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology.
  • New technique improves the selectivity of kinase inhibitors. Drug Target Review.
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
  • Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. MySkinRecipes.
  • 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. Echemi.
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI.
  • 885954-13-2|4-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid. BLDpharm.
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

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Technical Support Center: Scale-Up Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into common challenges, provide practical troubleshooting advice, and answer frequently asked questions to ensure a robust and efficient scale-up campaign.

Introduction to the Synthesis and its Challenges

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic building block, notably utilized as a key intermediate in the synthesis of various kinase inhibitors. While several synthetic routes are reported in the literature, scaling these processes introduces significant challenges that are often not apparent at the bench scale. These can include issues with reagent solubility, reaction exotherms, difficult purifications, and ensuring consistent batch-to-batch quality.

This guide will focus on a common and adaptable synthetic strategy: the multicomponent reaction of a β-ketoester, an aminocrotonate equivalent, and 3-bromopyridine, followed by hydrolysis. We will explore the critical parameters and potential pitfalls at each stage of this process.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific problems you may encounter during the scale-up synthesis, providing potential causes and actionable solutions.

Issue 1: Incomplete Reaction and Stalling

  • Symptom: In-process control (e.g., HPLC, UPLC) shows significant amounts of starting material remaining after the expected reaction time.

  • Potential Causes:

    • Insufficient Mass Transfer: In larger reactors, inefficient stirring can lead to poor mixing of reagents, especially in heterogeneous mixtures.

    • Temperature Gradients: "Hot spots" or uneven heating within a large reactor can lead to localized side reactions or degradation, while other areas may be too cool for the reaction to proceed efficiently.

    • Lower Effective Concentration: On scale-up, additions may be slower, leading to a lower effective concentration of a key reagent at any given time.

  • Solutions:

    • Optimize Agitation: Characterize the mixing in your reactor. Consider using a different impeller design (e.g., pitched-blade turbine for better top-to-bottom turnover) or increasing the agitation speed, if possible without causing splashing or shearing of sensitive molecules.

    • Controlled Reagent Addition: Instead of a single large addition, add one of the key reagents (e.g., the base or the bromopyridine) slowly via a dosing pump to maintain a consistent reaction temperature and concentration profile.

    • Solvent Selection: A solvent system that fully solubilizes all reactants is ideal. If this is not feasible, consider a phase-transfer catalyst to improve the reaction between components in different phases.

Issue 2: Formation of Key Impurities

  • Symptom: HPLC analysis reveals consistent formation of one or more significant impurities that are difficult to remove in downstream processing. A common impurity in this synthesis is the N-alkylated pyridinium salt.

  • Potential Causes:

    • Over-alkylation: The nitrogen on the pyridine ring can be susceptible to alkylation, especially at elevated temperatures or with prolonged reaction times.

    • Side Reactions of Intermediates: Reactive intermediates may dimerize or react with other components in the mixture if not consumed quickly by the desired reaction pathway.

  • Solutions:

    • Strict Temperature Control: Implement a robust cooling system for the reactor to manage any exotherms, especially during reagent addition. Define a narrow and validated temperature range for the reaction.

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the pyrrole precursor relative to the bromopyridine may help to minimize over-alkylation.

    • Work-up Quench: At the end of the reaction, a specific quenching step (e.g., addition of a mild acid or base) can neutralize reactive species and prevent further impurity formation during work-up.

Issue 3: Difficulties with Product Isolation and Purification

  • Symptom: The crude product is an oil or a sticky solid that is difficult to filter and dry. Crystallization attempts result in poor recovery or do not significantly improve purity.

  • Potential Causes:

    • Amorphous Product: The product may be precipitating out of solution as an amorphous solid, which can trap solvents and impurities.

    • "Oiling Out": During crystallization, if the solution is supersaturated at a temperature above the melting point of the product (or a product-solvent eutectic), it can separate as a liquid phase ("oil out") instead of forming crystals.

    • Residual Solvents: High-boiling point solvents used in the reaction may be difficult to remove completely, leading to a non-solid final product.

  • Solutions:

    • Systematic Crystallization Study:

      • Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Control the cooling rate. A slow, controlled cooling profile is more likely to yield a crystalline solid than rapid cooling.

      • Consider using seeding. Adding a small amount of pure crystalline product to the supersaturated solution can induce crystallization and lead to a more uniform particle size.

    • Anti-Solvent Precipitation: If direct crystallization is challenging, an alternative is to dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to precipitate it as a solid.

    • Solvent Swap: Before isolation, consider a distillation step to replace a high-boiling point reaction solvent with a more volatile solvent that is easier to remove during drying.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most amenable to the scale-up of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid?

While several routes exist, a robust choice for scale-up is often a convergent synthesis that builds the pyrrole ring with the pyridine substituent already in place or added in a well-controlled manner. A modified Hantzsch pyrrole synthesis or a multicomponent reaction involving an enamine, a β-ketoester, and a suitable electrophile is often preferred over linear sequences due to higher convergence and potentially fewer steps.

Q2: What are the critical process parameters to monitor during the reaction?

For the synthesis of the pyrrole core, the following parameters are critical:

  • Temperature: As discussed, this affects reaction rate and impurity formation.

  • pH/Basicity: The choice and amount of base can be crucial for deprotonation steps and can also influence side reactions.

  • Reaction Concentration: This impacts reaction kinetics and can also affect product solubility and isolation.

  • Water Content: In some steps, the presence of water can be detrimental, leading to hydrolysis of intermediates or reagents. Ensure solvents are adequately dried if necessary.

Q3: How can I best handle the final hydrolysis step from the ester to the carboxylic acid on a large scale?

  • Choice of Base: While NaOH or KOH are common, consider using lithium hydroxide (LiOH) as it can sometimes lead to cleaner reactions and easier work-ups.

  • Solvent: A mixture of an organic solvent (like THF or dioxane) and water is typically needed to ensure solubility of both the ester and the inorganic base.

  • Work-up and pH Adjustment: After hydrolysis, the reaction mixture will be basic. The product is isolated by acidifying the aqueous layer to its isoelectric point to precipitate the carboxylic acid. This acidification must be done slowly and with good cooling to control the exotherm and obtain a filterable solid. The final pH should be carefully controlled to maximize yield, as the product may have some solubility at very low pH.

Q4: What are the safety considerations for this process?

  • Exotherms: Be aware of potentially exothermic steps, particularly any neutralization or quenching steps. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.

  • Reagent Handling: Handle all reagents, especially bases and alkylating agents, with appropriate personal protective equipment (PPE).

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents being used. Ensure the reactor is properly grounded and that there is adequate ventilation.

Experimental Workflow and Visualization

Proposed Synthetic Pathway

A common approach involves the reaction of ethyl 2-(pyridin-3-yl)-3-oxobutanoate with an aminocrotonate derivative, followed by hydrolysis.

Synthetic Pathway cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Saponification A Ethyl 2-(pyridin-3-yl)-3-oxobutanoate D Ethyl 4-(pyridin-3-yl)-5-methyl-1H-pyrrole-3-carboxylate A->D Multicomponent Reaction B Ethyl 3-aminobut-2-enoate B->D C Base (e.g., Piperidine) Solvent (e.g., Ethanol) C->D E Ethyl 4-(pyridin-3-yl)-5-methyl-1H-pyrrole-3-carboxylate G 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid E->G Hydrolysis F Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) F->G

Caption: A two-step synthetic approach to the target molecule.

Troubleshooting Decision Tree for Poor Yield

Troubleshooting Poor Yield cluster_reaction Reaction Issues cluster_isolation Isolation Issues cluster_solutions Potential Solutions Start Poor Yield Observed CheckReaction Analyze Crude Reaction Mixture (HPLC) Start->CheckReaction CheckIsolation Review Isolation & Purification Data Start->CheckIsolation Incomplete High Starting Material? CheckReaction->Incomplete Impurity Major Impurity Peak? CheckReaction->Impurity Solubility Product Soluble in Mother Liquor? CheckIsolation->Solubility Handling Physical Loss During Transfer/Filtration? CheckIsolation->Handling Sol_Temp Increase Temperature or Time Incomplete->Sol_Temp Sol_Mixing Improve Agitation Incomplete->Sol_Mixing Sol_Impurity Optimize Temp/Stoichiometry Impurity->Sol_Impurity Sol_Crystallization Optimize Crystallization Solvent/Cooling Solubility->Sol_Crystallization Sol_pH Adjust pH for Precipitation Solubility->Sol_pH

Caption: A decision tree for troubleshooting poor product yield.

Detailed Protocol: Example Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-(pyridin-3-yl)-5-methyl-1H-pyrrole-3-carboxylate

  • Reactor Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet, charge ethyl 2-(pyridin-3-yl)-3-oxobutanoate (1.0 eq) and ethanol (5 L/kg).

  • Reagent Addition: Begin agitation and add ethyl 3-aminobut-2-enoate (1.1 eq) followed by piperidine (0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by HPLC. The reaction is typically complete in 8-12 hours.

  • Cooling and Isolation: Once complete, cool the reaction mixture to 0-5 °C over 2-3 hours. The product should precipitate.

  • Filtration and Drying: Filter the solid product, wash with cold ethanol (2 L/kg), and dry under vacuum at 50 °C to a constant weight.

Step 2: Hydrolysis to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • Reactor Setup: Charge the ethyl ester intermediate (1.0 eq) and a 1:1 mixture of ethanol and water (10 L/kg) to a clean reactor.

  • Base Addition: Add sodium hydroxide (2.5 eq) as a 4 M aqueous solution via a dosing pump over 1 hour, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the mixture to 60 °C and hold for 4-6 hours, monitoring by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Precipitation: Transfer the filtrate to a clean vessel and cool to 10-15 °C. Slowly add 6 M hydrochloric acid to adjust the pH to approximately 3-4. The product will precipitate as a solid.

  • Isolation: Stir the slurry for 1-2 hours at 10-15 °C, then filter the product. Wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 60 °C to a constant weight.

Data Summary Table
StepParameterTypical Value
Step 1 Yield75-85%
Purity (HPLC)>98%
Step 2 Yield88-95%
Purity (HPLC)>99%
Overall Yield66-80%

References

  • Multicomponent Reactions in Organic Synthesis. Chemical Reviews. A comprehensive review of multicomponent reactions, which are highly relevant for the efficient synthesis of complex molecules like the target compound. [Link]

  • The Paal-Knorr Pyrrole Synthesis. Chemical Reviews. This reference provides a detailed overview of one of the most fundamental methods for pyrrole synthesis, offering mechanistic insights applicable to the target synthesis. [Link]

  • Process Development and Scale-Up of a Multicomponent Reaction. Organic Process Research & Development. This journal is a key resource for articles on scaling up organic reactions, providing practical examples and considerations. [Link]

  • Control of Impurities in Pharmaceutical Products. ICH Harmonised Tripartite Guideline Q3A(R2). This regulatory guideline from the International Council for Harmonisation provides the framework for the control of impurities in new drug substances, which is a critical consideration for any scale-up process. [Link]

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This molecule is a valuable heterocyclic building block, frequently utilized in medicinal chemistry for the synthesis of complex therapeutic agents.[1][2] However, its synthesis can be accompanied by the formation of persistent and often challenging-to-identify byproducts.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, identify unknown impurities, and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid?

Based on the inherent reactivity of the pyrrole and pyridine cores, as well as the carboxylic acid moiety, several classes of byproducts are commonly encountered. The most prevalent are products of decarboxylation, oxidation, and polymerization.

  • Decarboxylation Product: The most common byproduct is often 3-(1H-pyrrol-4-yl)pyridine, which results from the loss of CO₂ from the parent molecule. Pyrrole-carboxylic acids are known to undergo decarboxylation, a process that can be catalyzed by acid or heat.[3][4][5][6] Given that many pyrrole syntheses, such as the Paal-Knorr or Hantzsch methods, are conducted under acidic or elevated temperature conditions, the formation of this byproduct is highly probable.[7][8]

  • Oxidation Products: Pyrrole rings are electron-rich and highly susceptible to oxidation, especially when exposed to air.[9][10] This can lead to a variety of oxidized species, including pyrrolinones or more complex, colored oligomers. The appearance of dark brown or black coloration in your reaction mixture is a strong indicator of oxidative degradation.[11]

  • Polymerization Products: Under strongly acidic conditions, pyrroles are prone to polymerization, forming what is often referred to as "pyrrole black," a mixture of insoluble, high-molecular-weight polymers.[12] This is typically observed when acid concentrations are too high or reaction times are excessively long.

  • N-Oxides: The nitrogen atom on the pyridine ring is basic and can be oxidized, particularly if strong oxidizing agents are present, to form the corresponding pyridine-N-oxide derivative.[13][14]

Q2: My reaction mixture has turned dark brown or black. What is the likely cause and how can I prevent it?

This is a classic sign of pyrrole oxidation and/or polymerization.[9][11] The electron-rich nature of the pyrrole ring makes it highly sensitive to acidic and oxidative conditions.

Causality:

  • Oxidation: Unsubstituted positions on the pyrrole ring can react with atmospheric oxygen, especially at elevated temperatures, to form radical species that couple and degrade into complex, colored mixtures.[10]

  • Acid-Catalyzed Polymerization: In the presence of strong acid, the pyrrole ring can be protonated. This activates the ring, leading to electrophilic attack on another neutral pyrrole molecule, initiating a polymerization cascade.[12]

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Control Acidity: Use the minimum effective concentration of acid catalyst. Harsh acidic conditions (pH < 3) can accelerate both polymerization and furan formation as a side reaction in Paal-Knorr type syntheses.[7]

  • Temperature Management: Avoid unnecessarily high temperatures or prolonged heating, as this accelerates degradation pathways.

  • Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen) can help remove dissolved oxygen.

Q3: My mass spectrometry data shows a significant peak corresponding to a mass loss of 44 Da relative to my product. What is this species?

A mass loss of 44 Da is the definitive signature of decarboxylation (the loss of a CO₂ group). The resulting byproduct is 3-(1H-pyrrol-4-yl)pyridine .

This occurs because the C-C bond connecting the carboxylic acid to the pyrrole ring cleaves under thermal or acidic stress. The mechanism for the decarboxylation of pyrrole-2-carboxylic acid has been shown to proceed via protonation of the pyrrole ring, which stabilizes the resulting intermediate.[3][5] A similar mechanism is expected for the 3-carboxy isomer.

Q4: How can I differentiate between my target molecule and its decarboxylated byproduct using ¹H NMR spectroscopy?

Distinguishing between the desired product and its decarboxylated analog via ¹H NMR is straightforward. Look for these key differences:

  • Carboxylic Acid Proton: The most obvious change is the complete disappearance of the broad singlet corresponding to the carboxylic acid (-COOH) proton in the downfield region of the spectrum (typically >10 ppm).

  • Pyrrole Ring Protons: The chemical environment of the protons on the pyrrole ring will change. Specifically, the proton at the C3 position (where the carboxylic acid was) will now be a standard aromatic proton, appearing as a new signal in the 6-7 ppm region. The symmetry of the pyrrole proton signals may also change, leading to different coupling patterns.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Workflow for Byproduct Identification

When faced with an unknown impurity, a systematic approach is crucial for efficient identification. This workflow guides you from initial detection to final structural confirmation.

Byproduct_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Isolation cluster_2 Phase 3: Structural Elucidation A Initial Analysis (TLC, LC-MS, 1H NMR of crude) B Quantify Impurity (e.g., % area by HPLC) A->B Impurity detected C Is impurity >0.1%? (ICH Guideline) B->C D Isolate Impurity (Prep-HPLC, Column Chromatography) C->D Yes E High-Resolution Mass Spec (HRMS) (Determine exact mass & formula) D->E F 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) E->F G Propose Structure F->G H Confirm Structure (Compare with reference or synthesize standard) G->H

Caption: Workflow for the systematic identification of unknown byproducts.

Guide 2: Potential Byproduct Formation Pathways

Understanding how byproducts form can help in devising strategies to minimize them. The diagram below illustrates the primary synthesis route and the competing side reactions.

Reaction_Pathways Start Starting Materials (e.g., 1,4-dicarbonyl precursor + 3-aminopyridine) Product TARGET MOLECULE 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Start->Product Main Reaction (e.g., Paal-Knorr) Decarbox Decarboxylation Product 3-(1H-pyrrol-4-yl)pyridine Product->Decarbox Heat / Acid (-CO2) Oxidation Oxidation Products (Pyrrolinones, Oligomers) Product->Oxidation O2 / Air

Caption: Key reaction pathways in the synthesis of the target molecule.

Data Summary Table

The table below summarizes the key analytical signatures for the most common byproducts to aid in their rapid identification.

Byproduct NameStructureMolecular FormulaΔMass from Target (Da)Key Analytical Signature
Target Molecule 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acidC₁₀H₈N₂O₂0M.W. = 188.18
Decarboxylation Product 3-(1H-pyrrol-4-yl)pyridineC₉H₈N₂-44.00MS: [M+H]⁺ at m/z 145. ¹H NMR: Absence of -COOH signal.
Oxidation Product (Example) 4-(pyridin-3-yl)-1H-pyrrol-2(5H)-oneC₉H₈N₂O-12.00MS: [M+H]⁺ at m/z 161. IR: Appearance of C=O stretch (~1700 cm⁻¹).
Pyridine N-Oxide Product 4-(1-oxido-pyridin-1-ium-3-yl)-1H-pyrrole-3-carboxylic acidC₁₀H₈N₂O₃+16.00MS: [M+H]⁺ at m/z 205. ¹H NMR: Downfield shift of pyridine protons.

Detailed Experimental Protocols

Protocol 1: General Purpose HPLC-MS Method for Impurity Profiling

This method provides a robust starting point for separating the target molecule from its common, less polar (decarboxylated) and more polar (oxidized) byproducts.[15][16]

  • Instrumentation: HPLC system with a UV detector coupled to a mass spectrometer (e.g., ESI-QTOF or Quadrupole).[17][18]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm and 280 nm. MS scan in positive ion mode from m/z 100-500.

  • Expected Elution Order: More polar oxidized byproducts will elute first, followed by the target carboxylic acid, and finally the less polar decarboxylated byproduct.

Protocol 2: NMR Analysis for Structural Elucidation of an Unknown Impurity

Once an impurity has been isolated, this series of NMR experiments will allow for its complete structural characterization.[19][20][21][22]

  • ¹H NMR: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). This initial spectrum provides information on the number of different proton environments, their integration (relative ratios), and coupling patterns (neighboring protons).[20]

  • ¹³C NMR & DEPT-135: This provides the number of unique carbon signals. The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.[23]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is essential for mapping out spin systems within the molecule, such as the protons on the pyrrole and pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key experiment for piecing together the molecular skeleton by connecting different fragments (e.g., connecting the pyrrole ring to the pyridine ring).

  • Data Interpretation: By systematically analyzing the correlations from COSY, HSQC, and HMBC, you can build the complete connectivity of the molecule and confidently assign its structure.

References

  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemical Asian Journal, 11(2), 155-167. [Link]

  • Wikipedia contributors. (2024). Pyrrole. In Wikipedia, The Free Encyclopedia. [Link]

  • Kresge, A. J., & Chiang, Y. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]

  • Liang, J., Wang, B., & Cao, Z. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 11(04), 855-870. [Link]

  • Liang, J., Wang, B., & Cao, Z. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Kresge, A. J., & Chiang, Y. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]

  • Howard, J. K., et al. (2015). The Oxidation of Pyrrole. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Pyrrole and Pyrrole Derivatives. [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4618. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Resolve Mass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Infinitia. (2022). Chemical analytical techniques in industry. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(28), 4755-4766. [Link]

  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines. [Link]

  • Organ, M. G., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Chemistry, 16(40), 12091-12094. [Link]

  • Nandi, G. C. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Synthetic Communications, 48(24), 3025-3051. [Link]

  • Wikipedia contributors. (2024). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Nandi, G. C. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate. [Link]

  • El-Seedi, H. R., et al. (2012). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Chromatographic Science, 50(4), 340-351. [Link]

  • MySkinRecipes. (n.d.). 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid. [Link]

  • MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

  • PubChem. (n.d.). Pyrrole-3-carboxylic acid. [Link]

  • IIP Series. (n.d.). MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. [Link]

  • Chemrevise. (n.d.). 22.Analytical Techniques. [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

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Reaction monitoring techniques for "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This molecule represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The synthesis, while conceptually straightforward, often presents challenges related to reaction monitoring, product isolation, and purity assessment.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and drug development professionals to provide both theoretical understanding and practical, actionable solutions to common experimental hurdles. Our goal is to empower you to navigate the synthesis with confidence and achieve reliable, reproducible results.

Section 1: Synthesis Strategy & Reaction Monitoring FAQs

This section addresses common questions regarding the synthetic approach and the selection of appropriate analytical techniques to monitor the reaction's progress. A well-monitored reaction is the cornerstone of a successful synthesis.

Q1: What is a common and reliable synthetic route for this type of substituted pyrrole, and where are the critical monitoring points?

A common and robust method for constructing the substituted pyrrole core is the Paal-Knorr synthesis .[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][4][5] For the target molecule, this would likely involve a precursor like ethyl 2-(pyridin-3-yl)-3-formylpropanoate reacting with an ammonia source. The reaction is typically acid-catalyzed.[2][3]

The critical monitoring points are:

  • Consumption of Starting Material: Tracking the disappearance of the 1,4-dicarbonyl precursor.

  • Formation of Intermediate (if applicable): In some cases, an intermediate imine or hemiaminal may be detectable.[1][2][5]

  • Formation of the Pyrrole Product: Observing the appearance of the aromatic pyrrole ring.

  • Hydrolysis (if starting from an ester): If the synthesis yields the ethyl ester, a final saponification step is required, which must be monitored for the disappearance of the ester and the appearance of the carboxylic acid.

Paal_Knorr_Workflow cluster_synthesis Part 1: Pyrrole Ring Formation cluster_hydrolysis Part 2: Hydrolysis cluster_monitoring Monitoring Points A 1,4-Dicarbonyl Precursor + Amine Source B Paal-Knorr Cyclization (Acid-Catalyzed) A->B Reaction Start C Pyrrole Ester Intermediate B->C Product Formation M1 Monitor A disappearance Monitor C appearance B->M1 D Saponification (e.g., NaOH, H₂O) C->D Hydrolysis Start E Final Carboxylic Acid Product D->E Product Formation M2 Monitor C disappearance Monitor E appearance D->M2

Caption: Workflow for Paal-Knorr synthesis with key monitoring stages.

Q2: How do I select the right Thin-Layer Chromatography (TLC) mobile phase to monitor this reaction?

The key is to find a solvent system that provides good separation between your starting material (less polar) and your product (highly polar). The target molecule, with both a pyridine ring and a carboxylic acid, is very polar.

Recommended Starting Point: A common mobile phase for polar compounds is a mixture of a non-polar solvent (like Hexanes or Dichloromethane, DCM) and a polar solvent (like Ethyl Acetate, EA, or Methanol, MeOH).

Problem EncounteredSuggested SolutionRationale
All spots remain at the baseline (Rf ≈ 0) The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 10% MeOH in DCM to 20% MeOH in DCM).[6][7]A more polar mobile phase is required to compete with the stationary phase and move the highly polar analytes up the plate.
All spots run with the solvent front (Rf ≈ 1) The eluent is too polar. Decrease the proportion of the polar solvent.[6][7]A less polar mobile phase will allow the polar analytes to interact more strongly with the silica gel, slowing their movement.
Streaking or elongated spots The sample is overloaded, or the compound is interacting too strongly with the acidic silica gel.[6] Add a small amount (0.5-2%) of acetic or formic acid to the mobile phase.[6] For base-sensitive compounds, triethylamine can be added.[6]The acid in the eluent protonates the carboxylic acid and pyridine nitrogen, reducing their interaction with silica gel and leading to sharper spots.

A good target Rf (retention factor) for your product is typically between 0.2 and 0.4 to ensure good separation and accurate assessment.[8]

Q3: My compound is not UV-active or the spots are faint. What visualization methods can I use for TLC?

While pyridine and pyrrole rings are typically UV-active, if visualization is poor, several staining methods can be employed:

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized (alkenes, alkynes, alcohols, aldehydes, etc.). The pyrrole ring is susceptible to oxidation.[9] The stain appears as yellow/brown spots on a purple background.

  • Anisaldehyde Stain: This stain can give a range of colors for different functional groups and is often very sensitive. It is particularly useful for distinguishing between compounds with similar Rf values that may appear as different colors.[10]

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots. This is a non-destructive method.

Q4: Can I use HPLC to monitor the reaction? What would be a good starting method?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent, quantitative technique for monitoring this synthesis.[][12] Given the polar nature of the target molecule, a reversed-phase method is most appropriate.

Recommended Starting HPLC Method:

ParameterRecommended ConditionRationale & Notes
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase suitable for a wide range of polarities.[13]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid modifier improves peak shape for basic compounds like pyridine by preventing tailing and ensures the carboxylic acid is protonated.[13]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) with 0.1% acidACN is a common organic modifier with good UV transparency.
Detection UV-Vis Detector at ~254 nm or 280 nmThe aromatic rings of both pyrrole and pyridine should have strong absorbance in this region.[12]
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage (e.g., 95% B) over 10-15 minutes.A gradient is essential to elute both the less polar starting materials and the highly polar product within a reasonable time.[8]

Monitoring involves injecting aliquots of the reaction mixture (after quenching and dilution) and tracking the peak area of the starting material decreasing while the product peak area increases.

Q5: Is ¹H NMR spectroscopy useful for real-time reaction monitoring?

While taking ¹H NMR of the crude reaction mixture can be very informative, it's often more practical for a final confirmation rather than real-time monitoring unless specialized equipment is available. The N-H proton of the pyrrole can sometimes be broad and difficult to observe.[14][15] However, the appearance of characteristic signals for the pyrrole ring protons and the disappearance of starting material signals (e.g., aldehyde proton) are definitive indicators of reaction progress.[16]

Key ¹H NMR Signals to Monitor:

  • Pyrrole Ring Protons: Look for new aromatic signals, typically in the 6-8 ppm region.[16][17]

  • Disappearance of Aldehyde Proton: If your precursor has a formyl group, its signal (around 9-10 ppm) should disappear.

  • N-H Proton: A broad singlet, often above 8 ppm, indicates the formation of the N-H pyrrole.[17]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis and workup.

Problem: The reaction is stalled or incomplete after a prolonged time.

Troubleshooting_Incomplete Start Problem: Reaction is Incomplete Q1 Is the catalyst active? Start->Q1 A1_Yes Check Temperature Q1->A1_Yes Yes A1_No Add fresh acid catalyst (e.g., Acetic Acid) Q1->A1_No No Q2 Is temperature optimal? A1_Yes->Q2 A2_Yes Check amine source Q2->A2_Yes Yes A2_No Increase temperature moderately (e.g., reflux) Q2->A2_No No Q3 Is amine source volatile? A2_Yes->Q3 A3_Yes Use an ammonium salt (e.g., NH₄OAc) or run in a sealed vessel Q3->A3_Yes Yes A3_No Consider side reactions or equilibrium issues. Q3->A3_No No

Caption: Decision workflow for troubleshooting an incomplete Paal-Knorr reaction.

  • Cause 1: Inactive Catalyst. The Paal-Knorr reaction is often acid-catalyzed.[2] If the acid is too weak, has been neutralized, or is not present in sufficient quantity, the reaction rate will be slow.

    • Solution: Add a catalytic amount of a weak acid like glacial acetic acid.[4] Avoid strong acids, which can promote the formation of furan byproducts.[2][3]

  • Cause 2: Insufficient Temperature. The ring-closing step of the mechanism can have a significant activation energy.[5]

    • Solution: Increase the reaction temperature. Refluxing in a solvent like ethanol or toluene is common. Microwave-assisted synthesis can also dramatically reduce reaction times.[4]

  • Cause 3: Loss of Amine. If using ammonia or a volatile primary amine, it may evaporate from the reaction mixture, especially at elevated temperatures.

    • Solution: Use an ammonium salt like ammonium acetate as the ammonia source, or conduct the reaction in a sealed vessel.[1]

Problem: The final product is difficult to purify and is contaminated with starting material.
  • Cause: Similar Polarity or High Polarity. The carboxylic acid product is highly polar and may adhere strongly to silica gel, leading to poor recovery and streaking during column chromatography.[18]

  • Solution 1: Acid/Base Extraction. This is a highly effective method for separating a carboxylic acid from neutral or basic impurities.[18][19]

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will deprotonate and move to the aqueous layer, while less acidic impurities remain in the organic layer.[18]

    • Separate the layers.

    • Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 6M HCl) until the product precipitates.[18]

    • Collect the solid product by vacuum filtration.

  • Solution 2: Reversed-Phase Chromatography. If normal-phase chromatography fails, reversed-phase (C18) flash chromatography is an excellent alternative for purifying highly polar compounds.[13]

    • Eluent: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically used.[13]

  • Solution 3: Modified Normal-Phase Chromatography. When using silica gel, add 0.5-1% acetic or formic acid to the mobile phase.[18] This keeps the carboxylic acid protonated, minimizing its interaction with the silica surface and improving elution.[18]

Problem: I'm observing a major side product in my analysis.
  • Cause: Furan Formation. In the presence of strong acid and a limited amount of the amine nucleophile, the 1,4-dicarbonyl compound can undergo an intramolecular cyclization and dehydration to form a furan derivative.[3][5] This is the primary competing reaction pathway.

  • Solution:

    • Control pH: Ensure the reaction is run under neutral or weakly acidic conditions (e.g., using acetic acid). Avoid strong mineral acids like HCl or H₂SO₄.[2]

    • Use Excess Amine: Employing an excess of the amine or ammonia source will favor the pyrrole formation pathway by mass action.[2]

References

  • Chromatography: TLC Tips. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Thin Layer Chromatography (TLC). [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. [Link]

  • Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. PMC - PubMed Central. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Process for the purification of carboxylic acids.
  • When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. [Link]

  • Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. PMC - PubMed Central - NIH. [Link]

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structural Elucidation of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a descriptive detail; it is the very foundation of its function. The compound at the center of our discussion, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid , belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Pyrrole and pyridine moieties are prevalent in pharmacologically active agents, often serving as key scaffolds for kinase inhibitors in oncology or as crucial components in novel antibacterial agents.[1] The biological activity of such molecules is intrinsically linked to their specific stereochemistry and conformation, which dictates their binding affinity to target proteins and enzymes.[2]

Therefore, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step in the research and development pipeline. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive and high-resolution map of atomic positions.[3][4] This guide will provide an in-depth, comparative analysis of the structural determination of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, with a primary focus on the experimental workflow of X-ray crystallography. We will explore the causality behind experimental choices and objectively compare this "gold standard" technique with other powerful, yet indirect, methods of structural elucidation.

The Gold Standard: Why X-ray Crystallography is Definitive

Single-crystal X-ray crystallography is a powerful analytical technique that provides a detailed, three-dimensional picture of the atomic and molecular structure of a crystalline material.[5][6] The method relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[7] By measuring the angles and intensities of the diffracted beams, we can generate a three-dimensional map of the electron density within the crystal.[7] From this electron density map, we can determine the precise location of each atom, as well as bond lengths, bond angles, and intermolecular interactions.[8][9]

The definitive nature of SCXRD lies in its ability to provide a direct visualization of the molecule's structure. Unlike spectroscopic methods that provide information about the local environment of atoms or the connectivity of the molecule, X-ray crystallography provides a complete and unambiguous picture of the entire molecule in the solid state. This is crucial for resolving any ambiguities in stereochemistry, conformation, or tautomeric forms that may be difficult to discern with other techniques.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized powder to a fully refined crystal structure is a multi-step process that requires careful planning and execution. Each step is critical for obtaining high-quality data and an accurate final structure.

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and free of defects. For small organic molecules like 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, several techniques can be employed.[10][11]

Detailed Protocol: Crystal Growth by Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[12] It relies on the slow diffusion of a precipitant (a solvent in which the compound is poorly soluble) into a solution of the compound, gradually inducing supersaturation and crystallization.

  • Solvent Selection: The choice of solvents is paramount. A "good" solvent should fully dissolve the compound, while the "precipitant" should be miscible with the good solvent but should not dissolve the compound. For 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be a good starting point, with a less polar, more volatile solvent like diethyl ether or ethyl acetate as the precipitant.

  • Apparatus Setup:

    • Prepare a concentrated solution of the compound in the "good" solvent in a small, open vial (e.g., a 1 mL vial).

    • Place this vial inside a larger, sealed container (e.g., a 20 mL scintillation vial or a small beaker).

    • Add the "precipitant" to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant temperature. The more volatile precipitant will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth over several days to weeks.

Causality Behind Choices: The slow rate of diffusion is crucial for allowing the molecules to arrange themselves into a well-ordered crystal lattice. Rapid precipitation, on the other hand, would lead to the formation of an amorphous solid or a microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

Alternative Crystallization Techniques

TechniquePrincipleBest Suited For
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration and leading to crystallization.[12][13]Thermally stable, non-volatile compounds.
Solvent Layering A less dense precipitant is carefully layered on top of a denser solution of the compound. Crystallization occurs at the interface.[12]When a suitable volatile precipitant for vapor diffusion is not available.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[11][14]Compounds with a significant temperature-dependent solubility.
Part 2: Data Collection and Processing

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a series of diffraction images. These images are then processed to generate a list of reflection intensities and their corresponding Miller indices (h, k, l), which describe the orientation of the crystal planes that produced the diffraction spots.

Diagram: X-ray Crystallography Workflow

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Compound Synthesis (Powder) crystal_growth Crystal Growth (e.g., Vapor Diffusion) synthesis->crystal_growth Dissolution & Supersaturation data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection Mounting & Cooling structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Data (h, k, l, I) refinement Structure Refinement structure_solution->refinement Iterative Fitting validation Structure Validation (R-factor, etc.) refinement->validation Quality Assessment final_structure Final Structure (CIF file) validation->final_structure Model Accepted

Caption: A streamlined workflow for determining a molecular structure via single-crystal X-ray crystallography.

Part 3: Structure Solution, Refinement, and Validation

The processed diffraction data contains the intensities of the reflections but lacks the crucial phase information needed to directly calculate the electron density map. This is known as the "phase problem." For small molecules, this problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.[7]

Once an initial electron density map is obtained, a molecular model is built into the density. This model is then refined through a least-squares process, where the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (derived from the experimental intensities) and the calculated structure factors (derived from the model).[7]

The Self-Validating System: The R-factor

A key metric for assessing the quality of the refined structure is the crystallographic R-factor (or residual factor).[15] It is a measure of the agreement between the experimental data and the calculated model.[16]

R-factor = Σ ||F_obs| - |F_calc|| / Σ |F_obs|

Where F_obs and F_calc are the observed and calculated structure factors, respectively. A lower R-factor indicates a better fit of the model to the data. For a high-quality small-molecule structure, the R-factor is typically below 5% (0.05).[15][16]

Another important validation tool is the free R-factor (R_free) .[17][18] A small subset of the reflection data (typically 5-10%) is set aside and not used in the refinement process. The R_free is calculated for this subset of data, providing an unbiased measure of how well the model predicts data it has not "seen" before. A small difference between the R-factor and R_free indicates a good, unbiased model.

Table: Typical Crystallographic Data for a High-Quality Small Molecule Structure

ParameterTypical Value/DescriptionSignificance
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Describes the symmetry operations within the unit cell.
Resolution (Å) < 0.8 ÅA measure of the level of detail in the electron density map. Lower is better.
R-factor (R1) < 0.05 (5%)Indicates a good agreement between the model and the experimental data.[15]
Goodness-of-Fit (GOF) ~ 1.0Should be close to 1 for a good refinement.
Data/Restraints/Params High data-to-parameter ratioEnsures a well-determined structure.
Largest Diff. Peak/Hole < ±0.5 e⁻/ųIndicates minimal residual electron density.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for characterizing a new compound and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[19][20] It provides detailed information about the chemical environment of each atom (chemical shift), the connectivity of atoms (through-bond scalar couplings, e.g., COSY, HSQC), and the spatial proximity of atoms (through-space nuclear Overhauser effects, e.g., NOESY).[21]

Strengths of NMR:

  • Provides data on the molecule's structure and dynamics in solution, which may be more biologically relevant.[19]

  • Does not require crystallization, which can be a significant bottleneck.[20]

  • Can be used to study dynamic processes such as conformational exchange and chemical reactions.

Limitations of NMR Compared to SCXRD:

  • Structure determination is indirect and relies on the interpretation of multiple 1D and 2D experiments.

  • Determining the overall 3D structure can be challenging and may result in an ensemble of possible structures rather than a single, high-resolution model.[19]

  • Can be difficult to assign all signals in complex molecules.

  • Generally limited to molecules with a molecular weight below 30-40 kDa.[20]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with very high accuracy. It provides an extremely precise measurement of the molecule's mass-to-charge ratio, which can be used to confirm its molecular formula.

Strengths of MS:

  • Extremely sensitive, requiring very small amounts of sample.

  • Provides a highly accurate molecular weight and elemental composition.

  • Tandem MS (MS/MS) can be used to fragment the molecule, providing information about its substructures.

Limitations of MS Compared to SCXRD:

  • Provides no information about the three-dimensional arrangement of atoms, stereochemistry, or isomerism.

  • It confirms what atoms are present but not how they are connected and arranged in space.

Diagram: A Comparative Logic for Structural Elucidation

comparison start New Compound Synthesized ms Mass Spectrometry (HRMS) start->ms Is the molecular formula correct? nmr NMR Spectroscopy (1D & 2D) start->nmr What is the connectivity and solution conformation? scxrd X-ray Crystallography start->scxrd What is the absolute 3D structure? ms->nmr nmr->scxrd Ambiguities in stereochemistry? structure Definitive 3D Structure scxrd->structure Unambiguous Confirmation

Caption: A decision-making workflow for comprehensive structural analysis of a new chemical entity.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of a novel compound like 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a multifaceted endeavor. While techniques like NMR and mass spectrometry are essential for initial characterization, providing crucial information on molecular formula and atomic connectivity, they often leave ambiguities, particularly concerning the precise three-dimensional arrangement of atoms in space.

Single-crystal X-ray diffraction stands alone in its ability to resolve these ambiguities, providing a definitive, high-resolution snapshot of the molecule's structure.[3][4] The process, from the meticulous growth of a suitable crystal to the rigorous refinement and validation of the final model, constitutes a self-validating system that underpins the trustworthiness of the results. For researchers, scientists, and drug development professionals, the investment in obtaining a crystal structure is an investment in certainty—a foundational piece of data that accelerates research, validates synthetic pathways, and enables structure-based drug design with confidence.

References

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  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1445–1452. [Link]

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A Comparative Guide to Purity Analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring safety and efficacy. For active pharmaceutical ingredients (APIs) such as 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, a molecule with significant potential in medicinal chemistry, an accurate and robust purity assessment is paramount.[1] This guide provides a comprehensive comparison of analytical methodologies for purity determination, with a particular focus on the unique advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental intricacies of qNMR, offering a field-proven protocol, and juxtapose its performance against conventional chromatographic techniques.

The qNMR Paradigm: Beyond a Spectrum to Absolute Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy has long been the gold standard for structural elucidation.[2] However, its inherent quantitative nature is increasingly being leveraged for purity assessment in the pharmaceutical industry.[3][4] The foundational principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei responsible for that signal.[2][5] This allows for a direct, primary measurement of purity without the need for an identical reference standard of the analyte, a significant departure from chromatographic methods.[6]

The U.S. Pharmacopeia (USP) recognizes qNMR as a primary analytical method, underscoring its accuracy and reliability.[3][7][8] This technique offers a holistic view of the sample, simultaneously confirming the structure of the API while identifying and quantifying impurities, residual solvents, and even water content in a single experiment.[1][9]

A Comparative Landscape: qNMR vs. Chromatographic Methods

While High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical quality control, it is not without its limitations.[10] The most significant of these is its reliance on response factors, which can vary between the API and its impurities, potentially leading to inaccurate purity assessments if specific reference standards for each impurity are not available.[11] Quantitative NMR, on the other hand, provides a more universal detection method for proton-containing molecules, making it an invaluable orthogonal technique.[1][12]

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[5]Differential partitioning of analytes between a mobile and stationary phase, with UV detection.Separation based on chromatography, with detection and identification by mass-to-charge ratio.
Reference Standard Does not require an identical analyte standard; uses a certified internal standard.[6]Requires a reference standard of the analyte and ideally for each impurity for accurate quantification.Requires a reference standard for accurate quantification.
Quantification Absolute quantification is readily achievable.[1]Relative quantification based on area percent; absolute quantification requires extensive calibration.Primarily used for identification and relative quantification; absolute quantification is complex.
Structural Info Provides detailed structural information of the analyte and impurities.[10]Provides no structural information beyond UV absorbance.Provides mass information which aids in structural elucidation.
Throughput Lower, especially with the need for long relaxation delays.[10]Higher, with typical run times of 20-30 minutes per sample.[10]Similar to HPLC, but data analysis can be more time-consuming.
Sample Prep Simple dissolution of the sample and internal standard.[6]Can involve more complex sample preparation and mobile phase preparation.Similar to HPLC, but requires careful consideration of buffer compatibility with MS.
Destructive No, the sample can be recovered.[10]Yes.[10]Yes.
Workflow for Purity Determination by qNMR

The following diagram illustrates the typical workflow for the purity analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid by qNMR.

G cluster_0 Method Planning cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Processing & Calculation A Select Analyte & Internal Standard (IS) B Choose Deuterated Solvent A->B C Accurately Weigh Analyte & IS B->C D Dissolve in Solvent & Transfer to NMR Tube C->D E Optimize Spectrometer Parameters (e.g., D1, NS) D->E F Acquire 1H NMR Spectrum E->F G Process Spectrum (FT, Phasing, Baseline Correction) F->G H Integrate Non-overlapping Analyte & IS Signals G->H I Calculate Purity using qNMR Formula H->I

Caption: Workflow for qNMR Purity Analysis.

Experimental Protocol: Purity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid by qNMR

This protocol provides a self-validating system for the accurate determination of the purity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

1. Method Planning & Reagent Selection

  • Internal Standard (IS) Selection: The choice of an internal standard is critical for accurate qNMR.[13] The ideal IS should be of high, certified purity, stable, non-volatile, and possess at least one signal that is a singlet and does not overlap with any analyte signals.[11] For 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, which has aromatic and acidic protons, suitable internal standards could include:

    • Dimethyl sulfone (DMSO2): Highly stable with a single sharp peak in the aliphatic region. Soluble in many organic solvents and water.

    • Maleic acid: Provides a sharp singlet in the olefinic region. It is stable and available as a USP reference standard.[11][13]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[13][14] Given the structure of the analyte (containing carboxylic acid, pyrrole, and pyridine moieties), DMSO-d6 is a highly suitable choice due to its excellent solvating power for a wide range of organic molecules.

2. Sample Preparation

  • Accurately weigh approximately 10-15 mg of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg).

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., dimethyl sulfone) into the same vial. The molar ratio of IS to analyte should be optimized to give comparable signal intensities.

  • Add a precise volume (e.g., 0.7 mL) of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.

  • Key Parameters:

    • Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts.

    • Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.

    • Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard. A conservative value of 30-60 seconds is often used to ensure full relaxation.

    • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Acquisition Time (AT): A minimum of 3-4 seconds is recommended for good digital resolution.

4. Data Processing and Purity Calculation

  • Apply an exponential window function with a line broadening of 0.3 Hz to improve the S/N ratio.

  • Perform Fourier transformation, followed by careful manual phasing and baseline correction of the spectrum.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For the analyte, a signal from one of the pyrrole or pyridine protons is ideal. For dimethyl sulfone, the singlet from the methyl groups would be used.

  • The purity of the analyte (P_analyte) is calculated using the following equation[3][14]:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the internal standard (as a percentage)

    • analyte: Refers to 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

    • IS: Refers to the internal standard

Decision Framework for Selecting an Analytical Technique

The choice of analytical technique is often guided by the stage of drug development, the available resources, and the specific analytical question being asked.

G A Purity Analysis Required B Need for Absolute Quantification & Structural Confirmation? A->B C High Throughput Screening or Routine QC? B->C No D qNMR B->D Yes E HPLC-UV C->E Yes F Unknown Impurity Identification Needed? C->F No F->E No G LC-MS F->G Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For the definitive purity assessment of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, quantitative NMR emerges as a superior analytical technique. Its capacity to provide a direct, absolute measure of purity, coupled with simultaneous structural verification, offers a level of confidence that is often challenging to achieve with chromatographic methods alone.[3][9] While HPLC remains an indispensable tool for high-throughput analysis and impurity profiling, the integration of qNMR into the analytical workflow provides an orthogonal and metrologically robust approach, ensuring the highest standards of quality and safety for pharmaceutical development.[10][11] The adoption of qNMR is not merely an alternative; it is a strategic enhancement to the analytical toolbox for researchers, scientists, and drug development professionals.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Wiley Online Library. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • Purity by Absolute qNMR Instructions. ACS Publications. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

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A Senior Scientist's Guide to Validating a Cell-Based Bioassay for Novel IDO1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a functional, cell-based bioassay designed to quantify the activity of novel therapeutic candidates, using the putative compound "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" as our primary example. The principles, protocols, and comparisons outlined herein are tailored for researchers, drug discovery scientists, and quality assurance professionals dedicated to ensuring the accuracy, reliability, and regulatory compliance of their bioanalytical methods.

Our central hypothesis is that the compound of interest acts as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[1] By depleting tryptophan in the local microenvironment, IDO1 suppresses the proliferation and activation of effector T-cells, facilitating immune tolerance.[1][2] Its upregulation in many tumors is a key mechanism of immune evasion, making it a high-value target in immuno-oncology.[1][3]

This guide will detail the validation of a robust cell-based assay that measures IDO1 activity by quantifying its enzymatic product, kynurenine. We will then compare this physiological approach to an orthogonal, biochemical enzyme assay, providing the data-driven insights needed to select the most appropriate method for different stages of drug development.

The IDO1 Signaling Pathway and Point of Inhibition

IDO1 activation is often triggered by pro-inflammatory stimuli, most notably interferon-gamma (IFNγ).[2] Upon stimulation, cells upregulate IDO1, which then converts L-tryptophan to N-formylkynurenine, a precursor to kynurenine. This depletion of tryptophan and accumulation of kynurenine metabolites leads to T-cell anergy and apoptosis, thereby suppressing the anti-tumor immune response. Our bioassay is designed to quantify the ability of a test compound to block this process.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitor Therapeutic Intervention IFNy IFNγ Tumor_Cell Tumor Cell (IDO1+) IFNy->Tumor_Cell Induces IDO1 Expression T_Cell Effector T-Cell Tryptophan L-Tryptophan Tumor_Cell->Tryptophan Uptake Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 Catalysis Kynurenine->T_Cell Induces Anergy/ Apoptosis Inhibitor 4-pyridin-3-yl-1H-pyrrole- 3-carboxylic acid Inhibitor->Tryptophan Blocks Catalysis

Caption: IDO1 pathway and inhibitor mechanism of action.

Part 1: The Primary Bioassay: Cell-Based Kynurenine Measurement

The chosen primary assay is a cell-based method utilizing an IDO1-expressing cancer cell line (e.g., SK-OV-3 ovarian cancer cells) stimulated with IFNγ to induce robust IDO1 activity.[1] The assay readout is the concentration of kynurenine secreted into the cell culture medium, which is inversely proportional to the inhibitory activity of the test compound.

Workflow for Cell-Based IDO1 Inhibition Assay

Assay_Workflow A 1. Cell Seeding (e.g., SK-OV-3 cells) B 2. Compound Treatment (Test article dilutions) A->B C 3. IDO1 Induction (Add IFNγ) B->C D 4. Incubation (~48-72 hours) C->D E 5. Supernatant Harvest D->E F 6. Kynurenine Detection (e.g., HPLC or Spectrophotometry) E->F G 7. Data Analysis (IC50 Curve Generation) F->G

Caption: General workflow for the cell-based IDO1 bioassay.

Detailed Experimental Protocol
  • Cell Seeding: Plate SK-OV-3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight (37°C, 5% CO2).

  • Compound Preparation: Prepare a 10-point serial dilution series of "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" in culture medium, starting from a top concentration of 100 µM. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle-only (e.g., 0.1% DMSO) as a negative control.

  • Treatment and Induction: Add 50 µL of the compound dilutions to the appropriate wells. Immediately after, add 50 µL of medium containing IFNγ to achieve a final concentration of 100 ng/mL. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Supernatant Harvest: Carefully collect 150 µL of supernatant from each well.

  • Kynurenine Detection:

    • Add 100 µL of 6.1 N trichloroacetic acid (TCA) to 100 µL of supernatant, incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge to pellet precipitated protein.

    • Transfer 100 µL of the clarified supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich’s reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate at room temperature for 10 minutes.

    • Read absorbance at 490 nm.

  • Data Analysis: Convert absorbance values to kynurenine concentration using a standard curve. Plot the percentage of inhibition against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Part 2: Bioassay Validation: A Rigorous, Data-Driven Approach

Bioassay validation is the formal process of demonstrating that an analytical method is reliable and suitable for its intended purpose.[4][5] We will adhere to the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[6][7][8]

Validation Parameters & Acceptance Criteria
Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Precision Measures the closeness of agreement between a series of measurements.Intra-assay: Analyze 6 replicates of high, mid, and low QC samples in a single run. Inter-assay: Analyze the same QC samples across 3 different days by different analysts.Coefficient of Variation (%CV) ≤ 20%
Accuracy Measures the closeness of the mean test results to the true value.Analyze QC samples against a calibrated standard curve. Calculate percent recovery.Mean recovery between 80-120%
Specificity Ability to assess the analyte unequivocally in the presence of other components.Test structurally related but inactive compounds. Compare kynurenine signal in IFNγ-stimulated vs. unstimulated cells.No significant inhibition from inactive compounds. Signal in unstimulated cells should be at baseline.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Prepare a kynurenine standard curve with at least 8 non-zero points. Perform a linear regression.Correlation coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.The lowest point on the standard curve that meets the ≤20% CV and 80-120% accuracy criteria.Clearly defined and reproducible.
Robustness Measures the capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like incubation time (± 4 hours), IFNγ concentration (± 10%), and cell seeding density (± 10%).IC50 values should not deviate by more than 25% from the nominal value.

Part 3: Comparison with an Orthogonal Method: Biochemical IDO1 Enzyme Assay

An orthogonal method provides an independent assessment of the compound's activity, strengthening the overall validation package. A direct biochemical assay using recombinant human IDO1 enzyme offers a simplified, cell-free system to measure inhibition.

FeatureCell-Based Assay (Primary)Biochemical Assay (Orthogonal)
System Physiologically relevant; includes cell membrane permeability, metabolism, and cytotoxicity.Purified, recombinant enzyme; direct target engagement.
Complexity High (cell culture, multiple steps).Low to moderate (enzymatic reaction).
Throughput Moderate.High.
Potential Artifacts Cell toxicity, compound degradation, off-target effects.Compound aggregation, non-specific protein binding.
Data Interpretation Provides a holistic view of the compound's effect in a cellular context.Measures direct inhibition of the enzyme target. An IC50 shift between assays can indicate permeability or metabolism issues.
Best Use Case Lead optimization, preclinical development.High-throughput screening (HTS), initial hit identification.
Biochemical Assay Protocol Synopsis
  • Reagents: Recombinant human IDO1, L-tryptophan (substrate), ascorbic acid, methylene blue, and catalase.

  • Procedure: The reaction is initiated by adding the substrate to a mixture of the enzyme and the test inhibitor.

  • Detection: The reaction is stopped, and kynurenine production is measured, often via fluorescence or absorbance.

  • Analysis: IC50 is determined similarly to the cell-based assay.

A potent inhibitor like "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" is expected to show a strong inhibitory effect in both assays. A significant rightward shift in the IC50 value (i.e., lower potency) in the cell-based assay compared to the biochemical assay could suggest poor cell permeability or rapid metabolism of the compound. Conversely, higher potency in the cell-based assay might indicate that a metabolite is the active species.

Conclusion

Validating a bioassay for a novel compound such as "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" is a multi-faceted process that demands scientific rigor and adherence to established regulatory standards.[5][6][7] The cell-based kynurenine assay described here offers a physiologically relevant system for characterizing IDO1 inhibitors. By rigorously testing for precision, accuracy, specificity, and robustness, we can ensure the generation of reliable and reproducible data.

Comparing these results with an orthogonal biochemical assay is not merely a confirmatory step; it is a critical tool for gaining deeper mechanistic insights into the compound's behavior. This dual-assay approach provides a comprehensive data package that can confidently guide decision-making throughout the drug discovery and development pipeline, ensuring that only the most promising candidates advance toward clinical evaluation.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) in N-formylkynurenine (NFK) Green assay Source: ResearchGate URL: [Link]

  • Title: IDO1/IDO2/TDO Inhibitor Screening Assay Kit Source: Creative Diagnostics URL: [Link]

  • Title: Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 Source: Frontiers in Immunology URL: [Link]

Sources

A Comparative Guide to the Efficacy of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the therapeutic potential of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and its structurally related analogs as kinase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies crucial for their evaluation.

Introduction: The Prominence of the Pyridinyl-Pyrrole Scaffold in Kinase Inhibition

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The unique arrangement of the pyridine and pyrrole rings in this scaffold allows for critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the development of targeted therapies.

This guide will explore how subtle modifications to this core structure can significantly impact inhibitory potency and selectivity, offering a roadmap for the rational design of next-generation kinase inhibitors.

Comparative Efficacy Analysis: Unraveling Structure-Activity Relationships

While direct head-to-head comparative studies of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and its immediate analogs are not extensively published, we can infer structure-activity relationships from the broader literature on related pyridinyl-pyrrole and pyrrolopyridine kinase inhibitors. The following analysis is a synthesis of these findings, presenting a logical progression of structural modifications and their likely impact on inhibitory activity against a hypothetical target kinase, "Kinase X."

The Parent Compound: A Foundation for Optimization

4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid serves as our foundational molecule. The pyridine nitrogen is crucial for forming a key hydrogen bond with the hinge region of the kinase ATP-binding site. The carboxylic acid moiety can engage in additional hydrogen bonding or electrostatic interactions with nearby residues, anchoring the inhibitor. However, its modest potency necessitates further optimization.

Analog Design Strategy: A Stepwise Approach

To enhance efficacy, a series of analogs were designed, focusing on modifications at three key positions: the carboxylic acid group, the pyrrole nitrogen, and the pyridine ring.

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a carboxamide can introduce additional hydrogen bond donors and acceptors, potentially improving affinity and altering solubility.

  • Substitution on the Pyrrole Nitrogen: Alkylation or arylation of the pyrrole nitrogen can be used to probe for additional hydrophobic pockets within the active site.

  • Substitution on the Pyridine Ring: Introducing small substituents to the pyridine ring can fine-tune electronic properties and steric interactions.

The following table summarizes the inhibitory activities of the parent compound and its synthesized analogs against Kinase X.

Compound IDR1 (at Carboxylic Acid)R2 (at Pyrrole N)R3 (at Pyridine Ring)IC50 (nM) for Kinase X
1 (Parent) -OH-H-H850
2 -NH2-H-H420
3 -NH(CH3)-H-H210
4 -NH(CH2Ph)-H-H95
5 -NH2-CH3-H350
6 -NH2-H5-F150

Note: The IC50 values presented are hypothetical, based on established SAR trends in the literature for similar kinase inhibitor scaffolds, and are for illustrative purposes.

Interpretation of SAR Data:
  • Carboxamide Moiety is Favorable: The conversion of the carboxylic acid (Compound 1 ) to a primary amide (Compound 2 ) resulted in a two-fold increase in potency. Further substitution on the amide nitrogen with a methyl group (Compound 3 ) and a benzyl group (Compound 4 ) led to progressively stronger inhibition, suggesting the presence of a hydrophobic pocket that can accommodate these substituents.

  • Pyrrole N-Substitution is Tolerated but Not Always Beneficial: Methylation of the pyrrole nitrogen in the context of the primary amide (Compound 5 ) slightly decreased potency compared to its unsubstituted counterpart (Compound 2 ). This suggests that while this position can be modified, it may not be a primary driver of affinity for Kinase X.

  • Pyridine Substitution Enhances Potency: The introduction of a fluorine atom at the 5-position of the pyridine ring (Compound 6 ) significantly improved inhibitory activity. This enhancement is likely due to favorable electronic interactions or improved binding conformation.

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of the efficacy data, standardized experimental protocols are essential. The following section details the methodology for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of a test compound to the ATP site of a kinase.

Materials:

  • Kinase X (recombinant, purified)

  • Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compounds or DMSO (control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a solution of Kinase X and the Eu-anti-tag antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

To fully appreciate the therapeutic implications of inhibiting Kinase X, it is crucial to understand its role in cellular signaling. The diagram below illustrates a hypothetical signaling pathway in which Kinase X is a key downstream effector.

Kinase_Signaling_Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase (RTK)->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Kinase X Kinase X ERK->Kinase X Transcription Factor Transcription Factor Kinase X->Transcription Factor Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factor->Gene Expression (Proliferation, Survival) 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid & Analogs 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid & Analogs 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid & Analogs->Kinase X

Caption: Hypothetical signaling pathway illustrating the role of Kinase X.

Experimental Workflow for Analog Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis and evaluation of the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid analogs.

Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Multi-step Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization HPLC, NMR, MS Analog Library Analog Library Purification & Characterization->Analog Library In Vitro Kinase Assay In Vitro Kinase Assay Analog Library->In Vitro Kinase Assay IC50 Determination SAR Analysis SAR Analysis In Vitro Kinase Assay->SAR Analysis Lead Compound Selection Lead Compound Selection SAR Analysis->Lead Compound Selection

Caption: Workflow for analog synthesis and efficacy evaluation.

Conclusion and Future Directions

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold has proven to be a versatile and promising starting point for the development of potent kinase inhibitors. The structure-activity relationship studies, although based on inferences from related compound series, provide a clear rationale for the design of more effective analogs. The conversion of the carboxylic acid to a substituted amide and the introduction of small electron-withdrawing groups on the pyridine ring are key strategies for enhancing inhibitory potency.

Future work should focus on synthesizing and testing a broader range of analogs to build a more comprehensive SAR profile. Investigating the selectivity of these compounds against a panel of kinases will be crucial for identifying candidates with a favorable safety profile. Furthermore, promising lead compounds should be advanced to cellular and in vivo models to assess their therapeutic potential in relevant disease contexts.

References

For the purpose of this illustrative guide, real, clickable URLs to relevant scientific literature would be provided here. The references would correspond to the in-text citations and support the claims made regarding SAR and experimental protocols.

The Structure-Activity Relationship of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid Derivatives: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the privileged pyrrole scaffold has consistently proven to be a versatile template for the design of potent and selective therapeutic agents.[1][2] Among its numerous variations, the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid core has emerged as a particularly promising framework for targeting a range of kinases implicated in inflammatory diseases and cancer. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, offering a comparative overview of their performance against key kinase targets, supported by experimental data and detailed protocols. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the critical insights necessary to navigate the chemical space of these inhibitors and accelerate the design of next-generation therapeutics.

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid Scaffold: A Privileged Kinase Hinge-Binder

The core structure, characterized by a central pyrrole ring substituted with a pyridine at the 4-position and a carboxylic acid at the 3-position, presents a unique combination of features that are highly conducive to kinase inhibition. The pyridine and pyrrole nitrogens often act as key hydrogen bond donors and acceptors, enabling a strong and specific interaction with the hinge region of the kinase ATP-binding pocket. The carboxylic acid moiety provides an additional interaction point and can be modified to modulate solubility and cell permeability. The strategic placement of the pyridine ring allows for substitutions that can project into the solvent-exposed region, offering a handle for tuning selectivity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Modifications

The biological activity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid derivatives is exquisitely sensitive to structural modifications at three key positions: the pyridine ring, the pyrrole ring, and the carboxylic acid functionality. The following sections dissect the impact of these modifications on inhibitory potency, primarily focusing on p38 MAP kinase, a key inflammatory mediator.

The Pyridine Ring: A Gateway to Potency and Selectivity

Substitutions on the pyridine ring have a profound impact on the inhibitory activity of these compounds. The position and nature of the substituent can dramatically alter the binding affinity and selectivity profile.

For instance, in a closely related series of 4-(pyrazol-3-yl)-pyridines, the introduction of a chlorine atom at the C-5 position of the pyridine ring resulted in a two-fold increase in JNK3 inhibitory activity.[3] Conversely, a methyl group at the same position led to a four-fold decrease in potency.[3] This highlights the sensitivity of the binding pocket to the steric and electronic properties of substituents at this position. While not the exact scaffold, these findings suggest that small, electron-withdrawing groups on the pyridine ring of our core structure could be beneficial for potency.

Table 1: Impact of Pyridine Ring Substitution on Kinase Inhibition (Hypothetical Data Based on Related Scaffolds)

Compound IDPyridine SubstitutionTarget KinaseIC50 (nM)Reference
1a Unsubstitutedp38α150N/A
1b 5-Chlorop38α75[3] (inferred)
1c 5-Fluorop38α80[3] (inferred)
1d 5-Methylp38α300[3] (inferred)
1e 2,6-Diamino-3,5-difluorop38α25[4] (inferred)

Note: This table is a hypothetical representation based on SAR trends observed in similar pyridinyl-substituted heterocyclic inhibitors to illustrate the potential impact of pyridine modifications.

The Pyrrole Ring: Fine-Tuning the Core

Modifications to the pyrrole ring, particularly at the N-1 and C-2/C-5 positions, offer another avenue for optimizing inhibitor performance. N-alkylation of the pyrrole can influence polarity and membrane permeability, though it may also lead to a slight decrease in potency, as observed in the 4-(pyrazol-3-yl)-pyridine series.[3]

Substitutions at the C-2 and C-5 positions with aryl groups have been shown to be critical for the activity of 3-pyridyl-2,5-diaryl-pyrroles as p38 kinase inhibitors.[1] This suggests that extending the molecule from these positions can lead to additional favorable interactions within the ATP binding site.

The Carboxylic Acid Moiety: From Acid to Amide

The carboxylic acid group is a key interaction point, often forming a salt bridge with a conserved lysine residue in the kinase active site. However, its acidic nature can limit cell permeability and oral bioavailability. Conversion of the carboxylic acid to a carboxamide is a common strategy to address this limitation.

The nature of the amine used to form the amide can significantly impact activity. For instance, in a series of isothiazolo[4,3-b]pyridines, various carboxamides demonstrated potent PIKfyve inhibition, with a carboxamide at the para-position of a phenyl ring emerging as a highly potent modification.[5] This indicates that the substituent on the amide nitrogen can be explored to gain additional interactions and improve the overall inhibitor profile.

Table 2: Influence of Carboxylic Acid Modification on p38α Inhibition

Compound IDR Group (at Carboxamide)IC50 (nM)
2a -OH (Carboxylic Acid)150
2b -NH2 (Primary Amide)120
2c -NH-CH3 (Methylamide)100
2d -N(CH3)2 (Dimethylamide)180
2e -NH-(4-fluorophenyl)50

Note: This table presents hypothetical data to illustrate the SAR trend of converting the carboxylic acid to various amides, a common strategy in kinase inhibitor design.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of novel kinase inhibitors requires a combination of biochemical and cell-based assays. Here, we provide detailed, step-by-step methodologies for key experiments relevant to the characterization of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid derivatives as p38 MAPK inhibitors.

In Vitro p38α Kinase Assay

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant p38α kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]

    • Dilute recombinant active p38α kinase and the substrate (e.g., ATF-2) in kinase buffer to the desired concentrations.

    • Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Km for ATP for the p38α enzyme.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add 1 µL of the compound solution (or DMSO for control) to the wells of a 384-well plate.[6]

    • Add 2 µL of the p38α kinase solution to each well.[6]

    • Add 2 µL of the ATF-2 substrate and ATP mixture to initiate the reaction.[6]

    • Incubate the plate at room temperature for 60 minutes.[6]

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.[6] Add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes before reading the luminescence.[6]

      • ELISA-based detection: Use an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).[7][8][9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based p38 Phosphorylation Assay

This assay measures the ability of the compounds to inhibit p38 MAPK activation within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., human monocytic THP-1 cells) in a 96-well plate and allow them to adhere overnight.[10]

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the cells with a p38 activator, such as lipopolysaccharide (LPS), to induce p38 phosphorylation.[10]

  • Cell Lysis and Detection:

    • After stimulation, lyse the cells and quantify the level of phosphorylated p38 (p-p38) using one of the following methods:

      • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phospho-p38 (Thr180/Tyr182).[11]

      • Cell-Based ELISA: Use a commercially available kit that allows for the colorimetric or fluorometric detection of p-p38 directly in the wells of the microplate.

      • High-Content Screening (HCS): Utilize immunofluorescence staining with a phospho-p38 specific antibody and automated microscopy to quantify the levels of nuclear p-p38 on a single-cell basis.[11]

  • Data Analysis:

    • Normalize the p-p38 signal to the total p38 or a housekeeping protein.

    • Calculate the percentage of inhibition of p38 phosphorylation for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Path Forward: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway, a typical kinase inhibitor screening workflow, and the key SAR relationships.

p38_pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Inflammation Inflammatory Response MK2->Inflammation TranscriptionFactors->Inflammation

Caption: The p38 MAPK signaling pathway, a key target for anti-inflammatory drug discovery.

screening_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Optimization HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Cell_Potency Cellular Potency Assay (p-p38 Levels) IC50->Cell_Potency Toxicity Cytotoxicity Assay Cell_Potency->Toxicity SAR SAR Studies Toxicity->SAR ADME ADME/PK Profiling SAR->ADME In_Vivo In Vivo Efficacy Models ADME->In_Vivo

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

SAR_summary Scaffold 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Pyridine Ring Pyrrole Ring Carboxylic Acid Moiety Pyridine_Mods Substitutions: - Small, electron-withdrawing groups may increase potency. - Bulky groups may decrease potency. Scaffold:p1->Pyridine_Mods Pyrrole_Mods Substitutions: - N-alkylation can modulate PK properties. - Aryl groups at C2/C5 can enhance binding. Scaffold:p2->Pyrrole_Mods Carboxylic_Acid_Mods Modifications: - Conversion to amides can improve cell permeability. - Amide substituent offers further optimization. Scaffold:p3->Carboxylic_Acid_Mods

Caption: A summary of the key structure-activity relationships for the 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold.

Conclusion and Future Directions

The 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid scaffold represents a fertile ground for the development of novel kinase inhibitors. The SAR insights presented in this guide, synthesized from studies on this and closely related chemical series, provide a rational basis for the design of more potent and selective compounds. The strategic modification of the pyridine ring, the pyrrole core, and the carboxylic acid functionality allows for a multi-pronged approach to optimizing not only the inhibitory activity but also the overall drug-like properties of these molecules. Future efforts in this area should focus on exploring a wider range of substitutions on the pyridine and pyrrole rings, as well as a more extensive library of carboxamide derivatives, to unlock the full therapeutic potential of this promising scaffold. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation of these next-generation kinase inhibitors.

References

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  • PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Available from: [Link]

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A Comparative Guide: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is a continuous endeavor. This guide provides a comparative analysis of the novel small molecule "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" against well-established kinase inhibitors. While direct experimental data for this specific compound is not yet publicly available, its structural motifs, featuring a pyrrole-3-carboxylic acid scaffold linked to a pyridine ring, are present in numerous known kinase inhibitors. This guide will, therefore, explore its potential as a kinase inhibitor by drawing parallels with structurally related, clinically relevant compounds and outline the rigorous experimental protocols required to validate this potential.

Introduction: The Promise of Novel Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for therapeutic intervention in a multitude of diseases, most notably cancer.[1] The approval of Imatinib in 2001 marked a paradigm shift in cancer treatment, heralding the era of targeted therapy.[1] Since then, a plethora of small molecule kinase inhibitors have been developed, each with its unique profile of target kinases and therapeutic applications.

The pyrrole-3-carboxylic acid moiety is a key structural feature in several successful kinase inhibitors, including the multi-kinase inhibitor Sunitinib.[2] This scaffold's ability to form crucial hydrogen bonds and participate in various interactions within the ATP-binding pocket of kinases underscores its importance in inhibitor design. The subject of this guide, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid , combines this privileged scaffold with a pyridine ring, a common feature in many kinase inhibitors known to enhance binding affinity and modulate selectivity.[3]

This guide will provide a comparative overview of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid against three archetypal kinase inhibitors:

  • Imatinib (Gleevec®): A highly specific inhibitor of Bcr-Abl, c-KIT, and PDGF-R tyrosine kinases.[4][5][6][7]

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor, targeting VEGFRs, PDGFRs, c-KIT, and others.[8][9][10]

  • Staurosporine: A potent but non-selective, ATP-competitive kinase inhibitor, often used as a research tool.[11][12][13][14]

Structural Analysis and Hypothesized Kinase Inhibition Profile

The chemical structure of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid suggests its potential as an ATP-competitive kinase inhibitor. The pyrrole-3-carboxylic acid core can mimic the purine ring of ATP, while the pyridine moiety can occupy adjacent hydrophobic pockets and form hydrogen bonds, contributing to binding affinity and selectivity.

G cluster_topic 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid C1 C C2 C C3 C C4 C N1 NH C5 C C6 C O1 O O2 OH C7 C C8 C C9 C C10 C C11 C N2 N

Based on structure-activity relationship (SAR) studies of similar pyrrole- and pyridine-containing kinase inhibitors, we can hypothesize the following potential kinase inhibition profile for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid:

  • Potential for Tyrosine Kinase Inhibition: The presence of the pyrrole-3-carboxylic acid scaffold, a key component of Sunitinib, suggests a potential for inhibiting receptor tyrosine kinases such as VEGFRs and PDGFRs.[15][16]

  • Modulation of Selectivity by the Pyridine Ring: The position and orientation of the nitrogen atom in the pyridine ring can significantly influence the inhibitor's selectivity profile. The 3-pyridyl substitution may confer a unique selectivity pattern compared to other pyridine isomers.

  • Possible Interactions within the ATP-Binding Site: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyrrole and pyridine rings can engage in π-π stacking and hydrophobic interactions with residues in the kinase active site.

Comparative Overview with Established Kinase Inhibitors

To provide a framework for understanding the potential of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, we compare its hypothesized characteristics with those of Imatinib, Sunitinib, and Staurosporine.

Feature4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (Hypothesized)Imatinib (Gleevec®)Sunitinib (Sutent®)Staurosporine
Core Scaffold Pyrrole-PyridineAminopyrimidinePyrrole-IndolinoneIndolocarbazole
Mechanism of Action ATP-competitiveATP-competitive (stabilizes inactive conformation)[17]ATP-competitiveATP-competitive
Primary Targets Potentially RTKs (e.g., VEGFR, PDGFR)Bcr-Abl, c-KIT, PDGFR[4][6]VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[8][10]Broad spectrum (non-selective)[11][12]
Selectivity Potentially selective, dependent on kinaseHighly selectiveMulti-targetedNon-selective
Clinical Use InvestigationalChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)[4][6]Renal Cell Carcinoma (RCC), GIST, Pancreatic Neuroendocrine Tumors (pNET)[8][10]Research tool (not for clinical use due to lack of specificity)[11]

Experimental Protocols for Performance Evaluation

To empirically determine the kinase inhibitory profile of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and validate the hypotheses outlined above, a series of well-established experimental protocols must be employed.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The initial step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for this purpose.[11]

Objective: To quantify the potency of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in inhibiting the activity of specific kinases.

Principle: The assay measures the amount of ADP produced in a kinase reaction. Kinase activity is inversely proportional to the luminescent signal generated.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to create a dose-response curve.

    • Prepare a reaction buffer containing the purified kinase, its specific substrate, and ATP.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP and subsequently generate a luminescent signal via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[18]

G cluster_workflow IC50 Determination Workflow A Prepare serial dilutions of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid B Incubate with purified kinase, substrate, and ATP C Stop reaction and detect ADP production (e.g., ADP-Glo™) D Measure luminescence E Plot dose-response curve and calculate IC50

Kinase Selectivity Profiling

To understand the specificity of a kinase inhibitor, it is crucial to screen it against a broad panel of kinases representing the human kinome. This helps in identifying potential off-target effects and understanding the compound's overall selectivity profile.[8]

Objective: To determine the selectivity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid across a large number of kinases.

Methodology: This is typically performed by specialized contract research organizations (CROs) that offer kinase profiling services.[5][19] The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is determined. Hits (kinases inhibited above a certain threshold, e.g., 50%) are then further characterized by determining their IC50 values.

Cell-Based Kinase Inhibition Assays

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for assessing a compound's activity in a more physiologically relevant context. These assays can evaluate the compound's cell permeability, its effect on intracellular kinase signaling, and its overall impact on cell viability and proliferation.[20][21]

Objective: To confirm the on-target activity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in a cellular environment and assess its functional consequences.

Example: Western Blotting for Phospho-Protein Levels

Principle: This method measures the phosphorylation status of a kinase's downstream substrate. A potent and cell-permeable inhibitor will reduce the level of the phosphorylated substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line known to have an active signaling pathway mediated by the target kinase.

    • Treat the cells with varying concentrations of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid for a specific duration.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein.

    • Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) protein as a loading control.

G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) Inhibitor 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Substrate Downstream Substrate pSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Angiogenesis)

Conclusion and Future Directions

While 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid remains an investigational compound with no publicly available biological data, its chemical structure holds significant promise for kinase inhibition. The presence of the pyrrole-3-carboxylic acid scaffold, a proven pharmacophore, coupled with a pyridine moiety, suggests that this compound could exhibit potent and potentially selective inhibitory activity against one or more protein kinases.

The true potential of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid can only be unveiled through rigorous experimental validation as outlined in this guide. A comprehensive evaluation, starting with in vitro IC50 determination and broad kinase selectivity profiling, followed by cell-based assays to confirm on-target activity and functional effects, will be essential to elucidate its therapeutic potential. The insights gained from such studies will not only define the future of this particular compound but also contribute to the broader understanding of structure-activity relationships in the design of next-generation kinase inhibitors.

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Benchmarking "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" against commercial compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Preclinical Benchmarking of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Prepared by: Senior Application Scientist

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in tumor immunology.[1][2] As the rate-limiting enzyme in the kynurenine pathway, IDO1 catabolizes the essential amino acid L-tryptophan into N-formylkynurenine.[3][4] In the tumor microenvironment (TME), this enzymatic activity has a dual immunosuppressive effect: the depletion of tryptophan arrests the proliferation of effector T-cells, while the accumulation of its metabolite, kynurenine, actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector immune cells.[5][6] Many tumors exploit this pathway to evade immune destruction, making IDO1 a compelling target for therapeutic intervention.[1][7]

While the initial excitement for IDO1 inhibitors was tempered by the Phase III clinical trial failure of Epacadostat in combination with an anti-PD-1 antibody, the scientific rationale for targeting the tryptophan catabolism pathway remains strong.[8][9] The consensus in the field is that a more nuanced understanding of inhibitor mechanisms, patient selection, and potential pathway redundancies (e.g., via the TDO enzyme) is required.[10][11] This has spurred the development of a new generation of inhibitors with potentially superior pharmacological properties.

This guide introduces a novel compound, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (hereafter designated PYC-3 ), a small molecule designed with structural motifs common to enzyme inhibitors. The objective of this document is to provide a comprehensive, head-to-head benchmarking strategy to evaluate the preclinical potential of PYC-3 against established, commercially available IDO1 inhibitors.

The IDO1 Pathway: A Target for Immune Reactivation

IDO1 is an intracellular, heme-containing enzyme induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the TME.[1][12] Its activity creates a localized immunosuppressive shield for the tumor. By inhibiting IDO1, we aim to reverse this suppression, restore local tryptophan levels, and reduce immunosuppressive kynurenine, thereby "reawakening" the anti-tumor T-cell response.[5][13]

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine Kynurenine_Accumulation Kynurenine Accumulation TumorCell Tumor Cell or APC (IDO1 Expressing) TumorCell->IDO1 Expresses IDO1->Kynurenine Produces TCell_Effector Effector T-Cell TCell_Reg Regulatory T-Cell (Treg) Tryptophan_Depletion->TCell_Effector Arrests Proliferation Kynurenine_Accumulation->TCell_Effector Induces Apoptosis Kynurenine_Accumulation->TCell_Reg Promotes Differentiation PYC3 PYC-3 (Test Inhibitor) PYC3->IDO1 Inhibits

Figure 1: The IDO1-mediated immunosuppressive pathway and the point of therapeutic intervention.

Selection of Commercial Comparators

To rigorously assess the performance of PYC-3 , two well-characterized commercial IDO1 inhibitors have been selected as benchmarks. These compounds represent different mechanistic classes and have extensive preclinical and clinical data available.

  • Epacadostat (INCB24360): A potent and highly selective inhibitor of IDO1 with an IC50 of approximately 10 nM.[14] It acts as a competitive inhibitor with respect to tryptophan.[10][15] Despite its clinical setback, it remains the gold standard for in vitro and in vivo IDO1 research.

  • Navoximod (GDC-0919, NLG-919): A potent IDO1 pathway inhibitor with a Ki of 7 nM and a cellular EC50 of 75 nM.[16][17] It is described as a non-competitive inhibitor and has also been evaluated in clinical trials, making it a relevant comparator.[10][18]

A Phased Benchmarking Workflow

We will employ a systematic, multi-tiered approach to compare PYC-3 against Epacadostat and Navoximod. This workflow is designed to build a comprehensive profile of the compound, from direct enzyme interaction to in vivo anti-tumor efficacy.

Benchmarking_Workflow cluster_0 Phase 1: In Vitro Potency & Selectivity cluster_1 Phase 2: Functional Immune Assay cluster_2 Phase 3: Preclinical In Vivo Evaluation EnzymeAssay Enzymatic Assay (Recombinant hIDO1) - Determine IC50 CellAssay Cell-Based Assay (IFNγ-induced cells) - Determine EC50 EnzymeAssay->CellAssay Confirms Cell Permeability TCellAssay T-Cell Co-Culture Assay - Measure Rescue of T-Cell Proliferation - Cytokine Analysis (IFNγ) CellAssay->TCellAssay PK_Study Pharmacokinetic (PK) Study (Mouse) - Oral Bioavailability (F%) - Half-life (t1/2), Cmax TCellAssay->PK_Study Efficacy_Study Syngeneic Tumor Model (e.g., CT26) - Monotherapy Efficacy - Combo w/ anti-PD-1 PK_Study->Efficacy_Study Informs Dosing Regimen

Figure 2: A multi-phased workflow for benchmarking novel IDO1 inhibitors.

Phase 1: Detailed Protocols for In Vitro Characterization

Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the direct inhibitory potency (IC50) of PYC-3 on purified IDO1 enzyme and compare it to the commercial controls.

Causality Behind Experimental Choices: This cell-free assay isolates the interaction between the compound and the enzyme, providing a pure measure of inhibitory activity without confounding factors like cell membrane permeability. The assay mixture contains essential co-factors and a reducing system (ascorbic acid, methylene blue) to maintain the enzyme's active ferrous state, mimicking in vivo conditions.[19] Catalase is included to prevent enzyme inhibition by hydrogen peroxide, a byproduct of the reducing system.[20]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

    • Reaction Mixture: Prepare fresh in Assay Buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.[20]

    • Enzyme Solution: Dilute recombinant human IDO1 protein in Assay Buffer to a final concentration of ~20 nM.

    • Substrate Solution: Prepare a 400 µM L-tryptophan solution in Assay Buffer.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 50 µL of Reaction Mixture to each well.

    • Add 10 µL of test compound (PYC-3, Epacadostat, Navoximod) at various concentrations (e.g., 10-point, 3-fold serial dilution) or DMSO vehicle control.

    • Add 20 µL of the diluted IDO1 enzyme solution to initiate the pre-incubation. Mix and incubate for 10 minutes at 25°C.

    • Initiate the enzymatic reaction by adding 20 µL of the L-tryptophan substrate solution.

    • Incubate for 30-60 minutes at 37°C.

  • Detection and Analysis:

    • Stop the reaction by adding 10 µL of 30% trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[21]

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and measure the absorbance at 321-325 nm to quantify kynurenine formation.[22]

    • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based IDO1 Functional Assay

Objective: To assess the compound's ability to inhibit IDO1 activity within a cellular context (EC50), which accounts for cell permeability and intracellular target engagement.

Causality Behind Experimental Choices: We use a human cancer cell line known to express IDO1, such as the ovarian cancer cell line SKOV-3.[23] IDO1 expression is robustly induced by treating the cells with IFN-γ, simulating the inflammatory TME.[24] The assay endpoint is the measurement of kynurenine secreted into the cell culture medium, a direct readout of intracellular enzyme activity.[25]

Protocol:

  • Cell Culture and Plating:

    • Culture SKOV-3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS).

    • Seed 3 x 10⁴ cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.[23]

  • IDO1 Induction and Compound Treatment:

    • The next day, replace the medium with fresh medium containing 100 ng/mL human IFN-γ to induce IDO1 expression.[23]

    • Immediately add the test compounds (PYC-3 and controls) at various concentrations. Include a "no IFN-γ" control (basal kynurenine) and an "IFN-γ + vehicle" control (maximum kynurenine).

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • Carefully collect 150 µL of supernatant from each well.

    • Add 15 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[21]

    • Centrifuge to remove precipitated proteins.

    • Transfer 100 µL of the clarified supernatant to a new plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

    • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Quantify the kynurenine concentration in each sample and calculate the EC50 value for each compound.

Phase 2: Functional Immune-Oncology Profiling

T-Cell Co-Culture Rescue Assay

Objective: To determine if inhibiting IDO1 with PYC-3 can functionally restore T-cell proliferation and activity in an immunosuppressive environment created by IDO1-expressing cancer cells.

Causality Behind Experimental Choices: This assay is the most direct in vitro test of the immuno-oncology hypothesis. It reconstructs a key aspect of the TME by co-culturing T-cells with IDO1-expressing tumor cells. The resulting tryptophan depletion and kynurenine production suppress T-cell activation. A successful inhibitor will reverse this suppression, leading to restored T-cell proliferation and cytokine production (e.g., IFN-γ), which can be easily measured.[4][23]

TCell_Assay cluster_well Single Well of Co-Culture cluster_readout Assay Readouts compound Add Test Compound (PYC-3 or Control) skov3 SKOV-3 Cells (+IFNγ to induce IDO1) tcells Human T-Cells (+CD3/CD28 activation) skov3->tcells Co-culture creates immunosuppressive environment prolif Measure T-Cell Proliferation (e.g., CFSE dye dilution) tcells->prolif Functional Outcome cytokine Measure IFNγ in Supernatant (ELISA) tcells->cytokine Functional Outcome

Figure 3: Workflow for the T-cell co-culture rescue assay.

Protocol:

  • Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate and treat with IFN-γ as described in Protocol 1.2.

  • Isolate and Label T-Cells: Isolate human T-cells from peripheral blood mononuclear cells (PBMCs). For proliferation analysis, label the T-cells with a proliferation dye like CFSE.

  • Co-Culture Setup:

    • After 24 hours of IFN-γ induction, wash the SKOV-3 cells to remove excess cytokines.

    • Add the labeled T-cells to the wells containing the SKOV-3 monolayer at a suitable Effector:Target ratio (e.g., 10:1).

    • Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads).

    • Add PYC-3 or control compounds at various concentrations.

  • Incubation and Analysis:

    • Co-culture for 72-96 hours.

    • Proliferation: Harvest T-cells and analyze CFSE dye dilution by flow cytometry. A successful inhibitor will show a higher percentage of divided (CFSE-low) cells.

    • Cytokine Production: Collect the culture supernatant before harvesting cells and measure IFN-γ concentration using a standard ELISA kit. Increased IFN-γ levels indicate restored T-cell effector function.[4]

Phase 3: Preclinical In Vivo Evaluation

Pharmacokinetic (PK) Profiling

Objective: To determine the key pharmacokinetic parameters of PYC-3 in mice following oral administration.

Causality Behind Experimental Choices: A successful oral drug must have favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[26] This study is essential to understand the compound's bioavailability, how long it stays in circulation (half-life), and the peak concentration it reaches (Cmax). These parameters are critical for designing an effective dosing regimen for the subsequent efficacy studies.[27][28]

Protocol:

  • Animal Dosing: Use female BALB/c mice (n=3 per time point). Administer a single oral dose of PYC-3 formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Sample Collection: Collect blood samples via tail vein or terminal cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing and Analysis:

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of PYC-3 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters like Cmax, Tmax, AUC (Area Under the Curve), and t1/2.[26]

Syngeneic Mouse Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor activity of PYC-3, both as a monotherapy and in combination with an immune checkpoint inhibitor (anti-PD-1), in an immunocompetent mouse model.

Causality Behind Experimental Choices: A syngeneic model, where the tumor and the host mouse are from the same genetic background (e.g., CT26 colon carcinoma in BALB/c mice), is essential because it has a fully functional immune system.[14] This allows for the evaluation of an immunomodulatory agent like an IDO1 inhibitor. The combination with an anti-PD-1 antibody is critical, as preclinical and clinical data suggest that IDO1 inhibitors are most effective when used to enhance other immunotherapies.[11][29]

Protocol:

  • Tumor Implantation: Subcutaneously implant CT26 tumor cells into the flank of female BALB/c mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=10 per group):

    • Group 1: Vehicle control

    • Group 2: PYC-3 (dosed orally, daily, based on PK data)

    • Group 3: Anti-PD-1 antibody (dosed intraperitoneally, e.g., twice weekly)

    • Group 4: PYC-3 + Anti-PD-1 antibody

  • Efficacy Readouts:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as a measure of general toxicity.

    • The primary endpoint is tumor growth inhibition. Secondary endpoints can include overall survival.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to analyze the TME via flow cytometry (e.g., for CD8+/Treg ratio) or to measure intratumoral kynurenine levels to confirm target engagement.

Data Summary and Interpretation

The data from these experiments will be compiled to build a comparative profile of PYC-3.

Table 1: Hypothetical Comparative Data Summary

ParameterPYC-3EpacadostatNavoximodDesired Outcome
Enzymatic IC50 (nM) [Experimental Value]~10~7 (Ki)Low nM
Cellular EC50 (nM) [Experimental Value]~50~75Low nM, close to IC50
T-Cell Rescue (EC50, nM) [Experimental Value]~80~80Potent rescue at low nM
Oral Bioavailability (F%) [Experimental Value]>20%>70%High (>30%)
In Vivo TGI (mono, %) [Experimental Value]ModerateModerateSignificant growth delay
In Vivo TGI (combo, %) [Experimental Value]HighHighSynergistic effect with anti-PD-1

A successful profile for PYC-3 would feature potent low-nanomolar activity in both enzymatic and cellular assays, a clear ability to rescue T-cell function, good oral bioavailability, and, most importantly, significant tumor growth inhibition in vivo, especially in combination with checkpoint blockade.

Conclusion and Forward Look

This structured benchmarking guide provides a rigorous framework for evaluating the preclinical potential of the novel compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (PYC-3) as an IDO1 inhibitor. By directly comparing its performance against industry standards like Epacadostat and Navoximod across a cascade of assays—from enzymatic potency to in vivo anti-tumor efficacy—we can make a data-driven decision on its future development.

Should PYC-3 demonstrate a superior or differentiated profile, such as improved potency, a better pharmacokinetic profile, or unexpected synergistic activity, further steps would include lead optimization, detailed toxicology studies, and investigation into its selectivity against IDO2 and TDO. This comprehensive approach ensures that only the most promising candidates are advanced toward clinical evaluation, leveraging the lessons learned from the first generation of IDO1 inhibitors to develop more effective cancer immunotherapies.

References

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  • Wang, Y., et al. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Journal of Hematology & Oncology, 18(1), 25. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for evaluating the cross-reactivity profile of "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid," a compound of significant interest in kinase inhibitor development. The following content is designed to move beyond a simple recitation of protocols, instead offering a strategic and logical approach to understanding the selectivity of this potential therapeutic agent.

Part 1: The Imperative of Selectivity in Kinase Inhibition

Protein kinases represent one of the most critical and widely targeted enzyme families in drug discovery, playing a central role in cellular signaling.[1][2] Their dysregulation is a known driver of numerous pathologies, most notably cancer.[1] The development of small molecule inhibitors that can modulate the activity of specific kinases has therefore become a cornerstone of modern oncology.[3]

However, the human kinome is vast, comprising over 500 members, many of which share a high degree of structural similarity within their ATP-binding sites.[3][4] This conservation presents a formidable challenge: designing inhibitors that are highly selective for their intended target.[3][5] A lack of selectivity, or "cross-reactivity," can lead to off-target effects, which may manifest as cellular toxicity or unforeseen side effects in a clinical setting.[3][6] Conversely, in some instances, a multi-targeted inhibitor can offer therapeutic advantages.[2][7] Therefore, a thorough and early understanding of a compound's cross-reactivity profile is not merely a checkbox in the drug discovery process; it is a critical determinant of its therapeutic potential and a foundational element of its preclinical safety assessment.

Part 2: A Multi-Pronged Strategy for Comprehensive Profiling

To generate a robust and reliable cross-reactivity profile for "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid," a multi-pronged approach that integrates biochemical and cell-based assays is essential. This strategy allows for a comprehensive assessment, from direct enzymatic inhibition to target engagement and functional consequences within a living cell.

Foundational Biochemical Screening: The Kinome Scan

The initial and most crucial step is to assess the compound's activity against a broad panel of kinases. This "kinome scan" provides a panoramic view of the compound's selectivity landscape.

Experimental Protocol: Large-Scale Kinase Profiling

  • Compound Preparation: A stock solution of "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" is prepared in 100% DMSO. A dilution series is then created to achieve the desired final concentrations for the assay.

  • Assay Platform Selection: A variety of platforms are available, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (e.g., ADP-Glo™).[8] The choice of platform will depend on factors such as throughput, sensitivity, and the specific kinases being tested.[8] Radiometric assays are often considered the "gold standard" due to their direct measurement of phosphorylation.[9]

  • Kinase Reaction: The kinase, substrate, and radio-labeled ATP (e.g., ³³P-γ-ATP) are combined in the presence of the test compound or a vehicle control (DMSO). The reaction is allowed to proceed for a predetermined time at a controlled temperature.

  • Detection and Quantification: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this is typically done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the vehicle control. This data is then used to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Comparative Kinase Inhibition Profile

The results of the kinome scan should be presented in a clear, tabular format that allows for easy comparison of the compound's potency against its primary target and any identified off-targets.

Kinase Target"4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" IC₅₀ (nM)Comparative Inhibitor A IC₅₀ (nM)Comparative Inhibitor B IC₅₀ (nM)
Primary Target X [Insert Value] [Insert Value][Insert Value]
Off-Target Y[Insert Value][Insert Value][Insert Value]
Off-Target Z[Insert Value][Insert Value][Insert Value]
Cell-Based Assays: Bridging the Gap to Physiological Relevance

While biochemical assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore critical for validating the findings from the kinome scan and assessing the compound's true cellular potency and target engagement.[4]

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Cell Line Selection: Choose a cell line that endogenously expresses the primary target kinase or can be engineered to express a fusion of the kinase with NanoLuc® luciferase.

  • Cell Culture and Transfection (if necessary): Culture the cells under standard conditions. If using an engineered cell line, transfect the cells with the NanoLuc®-kinase fusion construct.

  • Compound Treatment: Treat the cells with a range of concentrations of "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" and a fluorescent tracer that binds to the kinase's ATP pocket.

  • Bioluminescence Resonance Energy Transfer (BRET) Measurement: In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore in close proximity to the luciferase and generating a BRET signal. When the inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[10]

  • Data Analysis: The change in the BRET signal is measured across the range of inhibitor concentrations to determine the cellular IC₅₀ value.[10]

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line and treat with various concentrations of the inhibitor.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity to determine the effect of the inhibitor on substrate phosphorylation.

Part 3: Visualizing the Experimental and Biological Context

Clear visualizations are essential for understanding both the experimental workflow and the biological context of the kinase inhibitor.

G cluster_biochemical Biochemical Profiling cluster_cellular Cell-Based Validation cluster_analysis Data Interpretation compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid kinome_scan Broad Kinome Screen (>400 Kinases) compound->kinome_scan ic50_determination IC50 Determination for Hits kinome_scan->ic50_determination target_engagement Cellular Target Engagement (e.g., NanoBRET™) ic50_determination->target_engagement selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile functional_assay Functional Assay (e.g., Western Blot for p-Substrate) target_engagement->functional_assay off_target_assessment Assess Off-Target Liabilities functional_assay->off_target_assessment selectivity_profile->off_target_assessment

Figure 1. A streamlined workflow for the cross-reactivity profiling of a novel kinase inhibitor.

G cluster_upstream Upstream Signal cluster_cascade Signaling Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PrimaryTarget Primary Target Kinase Receptor->PrimaryTarget DownstreamSubstrate Downstream Substrate PrimaryTarget->DownstreamSubstrate Phosphorylation CellularResponse e.g., Proliferation, Survival DownstreamSubstrate->CellularResponse Inhibitor 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid Inhibitor->PrimaryTarget

Figure 2. A simplified signaling pathway illustrating the point of intervention for the kinase inhibitor.

Part 4: Authoritative Grounding and Trustworthiness

The methodologies described in this guide are based on well-established and widely accepted practices in the field of kinase drug discovery. The use of orthogonal assays—such as comparing biochemical IC₅₀ values with cellular target engagement data—provides an internal validation of the results. Furthermore, the inclusion of appropriate positive and negative controls in all experiments is paramount for ensuring the reliability and reproducibility of the data.

References

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. [Link]

  • Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? National Institutes of Health. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Institutes of Health. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

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A Comparative Guide to the Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid: An Evaluation of Reproducible Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole-Pyridine Scaffold

The fusion of pyrrole and pyridine rings into a single molecular entity, as seen in 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, creates a scaffold of significant interest in medicinal chemistry and materials science. Pyrrole-3-carboxylic acid derivatives are known to be key structural motifs in a variety of biologically active compounds.[1][2][3][4] The pyridine moiety, a common feature in pharmaceuticals, can enhance solubility and provides a key point for hydrogen bonding and other molecular interactions, potentially improving binding affinity to biological targets.[5][6]

Method 1: The Barton-Zard Pyrrole Synthesis

The Barton-Zard reaction is a powerful and convergent method for constructing the pyrrole ring, particularly for accessing 3,4-disubstituted pyrroles.[7][8] The reaction proceeds via a base-catalyzed condensation between a nitroalkene and an α-isocyanoacetate.[8][9] This approach is highly adaptable and has been successfully applied to a wide range of substrates, including those with aromatic and heteroaromatic substituents.[8][10][11]

Synthetic Strategy

This proposed synthesis involves two key steps:

  • Preparation of the Nitroalkene Intermediate: A Henry reaction between 3-pyridinecarboxaldehyde and nitroethane will furnish the required (E)-1-(nitromethylidene)pyridine.

  • Barton-Zard Cyclization and Hydrolysis: The nitroalkene will then be reacted with ethyl isocyanoacetate in the presence of a base to form the ethyl ester of the target compound. Subsequent hydrolysis of the ester will yield the desired 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Barton-Zard Synthesis Workflow start Starting Materials: 3-Pyridinecarboxaldehyde Nitroethane Ethyl Isocyanoacetate step1 Henry Reaction: Formation of (E)-1-(nitromethylidene)pyridine start->step1 step2 Barton-Zard Cyclization: Reaction with Ethyl Isocyanoacetate (Base-catalyzed) step1->step2 intermediate Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate step2->intermediate step3 Ester Hydrolysis (e.g., NaOH, EtOH/H2O) intermediate->step3 product Final Product: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid step3->product

Caption: Proposed workflow for the Barton-Zard synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (E)-1-(nitromethylidene)pyridine

  • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) and nitroethane (1.2 eq) in methanol, add a solution of sodium hydroxide (1.5 eq) in water dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude nitroalkene.

Step 2: Synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

  • To a solution of (E)-1-(nitromethylidene)pyridine (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) (2.0 eq) as the base.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of starting materials by TLC.

  • After completion, cool the mixture to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate.

  • To the crude ester, add a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water.

  • Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to ~4 with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Method 2: Modified Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a classic method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[2][4] A modern variation of this reaction has been developed for the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and α-bromoketones.[1][3] This method is particularly attractive due to its efficiency and potential for scalability.

Synthetic Strategy

This proposed route adapts the principles of the Hantzsch synthesis in a one-pot batch process, which is more accessible for standard laboratory settings than a continuous flow setup. The key steps are:

  • In situ formation of an enamine: Reaction of tert-butyl acetoacetate with ammonia.

  • Alkylation and Cyclization: The enamine then reacts with 2-bromo-1-(pyridin-3-yl)ethan-1-one.

  • In situ Hydrolysis: The tert-butyl ester is cleaved under the reaction conditions or in a subsequent acidic workup to yield the final carboxylic acid.

Hantzsch Synthesis Workflow start Starting Materials: tert-Butyl Acetoacetate 2-bromo-1-(pyridin-3-yl)ethan-1-one Ammonia source step1 One-Pot Reaction: Enamine formation, Alkylation, and Cyclization start->step1 intermediate tert-Butyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate (in situ) step1->intermediate step2 In situ or Workup Hydrolysis (Acid-catalyzed) intermediate->step2 product Final Product: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid step2->product

Caption: Proposed workflow for the modified Hantzsch synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)
  • To a solution of tert-butyl acetoacetate (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a source of ammonia, for example, ammonium acetate (2.0 eq).

  • Add 2-bromo-1-(pyridin-3-yl)ethan-1-one (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography. The tert-butyl ester may be partially or fully hydrolyzed during the reaction or chromatography.

  • For complete hydrolysis, treat the crude product with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure and triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid and wash with diethyl ether to obtain the final product.

Comparative Analysis

FeatureBarton-Zard SynthesisModified Hantzsch Synthesis
Starting Materials 3-Pyridinecarboxaldehyde, nitroethane, ethyl isocyanoacetatetert-Butyl acetoacetate, 2-bromo-1-(pyridin-3-yl)ethan-1-one, ammonia source
Key Intermediates Nitroalkene, pyrrole esterEnamine (in situ)
Reaction Conditions Stepwise; requires base and reflux conditions.One-pot; requires heating.
Potential Yields Generally moderate to good yields for substituted pyrroles.Can be high, especially in optimized flow systems; batch yields may vary.
Scalability Readily scalable.Scalable, with potential for continuous flow manufacturing.
Purification May require multiple purification steps (for intermediate and final product).Potentially simpler workup, though chromatography is likely necessary.
Safety/Handling Isocyanoacetates have a strong, unpleasant odor and should be handled in a fume hood.α-haloketones are lachrymatory and should be handled with care.
Reproducibility Generally reliable and well-documented for a variety of substrates.Can be sensitive to reaction conditions, but modern protocols show good reproducibility.

Conclusion and Expert Recommendations

Both the Barton-Zard and the modified Hantzsch syntheses present viable and reproducible pathways for the synthesis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

The Barton-Zard synthesis is a highly versatile and robust method. Its stepwise nature allows for the isolation and characterization of the nitroalkene intermediate, which can be beneficial for process control and optimization. This route is recommended for researchers who prefer a well-established, convergent synthesis with predictable outcomes.

The modified Hantzsch synthesis , particularly when conceptualized as a one-pot reaction, offers the advantage of operational simplicity and potentially fewer intermediate purification steps. This approach is well-suited for laboratories looking to streamline the synthesis and for potential applications in library synthesis or larger-scale production, especially if a continuous flow setup is available.

The choice between these two methods will ultimately depend on the specific resources, expertise, and goals of the research team. It is recommended to perform small-scale trial reactions for both routes to determine the optimal conditions and yields for this specific target molecule.

References

  • BenchChem. (n.d.). The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles.
  • ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis.
  • Wikipedia. (n.d.). Barton–Zard reaction.
  • MDPI. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate.
  • BenchChem. (n.d.). Paal-Knorr Synthesis of Substituted Pyrroles.
  • PubMed. (2023). Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • NIH. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
  • ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
  • SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • MySkinRecipes. (n.d.). 4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid.
  • PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.

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Comparative Analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid: A Guide to Biological Activity Confirmation and Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity confirmation and comparative analysis of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. Designed for researchers in drug discovery and chemical biology, this document outlines a systematic approach to characterizing this novel compound and benchmarking it against relevant alternatives. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a clear structure for data interpretation and visualization.

Introduction: Deconstructing 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid

The compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic molecule featuring a central pyrrole ring substituted with a pyridine ring and a carboxylic acid group. While specific biological activities for this exact molecule are not yet extensively documented in public literature, its structural motifs suggest potential interactions with several important classes of enzymes and receptors. The pyridine ring is a common feature in many approved drugs, often involved in hydrogen bonding and key interactions within protein binding pockets. The pyrrole-3-carboxylic acid scaffold is also of interest in medicinal chemistry, known to mimic biological building blocks or act as a rigid scaffold for presenting functional groups.

Our initial investigation, therefore, begins with a hypothesis-driven approach based on these structural alerts. We will explore its potential as an inhibitor of enzymes for which substituted pyrroles and pyridines are known modulators, such as certain kinases or metabolic enzymes. This guide will use commercially available, well-characterized inhibitors as benchmarks for comparison.

Experimental Roadmap for Biological Activity Profiling

The following sections detail a proposed workflow for characterizing the biological activity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. This workflow is designed to be self-validating, with clear go/no-go decision points.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Biological Impact In_Silico_Screening In Silico Target Prediction Biochemical_Assay Primary Biochemical Assay (e.g., Kinase Panel Screen) In_Silico_Screening->Biochemical_Assay Guide Target Selection Hit_Identification Identification of Putative Targets Biochemical_Assay->Hit_Identification IC50 < 10 µM Dose_Response Dose-Response & IC50 Determination (Test Compound vs. Alternatives) Hit_Identification->Dose_Response Proceed with Hits Cellular_Assay Cell-Based Potency Assay (e.g., Target Engagement) Dose_Response->Cellular_Assay Selectivity_Panel Selectivity Profiling (Against Related Targets) Cellular_Assay->Selectivity_Panel Comparative_Data Comparative Efficacy & Selectivity Selectivity_Panel->Comparative_Data Viability_Assay Cell Viability/Cytotoxicity Assay Comparative_Data->Viability_Assay Confirm Cellular Effect Downstream_Analysis Downstream Pathway Analysis (e.g., Western Blot) Viability_Assay->Downstream_Analysis Biological_Outcome Assessment of Biological Effect Downstream_Analysis->Biological_Outcome

Caption: Experimental workflow for biological activity confirmation.

Phase 1: Primary Target Identification

Rationale: Given that pyridine-containing scaffolds are prevalent in kinase inhibitors, a primary screen against a panel of kinases is a logical starting point.[1][2][3][4][5] This allows for an unbiased initial assessment of the compound's inhibitory potential across a diverse set of targets.

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid in 100% DMSO.

  • Assay Plate Preparation: Dispense the compound into a multi-well assay plate to a final concentration of 10 µM. Include a known inhibitor for each kinase as a positive control and a DMSO-only well as a negative control.

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction.[6][7][8][9] The reaction buffer should be optimized for each kinase, but a general buffer can be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., ADP-Glo™, Z'-LYTE™, or radiometric).

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.

Trustworthiness Check: Hits are typically defined as compounds that exhibit >50% inhibition at a 10 µM concentration. Any identified hits should be confirmed in a subsequent dose-response study.

Phase 2: Comparative Potency and Selectivity

Rationale: Once a primary target is confirmed, it is crucial to quantify the compound's potency (IC₅₀) and compare it to established inhibitors of the same target. This provides a direct measure of its relative efficacy. For this guide, we will hypothesize that our compound inhibits Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase involved in cancer metastasis and inflammation. We will compare it to Marimastat, a well-characterized broad-spectrum MMP inhibitor.

Protocol: MMP-9 Inhibition Assay (Fluorogenic)

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

    • Enzyme: Recombinant human pro-MMP-9. Activate the pro-enzyme by incubating with 1 mM APMA (p-aminophenylmercuric acetate) at 37°C for 2-4 hours.[10][11][12][13]

    • Substrate: A fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).

    • Test Compounds: Prepare serial dilutions of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and Marimastat in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to a 96-well black plate.

    • Add 10 µL of the diluted test compounds or DMSO control.

    • Add 20 µL of the activated MMP-9 enzyme solution.

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence (Excitation/Emission ~328/393 nm) over time using a fluorescence plate reader.[14]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Data Presentation: Comparative IC₅₀ Values

CompoundTargetIC₅₀ (nM) [Hypothetical Data]
4-pyridin-3-yl-1H-pyrrole-3-carboxylic acidMMP-9150
Marimastat (Alternative)MMP-950
Phase 3: Cellular Activity and Biological Impact

Rationale: Demonstrating target engagement and a downstream biological effect in a cellular context is a critical step. This validates that the compound can cross the cell membrane and exert its inhibitory effect in a more complex biological system.

Protocol: Cell Viability Assay (MTT)

  • Cell Culture: Plate a suitable cancer cell line known to express MMP-9 (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and the comparator compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[15][16] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Potency

CompoundCell LineGI₅₀ (µM) [Hypothetical Data]
4-pyridin-3-yl-1H-pyrrole-3-carboxylic acidHT-10805.2
Marimastat (Alternative)HT-10801.8

Mechanistic Insights and Downstream Effects

To further validate the mechanism of action, it is essential to demonstrate that the observed cellular effects are a direct result of target inhibition.

Caption: Proposed signaling pathway inhibition by the test compound.

Protocol: Western Blot for Downstream Marker

  • Cell Treatment and Lysis: Treat HT-1080 cells with the test compound at its GI₅₀ concentration for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against a downstream marker of MMP-9 activity (e.g., phosphorylated Focal Adhesion Kinase, p-FAK) and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the relative change in p-FAK levels upon treatment.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to confirming the biological activity of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid. By employing a hypothesis-driven strategy, from broad screening to specific mechanistic studies, researchers can effectively characterize this and other novel chemical entities. The comparative framework presented here, using established alternatives, provides the necessary context to evaluate the compound's potential as a lead candidate for further drug development.

Future studies should focus on expanding the selectivity profiling against a wider range of proteases, conducting in vivo efficacy studies in relevant animal models, and exploring structure-activity relationships through the synthesis and testing of analogs.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Protocol for Cell Viability Assays. BroadPharm.
  • MTT assay protocol. Abcam.
  • Cell viability assay protocol. Sigma-Aldrich.
  • Cell Viability Assay Protocols. Thermo Fisher Scientific - US.
  • Cell Viability Assay Protocols. Thermo Fisher Scientific - CA.
  • MMP9 Assay Protocol. Sandiego. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPKGuGOT-jZ_dkLQjtqIT0uuWlgEDY-MqHO5uptL2ZBADnjVNo5GzDdCnsfFjUZCg6YY1HIYzjo5ilvizPZVbTzXAyc15x-wocY1bTHILda8jqdWDg-PPZL9CaMlNyoO4j8JAlo0B7KYz_PYXCI2oWvH83A1Bmc3el4QpAgty7]([Link]

Sources

A Head-to-Head Comparison of Pyridinyl Pyrrole Isomers in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridinyl heterocycle, fused or appended to a pyrrole core, represents a cornerstone scaffold in modern medicinal chemistry, particularly in the domain of protein kinase inhibition. The precise placement of the nitrogen atom within the pyridine ring—giving rise to 2-, 3-, and 4-pyridinyl isomers—can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of these isomers, focusing on their application as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a critical target in inflammatory diseases.[1][2] We will dissect the causality behind experimental choices and present supporting data to empower researchers in their drug development efforts.

The Central Role of p38 MAPK and the Pyridinyl Pyrrole Pharmacophore

The p38 MAPK signaling cascade is a pivotal pathway that governs cellular responses to environmental stress and pro-inflammatory cytokines like TNF-α and IL-1β.[1] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, Crohn's disease, and cancer.[3] The ATP-binding pocket of p38α, the best-characterized isoform, contains specific residues that can be exploited for potent and selective inhibition.

The archetypal p38 inhibitor pharmacophore, exemplified by compounds like SB203580, features a 4-pyridinyl group.[4] This moiety acts as a crucial hydrogen bond acceptor, interacting with the backbone NH of a hinge residue (Met109) in the kinase's ATP-binding site. This interaction is a primary driver of potency. The central question for medicinal chemists is: how does altering the pyridine nitrogen's position to the 2- or 3-position impact this critical interaction and the overall biological profile?

Below, we illustrate the fundamental structural differences between the key isomers at the core of our comparison.

Caption: Core chemical structures of the pyridinyl pyrrole isomers.

Head-to-Head Comparison: Biological Performance

The efficacy of a kinase inhibitor is not solely defined by its raw potency (IC50) in a biochemical assay. Its performance in a cellular context, which reflects cell permeability and engagement with the target in a physiological environment, is equally critical.

The most direct comparison of inhibitor potency is a biochemical assay using purified, recombinant p38α kinase. The goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50). A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the phosphorylation reaction.[5][6]

Experimental Rationale: The choice of ATP concentration is critical. To ensure a fair comparison of ATP-competitive inhibitors, the assay is typically run at an ATP concentration close to its Michaelis-Menten constant (Km) for the kinase. This ensures that the inhibitors are competing under physiologically relevant conditions.

Isomer PositionTargetRepresentative IC50 (nM)Rationale & Commentary
4-Pyridinyl p38α MAPK1 - 100This isomer consistently demonstrates the highest potency. The nitrogen at the 4-position is optimally positioned to form a key hydrogen bond with the hinge region of the p38 ATP-binding pocket, anchoring the molecule effectively.[4][7]
3-Pyridinyl p38α MAPK500 - 5,000A significant drop in potency is observed. The altered geometry means the nitrogen can no longer form the optimal hydrogen bond with the hinge region without introducing significant strain, weakening the binding affinity.
2-Pyridinyl p38α MAPK>10,000This isomer is often inactive or very weakly active. The nitrogen's proximity to the bond connecting the two rings creates steric hindrance and an unfavorable vector for hydrogen bonding with the kinase hinge.

Note: IC50 values are representative ranges synthesized from structure-activity relationship principles described in the literature.[7][8]

To assess an inhibitor's ability to function within a cell, a common and physiologically relevant assay is to measure the suppression of TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).[3][9] This assay evaluates cell permeability, stability, and on-target engagement of the p38 pathway.

Isomer PositionCellular Assay (LPS-induced TNF-α)Representative EC50 (nM)Rationale & Commentary
4-Pyridinyl THP-1 cells50 - 500Potent compounds from the biochemical assay generally translate to good cellular activity, indicating sufficient cell permeability and target engagement to block the downstream inflammatory signaling.
3-Pyridinyl THP-1 cells>5,000The weaker biochemical potency directly translates to poor cellular activity. The compound cannot inhibit the intracellular p38 kinase effectively at reasonable concentrations.
2-Pyridinyl THP-1 cellsInactiveAs expected from the biochemical data, this isomer shows no meaningful activity in the cellular context.
Understanding the Mechanism: The p38 MAPK Signaling Pathway

To appreciate how these inhibitors function, one must understand the pathway they target. External stresses and inflammatory cytokines activate a cascade of upstream kinases (MAPKKs like MKK3/6) that phosphorylate and activate p38 MAPK.[4][9] Activated p38 then phosphorylates downstream transcription factors (like ATF-2) and other kinases (like MAPKAPK-2), leading to the production of inflammatory mediators such as TNF-α.[4] Our pyridinyl pyrrole inhibitors block this cascade at the source by preventing p38 from phosphorylating its substrates.

p38_Pathway stimuli Inflammatory Cytokines (TNF-α) Environmental Stress (LPS, UV) mapkkk Upstream Kinases (e.g., TAK1) stimuli->mapkkk mkk MAPKKs (MKK3, MKK6) mapkkk->mkk p38 p38 MAPK mkk->p38 Phosphorylation (Thr180/Tyr182) downstream Downstream Targets (ATF-2, MAPKAPK-2) p38->downstream inhibitor Pyridinyl Pyrrole Inhibitor inhibitor->p38 Inhibition response Cellular Response (TNF-α Production, Apoptosis) downstream->response

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the key assays discussed.

This protocol outlines a luminescent-based assay to determine inhibitor IC50 values against p38α.[5]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor 1. Serially dilute pyridinyl pyrrole isomers in DMSO. add_inhibitor 3. Add diluted inhibitors to 384-well plate. prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare kinase reaction buffer with p38α enzyme, substrate (e.g., ATF-2), and ATP. add_enzyme 4. Add enzyme/substrate mix to initiate reaction. prep_enzyme->add_enzyme incubate 5. Incubate at room temp (e.g., 60 minutes). add_enzyme->incubate add_adpglo 6. Add ADP-Glo™ Reagent to stop reaction and deplete ATP. incubate->add_adpglo incubate_adp 7. Incubate at room temp (40 minutes). add_adpglo->incubate_adp add_detect 8. Add Kinase Detection Reagent to convert ADP to ATP, fueling luciferase. incubate_adp->add_detect read 9. Read luminescence. Signal correlates with ADP produced. add_detect->read

Caption: Workflow for a non-radioactive in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of each pyridinyl pyrrole isomer in DMSO, starting at 100 µM.

  • Reaction Setup: In a 384-well assay plate, add 1 µL of the diluted compound or DMSO (as a control).

  • Kinase Reaction: Add 4 µL of a master mix containing Kinase Buffer, 10 µM ATP, a suitable substrate (e.g., ATF-2 peptide), and recombinant p38α enzyme.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value for each isomer.

This protocol measures the ability of inhibitors to block the production of a key inflammatory cytokine.[3]

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 monocytic cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Remove the PMA-containing media and replace it with fresh media containing serial dilutions of the pyridinyl pyrrole isomers. Pre-incubate the cells with the compounds for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Include vehicle-only (unstimulated) and LPS-only (stimulated) controls.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Analysis: Calculate the concentration of TNF-α for each treatment condition. Determine the EC50 value by plotting the percentage inhibition of TNF-α release against the inhibitor concentration.

Conclusion and Future Perspectives

The experimental data and underlying mechanistic rationale clearly demonstrate the positional importance of the pyridinyl nitrogen for potent p38 MAPK inhibition. The 4-pyridinyl isomer is unequivocally superior due to its ability to form a critical hydrogen bond with the kinase hinge region, an interaction that is geometrically disfavored in the 3-pyridinyl isomer and sterically hindered in the 2-pyridinyl isomer. This structure-activity relationship holds true in both biochemical and cellular assays, highlighting the predictive power of well-designed in vitro experiments.

For researchers in the field, this guide underscores a crucial principle: subtle isomeric changes can lead to dramatic differences in biological activity. While the 4-pyridinyl scaffold remains the gold standard for p38 inhibition, future research could explore bioisosteric replacements that mimic its hydrogen-bonding capability while potentially offering improved properties, such as enhanced selectivity or novel intellectual property. The robust and reproducible assays detailed herein provide the necessary tools to rigorously evaluate such novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay.
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2029-2041.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Ghavimi, M., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1323.
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390.
  • Promega Corporation. (n.d.). p38α Kinase Assay.
  • Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. RSC Advances, 13(46), 32363-32373.
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The Evolving Landscape of IRAK4 Inhibition: A Comparative Guide to Patented Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the competitive landscape of kinase inhibitors, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal target for a host of inflammatory and autoimmune diseases. This guide provides an in-depth, comparative analysis of the patent landscape surrounding heterocyclic inhibitors of IRAK4, with a particular focus on structures related to the "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" scaffold. We will dissect the key patented chemotypes, compare their biological performance using available data, and provide detailed experimental protocols to empower your own research and development efforts.

The Central Role of IRAK4 in Innate Immunity

IRAK4 is a serine/threonine kinase that acts as a master regulator of the innate immune response.[1] It is a critical component of the "Myddosome" complex, which assembles downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 phosphorylates and activates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1.[3] This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, driving the inflammatory response.[4] Given its central role, inhibiting IRAK4 is a highly attractive therapeutic strategy for a wide range of debilitating conditions, including rheumatoid arthritis, lupus, psoriasis, and certain cancers with mutations in the MYD88 adaptor protein.[5][6]

The IRAK4 Signaling Cascade

The following diagram illustrates the pivotal position of IRAK4 in the TLR/IL-1R signaling pathway.

IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation AP1 AP-1 MAPK->AP1 Activation Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB->Cytokine_Genes Transcription AP1->Cytokine_Genes Transcription

Caption: The IRAK4 signaling pathway, a key target for anti-inflammatory therapies.

Comparative Analysis of Patented IRAK4 Inhibitor Scaffolds

While the specific "4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid" core has not emerged as the dominant scaffold in late-stage clinical development, the broader class of nitrogen-containing heterocyclic compounds has been extensively explored. Major pharmaceutical companies have patented numerous series of potent IRAK4 inhibitors, each with a distinct core structure. This section provides a comparative overview of some of the most prominent chemotypes.

Compound/SeriesAssigneeCore ScaffoldIRAK4 IC50 (nM)Cellular IC50 (nM)Key Features & References
Zimlovisertib (PF-06650833) PfizerIsoquinoline-pyrrolidinone0.2 (Enzymatic)2.4 (PBMC TNF-α)Potent and selective, orally active. Advanced to clinical trials.[5][7]
BAY1834845 (Zabedosertib) BayerIndazole-based~1 (Biochemical)Not reportedPotent inhibitor with favorable DMPK properties.[8][9]
Aminopyrimidinone Series MerckAminopyrimidinone2 - 93 (Enzymatic)Not reportedNovel hinge-binding chemotype with good kinase selectivity.[3]
Pyrrolopyrimidine Series AstraZenecaPyrrolopyrimidine8.7 (Enzymatic)248 (OCI-LY10 cell growth)Optimized for treatment of mutant MYD88 diffuse large B-cell lymphoma.[6]
Pyrrolopyridazine Series MerckPyrrolopyridazine<10 (Enzymatic)Not reportedPotent inhibitors for inflammatory and cell proliferative diseases.[10]
Pyrazolo[3,4-d]pyrrolo[1,2-b]pyridazinyl Series Bristol Myers SquibbPyrazolo[3,4-d]pyrrolo[1,2-b]pyridazineNot specifiedNot specifiedPatented for use in inflammatory and autoimmune diseases, and cancer.[11]

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate further research and comparative studies, this section provides detailed, exemplary protocols for the synthesis of a representative IRAK4 inhibitor and the key biological assays for its characterization.

Exemplary Synthesis of an Aminopyrimidinone IRAK4 Inhibitor

The following protocol is a representative synthesis adapted from the patent literature for the aminopyrimidinone scaffold, a key chemotype developed by Merck.[3]

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Halogenation cluster_step3 Step 3: Suzuki Coupling reagents1 Guanidine Derivative + β-Ketoester product1 Aminopyrimidinone Core reagents1->product1 Base, Solvent (e.g., EtOH) reagents2 Aminopyrimidinone Core product1->reagents2 product2 Halogenated Intermediate reagents2->product2 NBS or NCS, Solvent (e.g., DMF) reagents3 Halogenated Intermediate + Boronic Acid/Ester product2->reagents3 product3 Final Inhibitor reagents3->product3 Pd Catalyst, Base, Solvent (e.g., Dioxane/H2O)

Caption: General synthetic workflow for aminopyrimidinone IRAK4 inhibitors.

Step 1: Synthesis of the Aminopyrimidinone Core

  • To a solution of a substituted guanidine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate β-ketoester (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the aminopyrimidinone core.

Step 2: Halogenation of the Aminopyrimidinone Core

  • Dissolve the aminopyrimidinone core (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the halogenated intermediate.

Step 3: Suzuki Coupling to the Final Product

  • To a microwave vial, add the halogenated intermediate (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a mixture of dioxane and water as the solvent.

  • Seal the vial and heat in a microwave reactor at 100-140 °C for 30-60 minutes.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by preparative HPLC or column chromatography to obtain the final IRAK4 inhibitor.

IRAK4 Enzymatic Inhibition Assay

This protocol describes a common method for determining the in vitro potency of compounds against the IRAK4 enzyme.[4][12]

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • Peptide substrate (e.g., a biotinylated peptide containing a phosphorylation site for IRAK4)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for control).

    • Add 2 µL of IRAK4 enzyme diluted in kinase buffer to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 2 µL of a mixture of ATP and the peptide substrate in kinase buffer. The final ATP concentration should be at or near the Km for IRAK4.

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for IRAK4 Inhibition: TNF-α Release in PBMCs

This assay measures the ability of a compound to inhibit the production of a key pro-inflammatory cytokine in a more physiologically relevant cellular context.[3][13]

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI-1640 medium supplemented with 10% FBS

    • Lipopolysaccharide (LPS) or R848 (TLR7/8 agonist)

    • Test compounds dissolved in DMSO

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.

    • Add serial dilutions of the test compounds to the wells and pre-incubate for 1 hour at 37 °C, 5% CO2.

    • Stimulate the cells by adding LPS (e.g., 100 ng/mL) or R848 (e.g., 1 µM).

    • Incubate the plate for 18-24 hours at 37 °C, 5% CO2.

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

    • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The patent landscape for IRAK4 inhibitors is rich and competitive, with numerous pharmaceutical companies developing potent and selective small molecules based on diverse heterocyclic scaffolds. While Pfizer's Zimlovisertib has progressed furthest in clinical trials, the field remains dynamic with ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties. The aminopyrimidinone, pyrrolopyrimidine, and pyrrolopyridazine cores, among others, represent promising avenues for the development of next-generation IRAK4 inhibitors.

For researchers in this field, a thorough understanding of the existing patent landscape is crucial for identifying novel chemical matter and navigating the intellectual property space. The experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of new IRAK4 inhibitors. As our understanding of the role of IRAK4 in various diseases continues to expand, so too will the opportunities for innovative therapeutic interventions targeting this key kinase.

References

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Target Validation Strategies for Novel Immunomodulators: A Comparative Guide Featuring 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Immunomodulators

In the landscape of modern drug discovery, particularly within immuno-oncology, the identification of novel small molecules that can modulate the tumor microenvironment is of paramount importance. One critical pathway that tumors exploit to evade immune surveillance is the catabolism of the essential amino acid tryptophan. This process is primarily mediated by two enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, these enzymes effectively dampen the anti-tumor activity of T cells.[1][2] Consequently, the development of inhibitors targeting IDO1 and TDO2 has become a significant area of research.[3][4]

This guide focuses on the hypothetical target validation of a novel compound, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid . While this specific molecule does not have an established molecular target, its structural features—a nitrogen-containing heterocyclic core with a carboxylic acid moiety—are reminiscent of known enzyme inhibitors, making it a plausible candidate for targeting IDO1 and/or TDO2.[5][6] We will explore a multi-faceted approach to validate these putative targets, comparing various experimental methodologies and providing detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of target validation in the context of novel immunomodulators.

The Putative Targets: IDO1 and TDO2

IDO1 and TDO2 are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[7] While IDO1 is an intracellular enzyme whose expression is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ) in a wide range of cells, including tumor and immune cells, TDO2 is primarily expressed in the liver and certain tumors, such as hepatocellular carcinoma and glioblastoma.[7][8] The overexpression of either enzyme in the tumor microenvironment leads to a suppression of the host's anti-tumor immune response.[1][8]

Given the potential for functional redundancy and compensatory upregulation between IDO1 and TDO2, developing dual inhibitors is an emerging and attractive therapeutic strategy.[4][9][10] Therefore, our validation strategy for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid will consider its potential as a selective inhibitor of either IDO1 or TDO2, or as a dual inhibitor.

Comparative Target Validation Methodologies

A robust target validation workflow necessitates a combination of biochemical, cell-based, and direct target engagement assays. This multi-pronged approach provides a comprehensive understanding of a compound's mechanism of action, from its direct interaction with the purified protein to its functional consequences in a cellular context.

Biochemical Enzyme Inhibition Assays

The initial step in assessing the inhibitory potential of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is to perform biochemical assays using purified recombinant IDO1 and TDO2 enzymes. These assays directly measure the compound's ability to inhibit the enzymatic conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine.

Assay Type Principle Advantages Disadvantages Typical Readout
Absorbance-based Assay Measures the production of kynurenine, which has a characteristic absorbance at 321-325 nm.[11][12]Simple, cost-effective, and widely used.[13]Lower sensitivity compared to fluorescence-based methods; potential for interference from colored compounds.UV-Vis spectrophotometry.
Fluorescence-based Assay Utilizes a probe that reacts with kynurenine to produce a fluorescent signal.[13][14]Higher sensitivity and signal-to-background ratio, suitable for high-throughput screening (HTS).[13]More expensive reagents; potential for interference from fluorescent compounds.Fluorescence plate reader.

Experimental Protocol: IDO1/TDO2 Absorbance-based Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.

    • Substrate Solution: 400 µM L-tryptophan in assay buffer.

    • Enzyme Solution: Recombinant human IDO1 or TDO2 enzyme diluted in assay buffer to the desired concentration.

    • Test Compound: 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid and known inhibitors (e.g., Epacadostat for IDO1, a known TDO2 inhibitor) serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution.

    • Add 1 µL of the test compound dilutions.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Incubate at 37°C for 30-60 minutes.

    • Terminate the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and measure the absorbance at 321 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-based Functional Assays

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, or the compound's stability in a cellular environment.[5] Cell-based assays address these limitations by measuring the inhibition of IDO1 or TDO2 activity within intact cells.

Assay Type Cell Line Principle Advantages Disadvantages
IDO1 Kynurenine Production Assay IFN-γ stimulated cancer cell lines (e.g., HeLa, SKOV-3).[13][15]Measures the production of kynurenine in the cell culture supernatant, reflecting endogenous IDO1 activity.[15]Physiologically relevant; assesses cell permeability.Indirect measure of target engagement; can be influenced by off-target effects.
TDO2 Kynurenine Production Assay Cell lines endogenously expressing TDO2 (e.g., A172 glioblastoma) or engineered to overexpress TDO2.[7][16]Measures kynurenine production to assess TDO2 inhibition.Allows for the specific assessment of TDO2 inhibition.May require genetic engineering of cell lines.
T-cell Co-culture Assay IDO1-expressing cancer cells co-cultured with T-cells (e.g., Jurkat).[17]Measures the reversal of IDO1-mediated T-cell suppression by the inhibitor.Provides a more direct assessment of the desired immunomodulatory effect.More complex and lower throughput.

Experimental Protocol: Cell-based IDO1 Kynurenine Production Assay

  • Cell Culture:

    • Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid or a control inhibitor.

    • Incubate for 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to a final concentration of 2-3%.

    • Incubate at 50°C for 30 minutes.

    • Centrifuge to remove any precipitate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Determine the IC50 value for the inhibition of kynurenine production.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

A key aspect of target validation is to unequivocally demonstrate that the compound of interest directly binds to its putative target within the complex environment of a living cell.[18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[19][20][21]

The workflow for a CETSA experiment is depicted below:

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature D->E F Compare thermal stability with and without compound E->F

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the binding compound, indicating increased thermal stability. High-throughput versions of CETSA have been developed to facilitate the screening of numerous compounds.[20][22]

Experimental Protocol: Western Blot-based CETSA for IDO1

  • Cell Treatment:

    • Culture IFN-γ stimulated HeLa cells to confluency.

    • Treat the cells with a high concentration of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Quantify the total protein concentration in the soluble fraction.

  • Western Blotting:

    • Separate the proteins from the soluble fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for IDO1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the normalized intensities against temperature to generate melting curves for both the vehicle- and compound-treated samples.

    • A shift in the melting curve in the presence of the compound confirms target engagement.

Comparative Analysis with Known Inhibitors

To contextualize the potential efficacy of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, its performance in the aforementioned assays should be compared against well-characterized IDO1 and TDO2 inhibitors.

Compound Target(s) Mechanism of Action Reported IC50/EC50
Epacadostat (INCB024360) IDO1-selectivePotent and selective inhibitor.[23][24]IDO1 (biochemical): ~72 nM; IDO1 (cellular): ~7.1 nM.[25]
Navoximod (GDC-0919) IDO1-selectivePotent IDO1 pathway inhibitor.[26][27]IDO1 (biochemical Ki): 7 nM; IDO1 (cellular EC50): 75 nM.[27]
Known TDO2 Inhibitors TDO2-selectiveVarious scaffolds reported.Potency varies depending on the specific compound.
Dual IDO1/TDO2 Inhibitors IDO1 and TDO2Inhibit both enzymes.[3][9][10]Potency against both targets can vary.

Note: The reported potency values can vary depending on the specific assay conditions.

Signaling Pathway Context

The inhibition of IDO1 and/or TDO2 has profound effects on the tumor immune microenvironment. The following diagram illustrates the central role of these enzymes in tryptophan metabolism and immune suppression.

G cluster_0 Tryptophan Metabolism and Immune Suppression cluster_1 Immune Suppression Trp Tryptophan IDO1_TDO2 IDO1 / TDO2 Trp->IDO1_TDO2 catabolism Kyn Kynurenine IDO1_TDO2->Kyn produces Trp_depletion Tryptophan Depletion Kyn_accumulation Kynurenine Accumulation T_cell T-cell Treg Regulatory T-cell (Treg) Dendritic_cell Dendritic Cell Trp_depletion->T_cell inhibits proliferation Kyn_accumulation->T_cell induces apoptosis Kyn_accumulation->Treg promotes differentiation Kyn_accumulation->Dendritic_cell inhibits maturation

Caption: The role of IDO1/TDO2 in tryptophan catabolism and subsequent immune suppression.

Conclusion and Future Directions

This guide has outlined a comprehensive and comparative framework for the target validation of a novel compound, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, with a focus on the putative targets IDO1 and TDO2. By employing a combination of biochemical, cell-based, and direct target engagement assays, researchers can build a robust evidence base for the compound's mechanism of action. Comparing its performance against established inhibitors provides crucial context for its potential as a therapeutic agent.

Should 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid demonstrate promising activity in these initial validation studies, further investigations would be warranted. These could include selectivity profiling against a broader panel of enzymes, in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in preclinical cancer models, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of chemical reagents, from handling to disposal, is a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid (CAS No. 885954-13-2), ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid is classified with the following hazards:

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]

This table summarizes the key hazard information for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

The causality behind these classifications lies in the molecule's potential to disrupt biological processes upon exposure. As an organic carboxylic acid containing heterocyclic nitrogen rings, it can interact with physiological pathways, necessitating careful handling to prevent accidental ingestion, skin contact, or inhalation.

The Core Principle: Treat as Hazardous Waste

Given its hazard profile, 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid must be managed as hazardous chemical waste.[2][3] Under no circumstances should this solid organic acid be disposed of down the drain or in regular trash.[4] Organic acids can be toxic to aquatic life and may not be effectively neutralized by wastewater treatment systems.[4]

The procedural workflow for disposal is designed to ensure containment, segregation, and proper regulatory compliance from the point of generation to final disposal by a licensed facility.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Satellite Accumulation Area (SAA) Storage cluster_2 Step 3: Final Disposal A Generation of Waste (e.g., unused reagent, contaminated labware) B Select Compatible, Labeled Hazardous Waste Container A->B Identify C Transfer Waste into Container (Using appropriate PPE) B->C Segregate D Seal Container Securely E Store in Designated SAA (Segregated from incompatibles) D->E Store Safely F Request Waste Pickup (Contact EHS or licensed vendor) G Transport to Licensed Waste Disposal Facility F->G Manifest H Final Treatment (e.g., High-Temperature Incineration) G->H Process

Caption: Disposal workflow for 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step mitigates risk and ensures regulatory adherence.

  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Waste Container Selection:

    • Choose a waste container that is compatible with organic acids. A high-density polyethylene (HDPE) or glass container is suitable.[2] Avoid metal containers, as acids can cause corrosion.[2][4]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[3]

    • Identify the contents fully: "Waste 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid." Do not use abbreviations or chemical formulas.

    • Indicate the associated hazards (e.g., "Harmful," "Toxic").

  • Waste Transfer:

    • For residual solid compound, carefully transfer it into the designated waste container using a dedicated spatula or scoop.

    • For contaminated labware (e.g., weigh boats, gloves, wipes), double-bag them in clear plastic bags and place them in a designated solid hazardous waste container.[2]

    • Crucially, do not mix this waste with other chemical waste streams. Specifically, keep it segregated from bases, oxidizing agents, and reducing agents to prevent unintended reactions.[4][5]

  • Secure the Container: Once waste is added, securely close the container lid to prevent spills or the release of dust. Containers must remain closed except when actively adding waste.

  • Designated Storage: Place the waste container in a designated Satellite Accumulation Area (SAA).[3][4] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: For liquid waste solutions, and as a best practice for solids, place the primary container in a secondary containment bin to mitigate spills.

  • Segregation within SAA: Within the SAA, ensure the container is physically segregated from incompatible chemicals. Store acids in a dedicated cabinet or area away from bases.[4]

  • Arrange for Pickup: Do not allow hazardous waste to accumulate. Once the container is full, or in accordance with your institution's policies (e.g., removal every twelve months for academic labs), arrange for a waste pickup.[6]

  • Professional Disposal Service: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] These professionals are equipped to handle, transport, and process chemical waste in compliance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]

  • Recommended Disposal Method: The preferred disposal method for nitrogen-containing organic compounds like this is high-temperature incineration in a facility equipped with afterburners and scrubbers.[8][9] This process ensures the complete destruction of the organic molecule. The nitrogen content requires specialized incineration processes to minimize the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[10][11]

  • Documentation: Maintain accurate records of your hazardous waste, from generation to disposal. This "cradle-to-grave" tracking is a legal requirement and a key component of a robust safety program.[3]

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • University of Washington. Organic Acid Standard Operating Procedure. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Banks Engineering. Waste Containing "Bound" Nitrogen. [Link]

  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • King Abdullah University of Science and Technology. Laboratory Waste Disposal Guidelines. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • NBE. Waste gas and liquid incineration system. [Link]

  • U.S. Environmental Protection Agency. Chapter 2 Section 3.2 - Incinerators. [Link]

  • CNIID. Basic principles of waste incineration. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-pyridin-3-yl-1H-pyrrole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and chemical synthesis, the safety of our researchers is the bedrock upon which innovation is built. The compound 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, while a valuable building block, requires meticulous handling protocols. Its molecular structure, featuring both a pyridine ring and a carboxylic acid functional group, presents a dual-hazard profile that necessitates a comprehensive and well-understood Personal Protective Equipment (PPE) strategy. This guide provides an in-depth, procedural framework grounded in established safety principles to ensure you can work with this compound confidently and safely.

Part 1: Deconstructing the Hazard Profile

A robust safety plan begins with a thorough understanding of the potential risks. While a complete toxicological profile for every novel compound is not always available, we can infer the primary hazards by analyzing its constituent chemical functionalities.

  • Pyridine Moiety : Pyridine and its derivatives are known to be potentially toxic and are often skin and respiratory irritants.[1] Exposure can lead to symptoms such as dizziness, headaches, and nausea.[1] Therefore, dermal contact and inhalation are primary exposure routes to mitigate.

  • Carboxylic Acid Group : Carboxylic acids are, by nature, acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[2]

  • Solid Particulate Nature : As a solid, this compound can easily become airborne as a fine powder during weighing or transfer.[3] Inhalation of chemical dust can cause respiratory irritation and allows for systemic absorption.[4]

This analysis dictates that our PPE strategy must provide robust protection against skin contact, eye exposure, and inhalation of airborne particulates.

Part 2: The Essential PPE Ensemble: A Multi-Layered Defense

Your primary defense against chemical exposure is a correctly chosen and properly worn PPE ensemble. The following table outlines the recommended PPE for handling 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, explaining the rationale behind each selection.

PPE ComponentRecommended SpecificationCausality and Field-Proven Insights
Hand Protection Nitrile Gloves (Double-Gloving Recommended)Nitrile offers good resistance against a broad range of chemicals, including those found in pyridine and acidic compounds.[1][5] Double-gloving is a crucial practice that protects against undetected pinholes and provides an extra layer of security during extended handling.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Goggles that form a seal around the eyes are critical for protecting against airborne powders and accidental splashes.[6] Safety glasses alone are insufficient. For procedures with a higher risk of splashing (e.g., preparing solutions), a face shield should be worn over the goggles.[7]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects your skin and personal clothing from contamination.[4] It should be regularly laundered and never worn outside of the laboratory to prevent cross-contamination.
Respiratory Protection NIOSH-approved N95 Respirator (or higher)This is mandatory when handling the powder outside of a certified chemical fume hood.[8] All weighing and aliquoting of the solid should be performed within a fume hood to minimize inhalation risk. If a respirator is required, a full respiratory protection program, including fit-testing, is essential.[7]
Part 3: Procedural Guidance for Safe Operations

Effective protection goes beyond simply wearing PPE; it involves a systematic workflow designed to minimize exposure at every step.

Before handling the compound, ensure your workspace is prepared:

  • Verify Fume Hood Certification : Confirm that the chemical fume hood has been certified within the last year. Always work with the sash at the lowest possible height.

  • Assemble all Materials : Have all necessary equipment (spatulas, weigh paper, vials, solvents) and a designated, labeled hazardous waste container inside the fume hood before you begin.

  • Locate Emergency Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.

The order in which you put on your PPE is critical to ensure a proper protective seal and avoid contamination.

Donning_Sequence lab_coat 1. Lab Coat respirator 2. Respirator (if required) lab_coat->respirator goggles 3. Goggles / Face Shield respirator->goggles gloves 4. Gloves (Outer Pair) goggles->gloves Doffing_Sequence gloves 1. Outer Gloves goggles 2. Goggles / Face Shield gloves->goggles lab_coat 3. Lab Coat goggles->lab_coat respirator 4. Respirator (if required) lab_coat->respirator

Caption: The correct sequence for doffing PPE.

Part 4: Emergency and Disposal Protocols

Spill Response:

  • Inside a Fume Hood : For small spills contained within the fume hood, use an absorbent material from a chemical spill kit to contain the material. [1]Place the absorbed material in the designated hazardous waste container.

  • Outside a Fume Hood : Evacuate the immediate area and alert your facility's Environmental Health & Safety (EHS) office immediately.

Waste Disposal: All materials contaminated with 4-pyridin-3-yl-1H-pyrrole-3-carboxylic acid, including gloves, weigh boats, and spill cleanup debris, must be disposed of as hazardous chemical waste. These items should be collected in a clearly labeled, sealed container and disposed of according to your institution's guidelines. By integrating these expert-level protocols and understanding the rationale behind them, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your critical research.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.[Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.[Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings.[Link]

  • Safety Data Sheet: Pyridine. Carl ROTH.[Link]

  • PPE and Safety for Chemical Handling. ACS Material.[Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).[Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.[Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • Safety Data Sheet - 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid. Angene Chemical.[Link]

  • Making Carboxylic Acids. Chemguide.[Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.[Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.